3-amino-2-fluoropropanoic acid
Beschreibung
Alpha-Fluoro-beta-alanine is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-amino-2-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQNRNQELNLWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
867-84-5 (hydrochloride) | |
| Record name | alpha-Fluoro-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003821816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00959160 | |
| Record name | 3-Amino-2-fluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3821-81-6 | |
| Record name | α-Fluoro-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3821-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Fluoro-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003821816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2-fluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2-fluoropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-FLUORO-.BETA.-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1461S5575Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 3-Amino-2-fluoropropanoic Acid
Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the vast array of fluorinated compounds, α-fluoro-β-amino acids, such as 3-amino-2-fluoropropanoic acid (also known as α-fluoro-β-alanine), represent a particularly valuable class of building blocks.[2][3] These non-canonical amino acids are integral components in the design of peptides and peptidomimetics with enhanced proteolytic stability and controlled conformations.[2][3] Furthermore, they serve as precursors for the synthesis of fluorinated β-lactam antibiotics and other pharmacologically relevant scaffolds.[4][5]
This guide provides a comprehensive overview of the prevailing methodologies for the synthesis and purification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into both racemic and asymmetric synthetic strategies, offering insights into the mechanistic underpinnings of these transformations. The subsequent sections will address the critical aspects of purification, including crystallization and chromatographic techniques, to isolate this valuable compound in high purity.
Part 1: Synthetic Strategies for this compound
The synthesis of this compound presents unique challenges due to the simultaneous presence of two functional groups and a stereocenter at the fluorine-bearing carbon. The approaches to its synthesis can be broadly categorized into racemic and asymmetric methods.
Racemic Synthesis: Foundational Approaches
Racemic synthesis provides a straightforward entry to this compound, which can subsequently be resolved into its constituent enantiomers. A common strategy involves the construction of the carbon backbone followed by the introduction of the amino and fluoro functionalities.
One of the classical approaches to β-amino acids that can be adapted for this purpose is the Mannich reaction .[6][7][8] This three-component condensation reaction involves an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde. While a direct three-component Mannich reaction to yield this compound is not straightforward, a modified approach using pre-formed synthons is often employed.
Diagram 1: Generalized Racemic Synthesis Workflow
Caption: A simplified workflow for the racemic synthesis of this compound.
Asymmetric Synthesis: Controlling Stereochemistry
For applications in drug development, obtaining enantiomerically pure this compound is often crucial. Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the often-inefficient resolution of a racemic mixture. Key strategies include the use of chiral auxiliaries and chiral catalysts.
In the context of this compound synthesis, an Evans auxiliary can be acylated with a suitable precursor, followed by a diastereoselective fluorination reaction. The steric hindrance imposed by the auxiliary directs the incoming fluorine atom to one face of the molecule, leading to the preferential formation of one diastereomer.
Diagram 2: Chiral Auxiliary Approach
Caption: Workflow for the asymmetric synthesis of this compound using a chiral auxiliary.
Another powerful method involves the use of chiral Ni(II) complexes of glycine Schiff bases.[12][13][14][15] This approach allows for the asymmetric synthesis of a wide variety of α-amino acids and can be adapted for β-amino acids. The chiral ligand on the nickel complex controls the stereochemistry of the alkylation reaction.
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach. Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts can be employed in Mannich-type reactions to produce enantiomerically enriched β-amino carbonyl compounds, which can then be converted to the desired fluorinated amino acid.[7][14]
Electrophilic Fluorination: A Key Transformation
The introduction of the fluorine atom is a critical step in many synthetic routes. Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly used.[2][3][5][16] The mechanism of electrophilic fluorination is a subject of ongoing research, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions.[3] In the context of enolate fluorination, an SN2-type mechanism is often proposed, where the enolate attacks the electrophilic fluorine atom.
Table 1: Comparison of Synthetic Strategies
| Strategy | Key Features | Advantages | Disadvantages |
| Racemic Synthesis | Straightforward, often higher yielding in initial steps. | Simpler to execute, readily available starting materials. | Requires a separate resolution step, 50% theoretical maximum yield for the desired enantiomer. |
| Chiral Auxiliary | Covalent attachment of a chiral moiety to guide stereochemistry. | High diastereoselectivity, well-established methodologies. | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. |
| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst. | High enantioselectivity, atom-economical. | Catalyst development can be challenging, may require stringent reaction conditions. |
Part 2: Purification Methodologies
The successful synthesis of this compound is only half the battle; rigorous purification is essential to obtain a product of the required quality for downstream applications, particularly in drug development. The primary methods for purification are crystallization and chromatography.
Purification by Crystallization
Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and is often determined empirically. For amino acids, which are zwitterionic and often have high melting points, aqueous solutions or mixtures of water with organic solvents are commonly employed.[17][18] Anti-solvent crystallization, where a solvent in which the compound is soluble is mixed with a solvent in which it is poorly soluble, can be an effective method.[19]
Key Considerations for Crystallization:
-
Solvent System: A mixture of water and a miscible organic solvent like isopropanol or ethanol is a good starting point for screening.[18] The ratio of the solvents will influence the solubility and crystal growth.
-
Temperature: Cooling a saturated solution is a common method to induce crystallization. The rate of cooling can affect crystal size and purity.
-
pH: The pH of the solution can significantly impact the solubility of amino acids. Adjusting the pH to the isoelectric point can often promote crystallization.
Protocol 1: Representative Crystallization Procedure
-
Dissolve the crude this compound in a minimal amount of hot deionized water.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Slowly add a miscible anti-solvent, such as isopropanol or ethanol, until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Purification by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the purification of a wide range of compounds, including amino acids.[15] For preparative purification, reversed-phase HPLC (RP-HPLC) is frequently used.
Key Parameters for HPLC Purification:
-
Stationary Phase (Column): C18 columns are the workhorse for reversed-phase chromatography of peptides and amino acids.
-
Mobile Phase: A gradient of water and a miscible organic solvent, such as acetonitrile or methanol, is typically used. The addition of an ion-pairing agent, like trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution for zwitterionic compounds.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the peptide bonds and carboxylic acid groups.
Diagram 3: HPLC Purification Workflow
Caption: A typical workflow for the purification of this compound using preparative HPLC.
Part 3: Chiral Resolution
When a racemic synthesis is performed, the resulting mixture of enantiomers must be separated to obtain the desired stereoisomer. This process is known as chiral resolution.
Diastereomeric Salt Formation and Crystallization
A classical and widely used method for resolving racemic acids or bases is through the formation of diastereomeric salts with a chiral resolving agent.[13] For a racemic amino acid, a chiral base (e.g., an alkaloid like brucine or a chiral amine) or a chiral acid (e.g., tartaric acid) can be used. The resulting diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2]
The process involves:
-
Reaction of the racemic amino acid with an enantiomerically pure resolving agent to form a mixture of diastereomeric salts.
-
Fractional crystallization of the diastereomeric salt mixture from a suitable solvent.
-
Isolation of the desired diastereomer.
-
Liberation of the enantiomerically pure amino acid from the salt by treatment with an acid or base.
Chiral Chromatography
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6][20][21] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[22] Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs are commonly used for the separation of amino acid enantiomers.[1][20]
Key aspects of chiral HPLC:
-
Chiral Stationary Phase: The choice of CSP is crucial and often requires screening of different columns.
-
Mobile Phase: The composition of the mobile phase (e.g., normal phase or reversed phase) can significantly affect the separation.
-
Derivatization: In some cases, derivatization of the amino acid (e.g., N-acylation or esterification) may be necessary to improve the separation on certain CSPs.[23]
Table 2: Overview of Purification and Resolution Techniques
| Technique | Principle | Key Considerations |
| Crystallization | Difference in solubility of the compound and impurities in a given solvent system. | Solvent selection, temperature, pH. |
| Preparative HPLC | Differential partitioning of the compound and impurities between a stationary and a mobile phase. | Column chemistry, mobile phase composition, gradient optimization. |
| Diastereomeric Salt Resolution | Formation of diastereomeric salts with different solubilities. | Choice of resolving agent, solvent for fractional crystallization. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Selection of the appropriate chiral column and mobile phase. |
Conclusion
The synthesis and purification of this compound are critical processes for advancing research in medicinal chemistry and drug development. This guide has provided a detailed overview of the key synthetic strategies, from racemic approaches to more sophisticated asymmetric methods that provide direct access to enantiomerically pure material. We have also explored the essential purification techniques, including crystallization and HPLC, as well as methods for chiral resolution.
A thorough understanding of the principles behind these methods, coupled with careful experimental execution, will enable researchers to efficiently produce high-quality this compound for their specific applications. The continued development of novel synthetic and purification methodologies will undoubtedly further facilitate the exploration of the therapeutic potential of fluorinated amino acids.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. New strategy for the stereoselective synthesis of fluorinated beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 11. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Enantioselective synthesis of alpha-fluorinated beta-amino acid derivatives by an asymmetric mannich reaction and selective deacylation/decarboxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 22. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 23. This compound, (2R)- | C3H6FNO2 | CID 6999945 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-2-fluoropropanoic Acid
Introduction
3-Amino-2-fluoropropanoic acid, also known as DL-2-fluoro-β-alanine, is a fluorinated amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the β-alanine scaffold can profoundly alter its physicochemical properties, metabolic stability, and biological activity. As such, unambiguous structural characterization is paramount for researchers synthesizing and utilizing this compound. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a predictive framework grounded in fundamental principles of spectroscopy. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize this molecule.
Molecular Structure and Spectroscopic Implications
The structure of this compound (C₃H₆FNO₂) features a chiral center at the C2 carbon, which bears the fluorine atom. The presence of the highly electronegative fluorine atom introduces significant electronic effects that are key to interpreting its spectroscopic signature. These effects include strong inductive withdrawal of electron density and the ability of the ¹⁹F nucleus (spin I = ½, 100% natural abundance) to engage in through-bond J-coupling with neighboring ¹H and ¹³C nuclei.
Caption: Molecular structure of this compound with key NMR J-couplings highlighted.
Nuclear Magnetic Resonance (NMR) Characterization
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The analysis of ¹H, ¹³C, and ¹⁹F spectra provides a complete picture of the molecule's connectivity and stereochemistry. The data presented below are predictive, based on established chemical shift theory and known coupling constants for similar structural motifs.
¹H NMR Spectroscopy: The Proton's Perspective
The proton NMR spectrum is expected to show three distinct signals corresponding to the protons on C2 (Hα) and C3 (Hβ and Hβ'). The chemical shifts are influenced by the neighboring fluorine, amino, and carboxyl groups.
-
Hα (methine proton at C2): This proton is directly attached to the carbon bearing the fluorine atom. Consequently, it will experience strong deshielding and will appear as a doublet of triplets (dt) or a more complex multiplet. The large splitting will be due to the geminal coupling to fluorine (²JHF), and the smaller splittings will arise from vicinal coupling to the two diastereotopic protons on C3 (³JHH).
-
Hβ and Hβ' (methylene protons at C3): These protons are adjacent to the nitrogen of the amino group and are diastereotopic due to the chiral center at C2. They will appear as two separate multiplets. Each will be split by the geminal H-H coupling, the vicinal coupling to Hα, and the vicinal coupling to the fluorine atom (³JHF).
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Hα (C2-H) | 4.5 - 5.0 | ddd (doublet of doublets of doublets) | ²JHF ≈ 45-50 Hz, ³JHαHβ ≈ 3-8 Hz, ³JHαHβ' ≈ 3-8 Hz |
| Hβ/Hβ' (C3-H₂) | 3.2 - 3.8 | m (multiplet) | ²JHβHβ' ≈ 12-15 Hz, ³JHαHβ/β' ≈ 3-8 Hz, ³JHF ≈ 15-25 Hz |
Causality Behind the Predictions: The significant downfield shift of Hα is a direct consequence of the powerful electron-withdrawing effect of the adjacent fluorine atom. The large geminal ²JHF coupling is characteristic of such arrangements.[1][2] The diastereotopicity of the C3 protons is a classic NMR phenomenon resulting from the adjacent stereocenter, leading to distinct chemical shifts and coupling interactions for Hβ and Hβ'.
¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum will display three signals, each corresponding to one of the carbon atoms in the molecule. A key diagnostic feature will be the splitting of these signals due to C-F coupling.
-
C1 (Carboxyl Carbon): This carbon will appear in the typical carboxylic acid region (170-180 ppm). It will be split into a doublet due to two-bond coupling with the fluorine atom (²JCF).
-
C2 (Fluorine-bearing Carbon): This carbon will be significantly shifted downfield and will exhibit a very large one-bond coupling to fluorine (¹JCF), appearing as a large doublet. This is the most unambiguous signal in the ¹³C NMR spectrum.
-
C3 (Methylene Carbon): This carbon, adjacent to the amino group, will also be split into a doublet due to two-bond coupling with the fluorine atom (²JCF).
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Predicted Coupling Constant (Hz) |
| C1 (COOH) | 170 - 175 | d (doublet) | ²JCF ≈ 20-30 Hz |
| C2 (CHF) | 88 - 95 | d (doublet) | ¹JCF ≈ 180-200 Hz |
| C3 (CH₂N) | 45 - 50 | d (doublet) | ²JCF ≈ 15-25 Hz |
Expertise in Interpretation: The magnitude of the ¹JCF coupling constant is directly related to the s-character of the C-F bond and is a hallmark of fluorinated alkanes.[1][3] Observing these distinct C-F couplings for all three carbons provides definitive evidence for the proposed structure. The use of ¹³C NMR prediction tools can further refine these expected chemical shifts.[4][5]
¹⁹F NMR Spectroscopy: The Fluorine Probe
The ¹⁹F NMR spectrum provides a highly sensitive and direct view of the fluorine's environment. With a wide chemical shift range and high sensitivity, it is an essential tool for characterizing fluorinated compounds.[6][7]
-
¹⁹F Signal: A single resonance is expected. The chemical shift will be in the region typical for aliphatic C-F bonds. This signal will be split by the geminal proton on C2 (²JFH) and the vicinal protons on C3 (³JFH), resulting in a doublet of triplets (dt) or a more complex multiplet.
| Nucleus | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹⁹F | -190 to -210 | ddd (doublet of doublets of doublets) | ²JFHα ≈ 45-50 Hz, ³JFHβ ≈ 15-25 Hz, ³JFHβ' ≈ 15-25 Hz |
Trustworthiness of the Method: The ¹⁹F NMR spectrum serves as a self-validating system. The observed multiplicity of the fluorine signal must be consistent with the couplings seen in the ¹H NMR spectrum. For instance, the large doublet splitting in the ¹⁹F spectrum must match the large doublet splitting of the Hα signal in the ¹H spectrum.
Mass Spectrometry (MS) Characterization
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound, as it is a "soft" ionization technique that typically yields the protonated molecular ion with minimal fragmentation.[8][9]
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Molecular Ion: In positive ion mode, the base peak is expected to be the protonated molecule [M+H]⁺. Given the molecular formula C₃H₆FNO₂, the exact mass can be calculated, which is a powerful confirmation of the elemental composition when using high-resolution mass spectrometry (HRMS).
-
Adducts: It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if these salts are present in the sample or solvent.
| Ion | Formula | Calculated m/z (Monoisotopic) |
| [M+H]⁺ | [C₃H₇FNO₂]⁺ | 108.0455 |
| [M+Na]⁺ | [C₃H₆FNO₂Na]⁺ | 130.0275 |
Tandem Mass Spectrometry (MS/MS) Fragmentation
To gain further structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ precursor ion. The fragmentation of protonated amino acids is well-studied. For β-amino acids, characteristic losses are observed.
-
Primary Fragmentation: The most likely initial fragmentation pathway is the loss of the elements of formic acid (HCOOH), which involves the carboxyl group, resulting in an ion at m/z 62.03. This is a common fragmentation for amino acids.[10]
-
Alternative Fragmentations: Loss of ammonia (NH₃) or water (H₂O) from the parent ion are also possible, though often less favorable than the loss of the carboxyl group.
Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.
Experimental Protocols
The following protocols provide a standardized workflow for the characterization of this compound.
Protocol 1: NMR Sample Preparation and Acquisition
Caption: Standard workflow for NMR analysis of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, or 20-50 mg for ¹³C NMR.[11][12]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD), in a clean, small vial.
-
To remove any particulate matter, filter the solution through a small plug of cotton in a Pasteur pipette directly into a 5 mm NMR tube.[13]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquire standard 1D spectra for each nucleus. Ensure sufficient scans are acquired for ¹³C NMR to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra. For ¹H and ¹³C in D₂O, the residual HDO peak can be used (approx. 4.79 ppm). For ¹⁹F, an external standard or the instrument's internal reference is used.
-
Analyze the spectra to determine chemical shifts, coupling constants, and integrals.
-
Protocol 2: Mass Spectrometry Sample Preparation and Analysis
Caption: Standard workflow for ESI-MS analysis of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent such as a water/methanol (50:50) mixture.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the mobile phase intended for analysis (e.g., 0.1% formic acid in water/acetonitrile).
-
-
Instrument Setup and Analysis:
-
Set up the ESI source in positive ion mode.
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Acquire a full scan (MS¹) spectrum to identify the protonated molecular ion [M+H]⁺ and any common adducts.
-
Set up a tandem MS (MS/MS) experiment by selecting the m/z of the [M+H]⁺ ion in the first mass analyzer and inducing fragmentation (e.g., via collision-induced dissociation - CID).
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Analyze the MS¹ spectrum to confirm the molecular weight of the compound. For high-resolution instruments, compare the measured exact mass to the calculated exact mass.
-
Analyze the MS/MS spectrum to identify the fragment ions and confirm that they are consistent with the proposed structure.
-
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of ¹H, ¹³C, ¹⁹F NMR, and mass spectrometry data. The presence of the fluorine atom provides a unique and powerful set of diagnostic handles, including large and predictable H-F and C-F coupling constants and a highly sensitive ¹⁹F NMR signal. By understanding the underlying principles that govern these spectroscopic phenomena, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.
References
- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. ekwan.github.io [ekwan.github.io]
- 3. eclass.uoa.gr [eclass.uoa.gr]
- 4. Visualizer loader [nmrdb.org]
- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
An In-depth Technical Guide to the Biological Activity of 3-Amino-2-fluoropropanoic Acid
Foreword: The Intriguing Potential of Fluorinated Amino Acids
The strategic incorporation of fluorine into biologically active molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, bioavailability, and target-binding affinity of a parent compound.[1] This guide delves into the fascinating world of one such molecule: 3-amino-2-fluoropropanoic acid, a compound also known by its synonym, α-fluoro-β-alanine.[2] We will explore its synthesis, multifaceted biological activities, and the underlying mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in biological research.
| Property | Value | Source |
| Molecular Formula | C₃H₆FNO₂ | [2] |
| Molecular Weight | 107.08 g/mol | [2] |
| CAS Number | 3821-81-6 | [2] |
| Appearance | White to beige solid | [3] |
| Boiling Point | 264.5°C at 760 mmHg | [3] |
| Density | 1.302 g/mL | [3] |
The synthesis of fluorinated amino acids like this compound often involves specialized chemical strategies to introduce the fluorine atom with high selectivity.[4] While various methods exist for the synthesis of fluorinated amino acids, a common approach involves the use of fluorinated building blocks or the direct fluorination of amino acid precursors.[4][5]
Illustrative Synthetic Approach: Reductive Amination
One plausible synthetic route to this compound is through the reductive amination of a corresponding α-keto acid, 3-fluoro-2-oxopropanoic acid. This method is a staple in amino acid synthesis.[6]
Experimental Protocol: Synthesis via Reductive Amination
-
Preparation of 3-fluoro-2-oxopropanoic acid: This precursor can be synthesized from commercially available starting materials through established organic chemistry reactions, such as the fluorination of a suitable enolate.
-
Reductive Amination Reaction:
-
Dissolve 3-fluoro-2-oxopropanoic acid in a suitable solvent, such as methanol or aqueous ammonia.
-
Add a source of ammonia (e.g., ammonium chloride) and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification:
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using ion-exchange chromatography to isolate the desired this compound.
-
Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
Mechanism of Action: A Tale of Two Enzymes
The biological activity of this compound is significantly influenced by its interactions with key enzymes involved in amino acid metabolism. Its structural similarity to natural amino acids allows it to act as a substrate or inhibitor for these enzymes.[1]
Alanine Racemase: A Target for Antibacterial Agents
Alanine racemase is a crucial bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine.[7] D-alanine is an essential component of the bacterial cell wall peptidoglycan.[7] The absence of a human homolog makes alanine racemase an attractive target for the development of novel antibacterial drugs.[7][8] Analogs of alanine, such as fluoro-alanine, have been investigated as inhibitors of this enzyme.[9]
Inhibition Mechanism:
The proposed mechanism of inhibition of alanine racemase by fluorinated alanine analogs involves the formation of a stable, covalent adduct with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. This effectively inactivates the enzyme and disrupts bacterial cell wall synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. α-Fluoro-β-alanine [myskinrecipes.com]
- 4. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
3-amino-2-fluoropropanoic acid mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 3-amino-2-fluoropropanoic Acid
Introduction
This compound is a synthetic, non-proteogenic amino acid that has garnered interest within the scientific community due to its structural similarity to endogenous neurotransmitters and the unique properties conferred by the fluorine atom. The introduction of fluorine into small molecules can significantly alter their chemical and biological properties, including metabolic stability, binding affinity, and acidity, making it a valuable tool in drug design. This guide provides a comprehensive overview of the postulated mechanism of action of this compound, primarily focusing on its role as a potential inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT). Drawing upon research on analogous fluorinated compounds, we will explore the biochemical pathways it likely influences, propose experimental protocols for validation, and discuss its potential therapeutic implications for neurological disorders.
The GABAergic System: A Key Therapeutic Target
The proper functioning of the central nervous system relies on a delicate balance between excitatory and inhibitory neurotransmission.[1] γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian brain, playing a crucial role in regulating neuronal excitability.[1][2][3] A deficiency in GABAergic signaling is implicated in the pathophysiology of several neurological and psychiatric disorders, including epilepsy, Huntington's disease, Parkinson's disease, and Alzheimer's disease.[2][3]
The concentration of GABA in the brain is tightly regulated by two pyridoxal 5'-phosphate (PLP)-dependent enzymes: glutamic acid decarboxylase (GAD), which synthesizes GABA from glutamate, and GABA aminotransferase (GABA-AT), which catabolizes GABA into succinic semialdehyde.[1][2] Consequently, inhibiting GABA-AT presents a viable therapeutic strategy to increase synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission and mitigating the effects of excessive neuronal excitation.[1][3][4] This approach has been clinically validated with the antiepileptic drug vigabatrin, an irreversible inhibitor of GABA-AT.[2][3][4]
Proposed Mechanism of Action: Inhibition of GABA Aminotransferase
Based on the established activity of structurally related fluorinated amino acids, the primary mechanism of action for this compound is proposed to be the mechanism-based inactivation of GABA-AT.[2][3] Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive compounds that are converted into a highly reactive species by the target enzyme's own catalytic mechanism.[1] This reactive species then forms a covalent bond with the enzyme, leading to its irreversible inactivation.
The proposed inhibitory pathway for this compound likely involves the following key steps:
-
Binding to the Active Site: this compound, as a GABA analog, is expected to bind to the active site of GABA-AT.
-
Transimination: The amino group of this compound forms a Schiff base with the PLP cofactor in the enzyme's active site.
-
Enzymatic Conversion and Fluoride Elimination: The enzyme proceeds with its normal catalytic cycle, leading to the abstraction of a proton. The presence of the electron-withdrawing fluorine atom facilitates the elimination of hydrogen fluoride (HF).
-
Formation of a Reactive Intermediate: The elimination of HF generates a highly reactive electrophilic species, such as an α,β-unsaturated acrylic acid derivative, within the active site.
-
Covalent Modification and Inactivation: This reactive intermediate then attacks a nucleophilic residue in the active site of GABA-AT, forming a stable covalent adduct and leading to the irreversible inactivation of the enzyme.
Caption: Proposed mechanism of GABA-AT inactivation by this compound.
Secondary Mechanism: Interaction with Amino Acid Transporters
In addition to direct enzyme inhibition, fluorinated amino acids can also interact with amino acid transporters.[5] Non-natural amino acids are known to be taken up by cells via both the energy-independent L-type amino acid transporter system and the energy-dependent A-type transporter system.[5] This is particularly relevant in the context of cancer, where tumor cells often exhibit increased amino acid uptake to fuel their high metabolic rate.[5]
Therefore, a secondary mechanism or a contributing factor to the overall biological activity of this compound could be its transport into cells via these systems. This would be crucial for its ability to reach intracellular targets like GABA-AT and could also suggest potential applications in oncology, similar to other labeled amino acids used in positron emission tomography (PET) for tumor imaging.[5]
Caption: Cellular uptake of this compound via amino acid transporters.
Experimental Validation Framework
To rigorously test the proposed mechanisms of action, a multi-tiered experimental approach is necessary. The following protocols provide a roadmap for characterizing the biochemical and cellular effects of this compound.
Experimental Protocol 1: In Vitro GABA-AT Inhibition Assay
Objective: To determine if this compound is a time-dependent inhibitor of GABA-AT and to quantify its inhibitory potency.
Methodology:
-
Enzyme Source: Recombinant or purified GABA-AT from a relevant species (e.g., human, porcine).
-
Assay Principle: The activity of GABA-AT can be monitored by coupling the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase, measuring the increase in absorbance at 340 nm.
-
Procedure: a. Pre-incubate GABA-AT with varying concentrations of this compound for different time intervals. b. Initiate the enzymatic reaction by adding the substrates, GABA and α-ketoglutarate. c. Monitor the reaction progress spectrophotometrically. d. Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs) for each inhibitor concentration. e. A secondary plot of k_obs versus inhibitor concentration will yield the inactivation rate constant (k_inact) and the inhibition constant (K_I).
Experimental Protocol 2: Cell-Based GABA Level Quantification
Objective: To assess the effect of this compound on intracellular GABA levels in a neuronal cell line.
Methodology:
-
Cell Line: A suitable neuronal cell line, such as SH-SY5Y or primary cortical neurons.
-
Treatment: Incubate the cells with a range of concentrations of this compound for a specified duration.
-
GABA Extraction: Lyse the cells and extract the intracellular metabolites.
-
Quantification: Measure GABA concentrations using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS).
-
Analysis: Compare the GABA levels in treated cells to those in untreated control cells. An increase in GABA would support the inhibition of GABA-AT.
References
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 5. (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enantioselective Synthesis of 3-Amino-2-fluoropropanoic Acid: A Technical Guide for Researchers
Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the vast array of fluorinated compounds, α-fluoro-β-amino acids, such as 3-amino-2-fluoropropanoic acid, represent a particularly valuable class of building blocks for the development of novel therapeutics, including enzyme inhibitors and peptidomimetics.[3][4]
This guide provides an in-depth technical overview of the catalytic enantioselective synthesis of this compound, with a primary focus on a highly effective organocatalytic approach. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important chiral synthon in their work. We will delve into the mechanistic underpinnings of the key catalytic transformation, provide detailed experimental protocols, and present a comparative analysis of catalyst performance.
Core Strategy: Asymmetric Cyclocondensation via Isothiourea Catalysis
A robust and highly enantioselective method for the synthesis of α-fluoro-β-amino acid derivatives proceeds through the formation of a chiral 3-fluoro-β-lactam intermediate. This key step is achieved via an asymmetric cyclocondensation of fluoroacetic acid with an N-sulfonylimine, promoted by a chiral isothiourea catalyst.[3][4][5] The resulting β-lactam can then be readily converted to the desired this compound derivative through nucleophilic ring-opening.
The Catalyst of Choice: Hypervalent Bond-activated Tetramisole (HBTM-2)
The isothiourea catalyst, specifically the commercially available benzotetramisole derivative HBTM-2, has proven to be particularly effective in this transformation. Its rigid structure and well-defined chiral environment are crucial for achieving high levels of stereocontrol.[6][7]
Mechanistic Insights: The Catalytic Cycle
The catalytic cycle, as illustrated below, commences with the in situ activation of fluoroacetic acid. This is typically achieved using an activating agent such as tosyl chloride (TsCl) in the presence of a base. The isothiourea catalyst then reacts with the activated fluoroacetic acid to form a key acyl ammonium intermediate. This intermediate is deprotonated to generate a chiral zwitterionic enolate. This enolate then undergoes a formal [2+2] cycloaddition with the N-sulfonylimine. The stereochemical outcome of this step is dictated by the chiral catalyst, which shields one face of the enolate, leading to the preferential formation of one enantiomer of the 3-fluoro-β-lactam product. Subsequent release of the catalyst regenerates the active catalytic species, allowing the cycle to continue.
Caption: Proposed catalytic cycle for the isothiourea-catalyzed synthesis of 3-fluoro-β-lactams.
Experimental Protocols
The following protocols are based on the work of Straub and Birman and provide a detailed, step-by-step methodology for the synthesis of a representative this compound derivative.[8][9]
Part 1: Enantioselective Synthesis of a 3-Fluoro-β-lactam
Caption: Experimental workflow for the synthesis of the chiral 3-fluoro-β-lactam intermediate.
Materials:
-
Fluoroacetic acid (handle with extreme care due to high toxicity)
-
N-tosyl benzaldimine (or other desired N-sulfonylimine)
-
Tosyl chloride (TsCl)
-
Proton sponge or other non-nucleophilic base
-
HBTM-2 catalyst
-
Anhydrous toluene
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add fluoroacetic acid (2.0 equivalents), proton sponge (2.2 equivalents), and anhydrous toluene.
-
Cool the mixture to 0 °C in an ice bath.
-
Add tosyl chloride (2.0 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Add the HBTM-2 catalyst (typically 5-10 mol%).
-
In a separate flask, dissolve the N-sulfonylimine (1.0 equivalent) in anhydrous toluene.
-
Slowly add the imine solution to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or an appropriate analytical technique. Reaction times can range from 24 to 48 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 3-fluoro-β-lactam.
Part 2: Ring-Opening to the α-Fluoro-β-amino Ester
Procedure:
-
Dissolve the purified 3-fluoro-β-lactam (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add the desired alcohol nucleophile (e.g., benzyl alcohol, 3.0 equivalents).
-
Add a base, such as 4-(dimethylamino)pyridine (DMAP) (1.2 equivalents).
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to afford the corresponding α-fluoro-β-amino ester.
Data Presentation: Catalyst Performance
The isothiourea-catalyzed approach consistently delivers high levels of both diastereoselectivity and enantioselectivity across a range of N-sulfonylimine substrates. The following table summarizes representative results.
| Entry | N-Sulfonylimine Ar Group | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield of β-Lactam (%) | Reference |
| 1 | Phenyl | >95:5 | 98 | 75 | [8] |
| 2 | 4-Methoxyphenyl | >95:5 | 99 | 80 | [8] |
| 3 | 4-Chlorophenyl | >95:5 | 97 | 72 | [8] |
| 4 | 2-Thienyl | 88:12 | 96 | 65 | [8] |
Alternative Catalytic Strategies
While the isothiourea-catalyzed cyclocondensation is a highly effective method, other catalytic systems have been explored for the enantioselective synthesis of fluorinated amino acids.
-
Transition-Metal Catalysis: Palladium-catalyzed fluorination of C(sp³)–H bonds in amino acid derivatives has been reported, offering a different strategic approach to introduce fluorine stereoselectively.[10]
-
Enzymatic Synthesis: Biocatalytic methods, such as those employing lipases for the kinetic resolution of racemic fluorinated β-amino esters, provide an alternative green chemistry route to enantioenriched products. Additionally, enzymes like alanine dehydrogenase have been used for the synthesis of fluorinated alanine enantiomers from fluorinated pyruvate precursors.[11]
-
Chiral Auxiliary-Based Methods: The use of chiral auxiliaries, such as Evans oxazolidinones, allows for diastereoselective fluorination and subsequent elaboration to the desired α-fluoro-β-amino acids.[12]
Conclusion and Outlook
The enantioselective synthesis of this compound is a critical endeavor for advancing drug discovery and chemical biology. The organocatalytic approach, particularly the isothiourea-catalyzed asymmetric cyclocondensation of fluoroacetic acid with N-sulfonylimines, stands out as a highly efficient and stereoselective method. This guide has provided a comprehensive overview of this strategy, from its mechanistic basis to detailed experimental protocols. As the demand for sophisticated, stereochemically defined fluorinated building blocks continues to grow, the development and refinement of such catalytic methods will remain an area of intense research and innovation.
References
- 1. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organocatalytic Enantioselective Synthesis of α-Fluoro-β-amino Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 7. Isothiourea-catalyzed asymmetric synthesis of β-lactams and β-amino esters from arylacetic acid derivatives and N-sulfonylaldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (R)-3-Amino-3-(2-fluorophenyl)propionic acid - CAS:151911-22-7 - Sunway Pharm Ltd [3wpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 3-Amino-2-fluoropropanoic Acid (CAS 3821-81-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of Fluorine in Amino Acid Chemistry
The introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within the diverse world of fluorinated building blocks, fluorinated amino acids represent a particularly valuable class of compounds, offering a gateway to novel peptides, peptidomimetics, and small molecule therapeutics with enhanced pharmacological profiles. This guide provides a comprehensive technical overview of 3-amino-2-fluoropropanoic acid (also known as α-fluoro-β-alanine), a key fluorinated β-amino acid, for researchers and drug development professionals.
Physicochemical Properties and Structural Data
This compound is a white to pale beige solid, structurally analogous to the neurotransmitter β-alanine.[2] The presence of a fluorine atom at the α-position to the carboxylic acid significantly alters its electronic properties and conformational preferences compared to its non-fluorinated counterpart.
| Property | Value | Source(s) |
| CAS Number | 3821-81-6 | [3][4] |
| Molecular Formula | C₃H₆FNO₂ | [3][4] |
| Molecular Weight | 107.08 g/mol | [5][6] |
| Appearance | White to Pale Beige Solid | [2] |
| Melting Point | 222-245 °C (decomposes) | [6] |
| Boiling Point | 264.5 ± 25.0 °C (Predicted) | [2] |
| Density | 1.302 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 1.54 ± 0.16 (Predicted) | |
| Solubility | Slightly soluble in water | |
| InChI Key | OJQNRNQELNLWHH-UHFFFAOYSA-N | [3][4] |
| SMILES | NCC(F)C(O)=O | [7] |
Synthesis and Reactivity
The synthesis of fluorinated amino acids such as this compound can be approached through several strategies, primarily involving the introduction of fluorine to an amino acid scaffold or the use of fluorinated building blocks.[8]
General Synthetic Strategies
Two predominant strategies for the synthesis of fluorinated β-amino acids have been explored:
-
Selective Fluorination: This approach involves the direct fluorination of a suitable precursor, such as a β-amino acid with a hydroxyl group at the α-position.
-
Fluorinated Building Blocks: This strategy utilizes small, readily available fluorinated molecules as starting materials, which are then elaborated to the desired β-amino acid.
A review of synthetic methodologies highlights the use of fluorine-containing β-lactams as versatile intermediates that can be readily converted to the corresponding β-amino acids.[8]
Reactivity Profile
This compound possesses the characteristic reactivity of an amino acid, with a primary amine and a carboxylic acid functional group. The presence of the electron-withdrawing fluorine atom at the α-position increases the acidity of the carboxylic acid proton and can influence the nucleophilicity of the amine.
-
Amine Group: The primary amine can undergo standard reactions such as acylation, alkylation, and formation of Schiff bases. It is the key functional group for incorporation into peptide chains via amide bond formation.
-
Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, and acid chlorides. It can also be reduced to the corresponding alcohol.
Spectroscopic Data and Analysis
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of structural information through NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns due to H-H and H-F coupling. The protons on the β-carbon (adjacent to the amine) and the α-carbon (adjacent to the fluorine) will appear as distinct multiplets. The amine and carboxylic acid protons are typically broad and may exchange with deuterated solvents.
-
¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring functional groups, with the carboxyl carbon appearing furthest downfield. The C-F coupling will be observable for the α-carbon.
-
¹⁹F NMR: The fluorine NMR spectrum provides a direct and sensitive method for characterizing fluorinated compounds. It is expected to show a single resonance, likely a triplet of triplets, due to coupling with the protons on the α and β carbons.[3][9][10]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
-
O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (Amine): A medium intensity band in the region of 3300-3500 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1750 cm⁻¹.
-
C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.
Applications in Research and Development
The unique properties conferred by the fluorine atom make this compound a valuable building block in several areas of research, particularly in drug discovery and peptide design.
Peptide and Peptidomimetic Synthesis
The incorporation of fluorinated amino acids into peptides can enhance their proteolytic stability, modulate their conformation, and improve their pharmacokinetic properties.[11] this compound, as a β-amino acid, can be used to synthesize β-peptides, which are known to form stable secondary structures and are resistant to enzymatic degradation.[11]
Experimental Protocol: General Procedure for Peptide Coupling
The following is a generalized protocol for the incorporation of a protected this compound derivative into a growing peptide chain using solid-phase peptide synthesis (SPPS).
Caption: Solid-Phase Peptide Synthesis Cycle.
Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) with the initial amino acid or peptide chain attached.
-
N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide.
-
Washing: Thoroughly wash the resin with a suitable solvent (e.g., DMF) to remove the deprotection reagents and byproducts.
-
Activation and Coupling: Activate the carboxylic acid of the N-protected this compound using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF). Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Development of Small Molecule Therapeutics
As a GABA (γ-aminobutyric acid) analogue, this compound and its derivatives are of interest for their potential to interact with GABA receptors and transporters in the central nervous system.[12] The introduction of fluorine can modulate the binding affinity and selectivity for different receptor subtypes.
Metabolic Studies
This compound is a known major catabolite of the widely used anticancer drug 5-fluorouracil (5-FU).[5] Understanding its formation, further metabolism, and potential toxicity is crucial for optimizing 5-FU therapy and managing its side effects. Studies have shown that at high concentrations, this compound can exhibit neurotoxicity.[9]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.[5][7]
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]
-
Skin Irritation (Category 2): Causes skin irritation.[7]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique structural and electronic properties, conferred by the α-fluorine atom, offer significant advantages in the design of novel peptides and small molecules with enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its physicochemical properties, reactivity, and safe handling is essential for its effective utilization in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 3. azom.com [azom.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, (2R)- | C3H6FNO2 | CID 6999945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Amino-2-fluoropropionic acid 95 3821-81-6 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chimia.ch [chimia.ch]
- 12. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 3-amino-2-fluoropropanoic acid
Introduction
3-Amino-2-fluoropropanoic acid, a fluorinated analog of β-alanine, represents a class of non-proteinogenic amino acids of significant interest to the scientific and pharmaceutical research communities. The strategic incorporation of a fluorine atom into small molecules is a cornerstone of modern medicinal chemistry, often employed to modulate physicochemical properties such as metabolic stability, bioavailability, and binding affinity.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offers expert insights into its characterization, and presents robust, field-proven protocols for its analysis. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound.
Molecular and Structural Data
This compound (IUPAC: this compound) is a chiral molecule existing as (R) and (S) enantiomers, as well as a racemic mixture. The presence of an electron-withdrawing fluorine atom on the α-carbon (C2) significantly influences the molecule's electronic properties and reactivity compared to its non-fluorinated parent, β-alanine.
dot graph "molecular_structure" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica-Bold", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
} end Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₃H₆FNO₂ | [2][3] |
| Molecular Weight | 107.08 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | DL-2-Fluoro-beta-alanine, α-Fluoro-β-alanine | [3][4] |
| CAS Number | 3821-81-6 (Racemate) | [3] |
| 88099-66-5 ((2R)-enantiomer) | [2] |
| InChIKey | OJQNRNQELNLWHH-UHFFFAOYSA-N (Racemate) |[3] |
Physicochemical Properties
The physical properties of this compound are characteristic of a small, functionalized amino acid. Its high melting point is indicative of strong intermolecular forces, likely hydrogen bonding and ionic interactions in its solid, zwitterionic state.
Table 2: Summary of Physical and Chemical Properties
| Property | Value | Comments and Expert Insights |
|---|---|---|
| Appearance | White to off-white solid | Typical for small, purified organic amino acids. |
| Melting Point | 240-245 °C (with decomposition) | The high melting point suggests a stable crystalline lattice. The decomposition is characteristic of amino acids, which often decarboxylate at high temperatures.[3] |
| pKa (Predicted) | pKa₁: ~2.5-3.5 (Carboxylic Acid)pKa₂: ~8.5-9.5 (Ammonium) | Causality: Direct experimental pKa values are not readily available in the literature. These values are estimated based on related structures. The pKa of the parent β-alanine is ~10.3 (ammonium) and ~3.6 (carboxylic acid). The electron-withdrawing fluorine atom at the α-position is expected to significantly lower the pKa of the adjacent carboxylic acid and have a moderate acid-strengthening (pKa-lowering) effect on the more distant ammonium group. |
| Solubility (Predicted) | Soluble in water; limited solubility in organic solvents. | Causality: As a small amino acid, it is expected to be zwitterionic at neutral pH, leading to good water solubility. A related compound, 3-amino-2-hydroxypropanoic acid, is soluble in water at 10 mg/mL.[5] Its polarity would limit solubility in nonpolar organic solvents like hexanes or ether, with some solubility expected in polar protic solvents like methanol. |
Spectroscopic and Analytical Characterization
While public databases lack experimental spectra for this specific molecule, a robust analytical characterization can be predicted based on its structure. A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR is the most powerful tool for the structural elucidation of this molecule. Experiments should be conducted in a suitable deuterated solvent, such as D₂O, given the predicted water solubility.
-
¹H NMR: The proton spectrum is expected to be complex due to heteronuclear (¹H-¹⁹F) and homonuclear (¹H-¹H) coupling.
-
Cα-H: This single proton will appear as a doublet of triplets (dt) due to coupling to the adjacent fluorine atom (large doublet coupling, ²JHF) and the two Cβ protons (smaller triplet coupling, ³JHH).
-
Cβ-H₂: These two protons are diastereotopic and will appear as two separate multiplets, each coupled to the Cα proton and the fluorine atom (³JHF), resulting in complex splitting patterns.
-
-
¹³C NMR: Three distinct carbon signals are expected.
-
C=O (Carboxyl): ~170-180 ppm.
-
Cα-F: ~85-95 ppm. This signal will be split into a doublet due to one-bond coupling with ¹⁹F (JCF), which is typically large (160-250 Hz). The chemical shift is significantly downfield due to the deshielding effect of the fluorine atom.
-
Cβ-NH₂: ~35-45 ppm. This signal will also show coupling to the fluorine atom (²JCF), appearing as a doublet with a smaller coupling constant than the Cα signal.
-
-
¹⁹F NMR: This is a crucial experiment for fluorinated compounds.[6]
-
A single resonance is expected, which will be split into a complex multiplet (a doublet of triplets) due to coupling to the Cα proton (²JFH) and the two Cβ protons (³JFH). The broad chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment.[6]
-
Mass Spectrometry (MS) (Predicted)
Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule.
-
Full Scan MS: In positive ion mode (ESI+), the protonated molecular ion [M+H]⁺ is expected at m/z 108.04. In negative ion mode (ESI-), the deprotonated ion [M-H]⁻ would be observed at m/z 106.03. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ ion (m/z 108.04) would likely proceed through characteristic losses for amino acids:
-
Loss of H₂O: A peak at m/z 90.03.
-
Loss of HCOOH (Formic Acid): A peak at m/z 62.03.
-
Decarboxylation (Loss of CO₂): A peak at m/z 64.05 after initial loss of a proton.
-
Self-Validating Experimental Protocols
Trustworthiness in chemical analysis is built on robust, reproducible methodologies. The following protocols describe a self-validating workflow for the confirmation of identity, purity, and structure of a newly synthesized or procured batch of this compound.
dot digraph "analytical_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} end Caption: A self-validating workflow for compound characterization.
Protocol: Purity Determination by HPLC-CAD
-
Expertise & Causality: Standard reverse-phase HPLC with UV detection is ineffective for this compound due to its lack of a strong chromophore. Therefore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is required. A hydrophilic interaction liquid chromatography (HILIC) column is chosen as it provides better retention for polar analytes like amino acids than a standard C18 column.
-
Methodology:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 5 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock.
-
Detection: Charged Aerosol Detector (CAD).
-
-
Trustworthiness: The use of a universal detector ensures all non-volatile components are observed, providing a true purity profile. The formic acid in the mobile phase ensures the analyte is protonated and provides good peak shape.
Protocol: Structural Confirmation by NMR Spectroscopy
-
Expertise & Causality: A comprehensive suite of 1D NMR experiments is necessary to confirm the complex structure, especially the connectivity and stereochemistry relative to the fluorine atom. D₂O is the solvent of choice to avoid the large, obscuring water peak and to exchange the labile amine and carboxylic acid protons.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of Deuterium Oxide (D₂O, 99.9%).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H Experiment: Acquire a standard 1D proton spectrum. Pay close attention to the complex splitting patterns arising from H-H and H-F coupling.
-
¹³C Experiment: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). Note the characteristic C-F doublet for Cα and Cβ.
-
¹⁹F Experiment: Acquire a proton-coupled ¹⁹F spectrum. This provides crucial information on couplings to adjacent protons. No external standard is strictly necessary for structure confirmation, but trifluoroacetic acid (TFA) can be used as a reference if precise chemical shift reporting is needed.
-
-
Trustworthiness: This combination of experiments provides orthogonal data points. The ¹H spectrum confirms the proton environment, the ¹³C spectrum confirms the carbon backbone, and the ¹⁹F spectrum directly observes the key fluorine atom and its connectivity, creating a self-validating dataset for structural confirmation.
Applications in Research and Drug Development
The primary value of this compound lies in its application as a specialized building block in medicinal chemistry and drug design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating this moiety into a drug candidate can block sites of metabolism, thereby increasing the compound's half-life and bioavailability.[7]
-
Conformational Constraint: The bulky and electronegative fluorine atom can introduce conformational rigidity into a molecule. This can lock a peptide or small molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity (pKa) of the neighboring amino group. This can be a critical design element for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, for instance, by reducing unwanted interactions with ion channels or improving cell permeability.
-
Tracer for ¹⁹F NMR Studies: As ¹⁹F is not naturally present in biological systems, molecules containing it can be used as powerful probes for in-situ NMR studies to investigate drug-protein binding interactions without background noise.[8]
Safety and Handling
Based on supplier safety data, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Category 3).
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
References
- 1. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253) - FooDB [foodb.ca]
- 2. This compound, (2R)- | C3H6FNO2 | CID 6999945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-2-fluoropropionic acid 95 3821-81-6 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. 428452-49-7|3-Amino-2,2-difluoropropanoic acid|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Stability and Orthogonal Protection of 3-Amino-2-Fluoropropanoic Acid
Introduction
1.1 The Significance of α-Fluoro-β-Amino Acids in Drug Discovery
The incorporation of fluorinated amino acids into peptides and small molecule therapeutics is a powerful strategy in modern drug design. Specifically, α-fluoro-β-amino acids, such as 3-amino-2-fluoropropanoic acid, are of significant interest. The fluorine atom, owing to its high electronegativity and small size, can profoundly modulate the physicochemical and biological properties of a molecule. It can enhance metabolic stability by blocking sites of enzymatic degradation, alter pKa values to improve cell permeability and binding affinity, and induce favorable conformational constraints in peptides, leading to more potent and selective bioactive compounds.
1.2 The Synthetic Challenge: Protecting Group Strategy
The synthesis of peptides or complex molecules incorporating this compound necessitates a robust and well-defined protecting group strategy. Protecting groups are essential to mask the reactive amine and carboxylic acid functionalities, preventing unwanted side reactions and allowing for controlled, sequential bond formation.[1][2] The choice of these groups is governed by the principle of orthogonality—the ability to remove one protecting group under a specific set of conditions without affecting others.[1][3] This allows for the selective deprotection and elaboration of different parts of the molecule, which is the cornerstone of modern solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[4]
1.3 The Electronic Influence of the α-Fluorine Substituent on Reactivity and Stability
The presence of a highly electronegative fluorine atom on the α-carbon, adjacent to the carboxylic acid, introduces significant electronic effects that must be considered when selecting protecting groups. This electron-withdrawing effect increases the acidity of the carboxylic acid proton and can influence the nucleophilicity of the β-amino group. Furthermore, it can affect the stability of intermediates formed during deprotection reactions. For instance, acid-catalyzed cleavage reactions that proceed through carbocation intermediates may be slowed due to the destabilizing inductive effect of the adjacent fluorine atom. A thorough understanding of how this unique structural feature impacts the stability of common protecting groups is critical for designing successful synthetic routes.
Amine Protecting Groups: Stability and Cleavage
The protection of the β-amino group is paramount. The three most widely used amine protecting groups in peptide synthesis are the acid-labile tert-butyloxycarbonyl (Boc) group, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[5]
2.1 tert-Butyloxycarbonyl (Boc) Group
The Boc group is a staple of the "Boc/Bn" strategy in peptide synthesis and is valued for its stability under a wide range of conditions.[6]
-
Mechanism and Stability: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).[6][7] It is exceptionally stable to basic and nucleophilic conditions, as well as to catalytic hydrogenolysis, making it orthogonal to Fmoc and Cbz groups.[6][7]
-
Cleavage: The Boc group is removed under anhydrous acidic conditions, typically with reagents like trifluoroacetic acid (TFA), often as a 50% solution in dichloromethane (DCM).[7][8] The cleavage proceeds via the formation of a stable tert-butyl cation. This cation can cause side reactions by alkylating sensitive residues (e.g., Tryptophan, Methionine); therefore, the use of "scavengers" like anisole or thiophenol is highly recommended.[7]
Experimental Protocol 2.1.1: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc₂O.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product.
Experimental Protocol 2.1.2: Acidolytic Cleavage of the Boc Group
-
Setup: Dissolve the N-Boc protected this compound derivative (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C. If the substrate contains sensitive functionalities, add a scavenger such as anisole (1-2 eq).
-
Reaction: Stir the solution at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting amine salt can be used directly or neutralized with a mild base.
2.2 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the foundation of modern solid-phase peptide synthesis due to its clever cleavage mechanism under exceptionally mild, non-acidic conditions.[9][10]
-
Mechanism and Stability: The Fmoc group is stable to acidic conditions, making it fully orthogonal to acid-labile side-chain protecting groups like t-butyl (tBu) and trityl (Trt).[9][11] It is introduced using reagents like Fmoc-Cl or Fmoc-OSu.[11]
-
Cleavage: The defining feature of the Fmoc group is its lability to weak bases.[11] It is rapidly cleaved by a solution of 20% piperidine in dimethylformamide (DMF) via a β-elimination mechanism.[10][12] This process is fast and clean, and the dibenzofulvene byproduct can be monitored by UV spectroscopy to quantify the reaction progress.[10]
Experimental Protocol 2.2.1: Fmoc Protection of this compound
-
Dissolution: Suspend this compound (1.0 eq) in an aqueous solution of 10% sodium carbonate.
-
Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dioxane dropwise while stirring vigorously at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 8-16 hours.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove impurities.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl, causing the product to precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
Experimental Protocol 2.2.2: Base-Mediated Cleavage of the Fmoc Group
-
Setup: Dissolve the N-Fmoc protected this compound derivative in dimethylformamide (DMF).
-
Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 5-30 minutes.
-
Isolation: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The crude product can then be purified by chromatography or precipitation.
2.3 Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, one of the first developed for peptide chemistry, remains a valuable tool, particularly in solution-phase synthesis.[13]
-
Mechanism and Stability: The Cbz group is stable to the acidic conditions used to cleave Boc and the basic conditions used to cleave Fmoc, providing another layer of orthogonality.[5][6] It is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[13]
-
Cleavage: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C).[5][13] This method is very clean, yielding only toluene and carbon dioxide as byproducts.[13] Transfer hydrogenation using a hydrogen donor like ammonium formate is also a common and safe alternative.[14][15] Strong acids like HBr in acetic acid can also cleave the Cbz group, though this is less common.[16] While hydrogenolysis of C-F bonds is possible, the conditions required are typically much harsher than those needed for Cbz removal.
Experimental Protocol 2.3.1: Cbz Protection of this compound
-
Setup: Dissolve this compound (1.0 eq) in 1M NaOH(aq) at 0 °C.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, simultaneously adding 1M NaOH as needed to maintain a pH between 9-10.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then at room temperature for 2-4 hours.[17]
-
Work-up: Wash the reaction mixture with diethyl ether.
-
Acidification & Isolation: Cool the aqueous layer and acidify to pH 2 with 1M HCl. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.[17]
Experimental Protocol 2.3.2: Hydrogenolytic Cleavage of the Cbz Group
-
Setup: Dissolve the N-Cbz protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).
-
Hydrogenation: Stir the suspension under a positive pressure of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filtration & Isolation: Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Carboxylic Acid Protecting Groups: Stability and Cleavage
Protecting the carboxylic acid as an ester is necessary to prevent its participation in undesired reactions, such as cyclization or reaction with coupling reagents.
-
3.1 Benzyl (Bn) Ester: Formed by reacting the carboxylic acid with benzyl alcohol under acidic conditions. It is stable to both acidic (Boc deprotection) and basic (Fmoc deprotection) conditions. It is cleaved by catalytic hydrogenolysis, typically under the same conditions as the Cbz group, making the Boc/Bn combination a viable orthogonal strategy.[6][15]
-
3.2 tert-Butyl (tBu) Ester: Formed using isobutylene and a strong acid catalyst. The tBu ester is stable to basic conditions and hydrogenolysis.[18] It is cleaved by strong acids like TFA, typically concurrently with a Boc group.[18][19] This makes it the ideal carboxylic acid protecting group for the Fmoc/tBu orthogonal strategy.[1][18]
-
3.3 Alkyl (Methyl/Ethyl) Esters: These are robust protecting groups, stable to acidic conditions and hydrogenolysis. They are typically cleaved by saponification using a base like LiOH or NaOH in a water/THF mixture. This provides orthogonality with acid-labile (Boc, tBu) and hydrogenolysis-labile (Cbz, Bn) groups.
Orthogonal Protection Strategies
The power of protecting groups lies in their combined use in orthogonal schemes.
4.1 The Fmoc/tBu Strategy
This is the dominant strategy in modern SPPS.[9] The α-amino group is protected with the base-labile Fmoc group, while reactive side chains (and the C-terminus, if desired) are protected with acid-labile groups like tBu, Boc, and Trt.[9][18] This allows for the iterative deprotection of the N-terminus with piperidine for chain elongation, followed by a single final step using strong acid (TFA) to cleave all side-chain protecting groups and release the peptide from the resin.
Caption: The Fmoc/tBu orthogonal workflow for solid-phase peptide synthesis.
4.2 The Boc/Bn (Cbz) Strategy
In this classic strategy, the α-amino group is protected with the acid-labile Boc group, and side chains are protected with groups that are stable to the Boc-cleavage conditions (TFA), such as benzyl esters and Cbz groups.[6] After chain assembly, the side-chain protecting groups are removed in a final step via catalytic hydrogenolysis.
Caption: The Boc/Bn orthogonal workflow, often used in solution-phase synthesis.
Data Summary and Comparison
Table 1: Stability of Common Amine Protecting Groups
| Protecting Group | Stable To | Labile To | Primary Cleavage Reagent(s) |
| Boc | Base (Piperidine), H₂/Pd/C[6][7] | Strong Acid[7] | TFA, HCl[8] |
| Fmoc | Acid (TFA), Mild H₂/Pd/C[9][11] | Base[11] | 20% Piperidine in DMF[12] |
| Cbz (Z) | Mild Acid (TFA), Base (Piperidine)[5][6] | Catalytic Hydrogenolysis, Strong Acid[13][16] | H₂/Pd/C, HBr/AcOH[13][16] |
Table 2: Stability of Common Carboxylic Acid Protecting Groups
| Protecting Group | Stable To | Labile To | Primary Cleavage Reagent(s) |
| Benzyl (Bn) Ester | Mild Acid (TFA), Base (LiOH, Piperidine) | Catalytic Hydrogenolysis[15] | H₂/Pd/C |
| tert-Butyl (tBu) Ester | Base (Piperidine), H₂/Pd/C[18] | Strong Acid[18] | TFA[19] |
| Methyl/Ethyl Ester | Acid (TFA), H₂/Pd/C | Saponification (Base) | LiOH or NaOH in H₂O/THF |
Conclusion: Key Considerations for Synthesis Design
The successful incorporation of this compound into complex molecules is highly achievable with careful planning of the protecting group strategy. The electronic influence of the α-fluorine atom does not fundamentally alter the stability of the core protecting groups, but it may influence reaction rates, potentially requiring minor adjustments to deprotection times or conditions.
-
For Solid-Phase Peptide Synthesis (SPPS) , the Fmoc/tBu strategy remains the method of choice due to its mild conditions and proven reliability.
-
For Solution-Phase Synthesis , the Boc/Bn(Cbz) strategy offers a robust alternative, providing clear orthogonality between acid-labile N-terminal protection and hydrogenolysis-labile side-chain protection.
-
The choice of protecting groups must always be made in the context of the entire molecule, considering the compatibility of all functional groups present with the planned deprotection conditions.
By leveraging these well-established orthogonal schemes, researchers can confidently utilize this compound as a valuable building block for the development of next-generation therapeutics and advanced materials.
References
- 1. biosynth.com [biosynth.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. scispace.com [scispace.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. chempep.com [chempep.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. chempep.com [chempep.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Buy Fmoc-(r)-3-amino-2-(3-fluorobenzyl)propanoic acid (EVT-14125457) [evitachem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. tert-Butyl Esters [organic-chemistry.org]
The Strategic Incorporation of 3-Amino-2-fluoropropanoic Acid in Drug Discovery: A Technical Guide
Introduction: The Rise of Fluorine in Medicinal Chemistry and the Unique Proposition of α-Fluoro-β-Amino Acids
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and conformational preferences.[1][2] Among the diverse repertoire of fluorinated building blocks, 3-amino-2-fluoropropanoic acid, also known as α-fluoro-β-alanine, presents a compelling scaffold for drug design. This non-proteinogenic amino acid offers a unique combination of a chiral center, a reactive amino group, a carboxylic acid moiety, and a strategically placed fluorine atom that can impart advantageous properties to parent molecules.
This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery. We will delve into its synthesis, the fundamental impact of the α-fluoro substitution on molecular properties, and its application in the design of peptides and small molecule therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile building block.
Physicochemical Properties of this compound
The introduction of a fluorine atom at the α-position of β-alanine significantly alters its electronic and conformational properties.
| Property | Value | Source |
| Molecular Formula | C₃H₆FNO₂ | PubChem CID: 6999945[3] |
| Molecular Weight | 107.08 g/mol | PubChem CID: 6999945[3] |
| Stereochemistry | Exists as (R) and (S) enantiomers | N/A |
| Key Structural Features | Primary amine, carboxylic acid, C-F bond at the α-carbon | N/A |
The high electronegativity of the fluorine atom induces a gauche effect, influencing the preferred dihedral angle between the C-F bond and the vicinal C-N and C-C bonds. This conformational constraint can be exploited to pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity and reducing the entropic penalty upon binding to a biological target.[1][2]
Enantioselective Synthesis of this compound
The stereospecific synthesis of both (R)- and (S)-3-amino-2-fluoropropanoic acid is crucial for their application in drug discovery, as the biological activity of chiral molecules is often enantiomer-dependent. While a variety of methods for the synthesis of fluorinated amino acids have been reported, this section will focus on a conceptual workflow for the enantioselective synthesis, drawing from established methodologies for asymmetric fluorination and amino acid synthesis. A common strategy involves the stereoselective fluorination of a chiral precursor.
Conceptual Experimental Protocol: Asymmetric Electrophilic Fluorination
This protocol is a conceptualized workflow based on established principles of asymmetric synthesis.
Objective: To synthesize enantiomerically enriched (R)- or (S)-3-amino-2-fluoropropanoic acid.
Strategy: Asymmetric fluorination of a chiral N-protected β-amino ester followed by deprotection.
Step 1: Synthesis of Chiral N-Protected β-Amino Ester
-
Start with a suitable prochiral β-amino acid precursor, such as malonic acid half-ester.
-
Perform an asymmetric aminomethylation reaction using a chiral catalyst or a chiral auxiliary to introduce the amino group stereoselectively.
-
Protect the newly introduced amino group with a suitable protecting group (e.g., Boc or Cbz).
Step 2: Asymmetric Fluorination
-
The N-protected β-amino ester is enolized using a suitable base (e.g., lithium diisopropylamide, LDA).
-
The resulting enolate is then treated with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). The stereochemical outcome of the fluorination is directed by the chiral auxiliary or catalyst used in the previous step.
Step 3: Deprotection
-
The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions (e.g., acidolysis for Boc and ester groups, hydrogenolysis for Cbz).
-
Purification by ion-exchange chromatography or crystallization yields the desired enantiomer of this compound.
Caption: Conceptual workflow for the asymmetric synthesis of this compound.
Applications in Peptide Design: Enhancing Stability and Modulating Conformation
The incorporation of this compound into peptides can significantly enhance their resistance to proteolytic degradation and influence their secondary structure.[1][2]
Increased Proteolytic Stability
The presence of the fluorine atom at the α-position can sterically hinder the approach of proteases and alter the electronic properties of the adjacent peptide bond, making it less susceptible to enzymatic cleavage. This increased stability is a critical attribute for the development of peptide-based therapeutics, which are often limited by their short in vivo half-lives.
Conformational Control
The gauche effect induced by the fluorine atom can favor specific backbone dihedral angles, promoting the formation of stable secondary structures such as β-turns or helical folds. This ability to pre-organize a peptide into a bioactive conformation can lead to enhanced receptor binding affinity and biological activity. For instance, studies on peptides containing fluorinated β-amino acids have shown that the stereochemistry of the fluoro-substituted carbon plays a crucial role in determining the peptide's conformational preference, with some stereoisomers favoring extended β-strand conformations.[4]
Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Objective: To incorporate Fmoc-protected this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected (R)- or (S)-3-amino-2-fluoropropanoic acid
-
Rink Amide resin (or other suitable solid support)
-
Standard Fmoc-protected α-amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Incorporation of this compound:
-
Dissolve Fmoc-protected this compound, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.
-
Add the solution to the deprotected peptide-resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the desired sequence of α-amino acids.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.
Applications in Small Molecule Drug Discovery
The unique properties of this compound also make it an attractive building block for the synthesis of non-peptidic small molecule drugs.
Enzyme Inhibition
The fluorine atom can act as a bioisostere for a hydroxyl group or a hydrogen atom, potentially forming favorable interactions within an enzyme's active site. For example, it can participate in hydrogen bonding or dipole-dipole interactions. Furthermore, the electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for enzyme-substrate interactions. While specific examples directly using this compound are not abundant in readily available literature, the principle is well-established with other fluorinated amino acids in the design of protease and kinase inhibitors. For instance, α-fluorinated β-amino acid derivatives have been shown to act as competitive inhibitors of α-chymotrypsin.[5]
Modulation of Pharmacokinetic Properties
The introduction of a C-F bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug. The increased lipophilicity imparted by fluorine can also enhance membrane permeability and oral bioavailability.
Case Study: α-Fluoro-β-alanine as a Metabolite of 5-Fluorouracil (5-FU)
A well-documented example of the biological relevance of α-fluoro-β-alanine is its role as a major catabolite of the widely used anticancer drug 5-fluorouracil (5-FU). The metabolic pathway of 5-FU involves its conversion to dihydrofluorouracil, which is then further metabolized to α-fluoro-β-ureidopropionate and subsequently to α-fluoro-β-alanine. This metabolic fate has implications for both the efficacy and toxicity of 5-FU.
| Parameter | (R)-α-fluoro-β-alanine | (S)-α-fluoro-β-alanine | Source |
| Enzymatic Defluorination (kcat, min⁻¹) | 6.2 | 2.6 | Biochemical Pharmacology, 1995[1] |
| Enzymatic Defluorination (Km, mM) | 2.7 | 0.88 | Biochemical Pharmacology, 1995[1] |
The enzymatic defluorination of α-fluoro-β-alanine is catalyzed by L-alanine-glyoxylate aminotransferase II.[1] The different kinetic parameters for the (R) and (S) enantiomers highlight the stereospecificity of this metabolic process.
Future Perspectives and Conclusion
This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its ability to confer enhanced metabolic stability, modulate molecular conformation, and potentially improve target engagement makes it an attractive component for the design of next-generation therapeutics. While the full potential of this unique amino acid is still being explored, the foundational principles of fluorine chemistry in drug design suggest a promising future for its application in a wide range of therapeutic areas. Further research into the development of efficient and scalable enantioselective synthetic routes and the exploration of its incorporation into a broader array of drug scaffolds will undoubtedly unlock new opportunities for the discovery of novel and improved medicines.
References
- 1. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. This compound, (2R)- | C3H6FNO2 | CID 6999945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets: A Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategies for the Efficient Coupling of 3-Amino-2-fluoropropanoic Acid in Fmoc-SPPS
Abstract
The incorporation of fluorinated amino acids into peptides is a powerful strategy in medicinal chemistry for enhancing metabolic stability, modulating conformation, and improving binding affinity.[1][2] 3-amino-2-fluoropropanoic acid, a β-amino acid with a fluorine atom at the Cα position, presents a unique synthetic challenge in Solid-Phase Peptide Synthesis (SPPS). The primary obstacle is the strong electron-withdrawing nature of the fluorine atom, which significantly reduces the nucleophilicity of the β-amino group, thereby impeding amide bond formation. This application note provides an in-depth analysis of the underlying chemical principles and offers robust, field-tested protocols for optimizing the coupling of this challenging building block. We detail strategies including the selection of high-potency coupling reagents, optimization of reaction conditions, and effective in-process monitoring to ensure high-yield incorporation and overall peptide purity.
The Synthetic Challenge: Understanding the Fluorine Effect
Successful SPPS relies on the efficient and near-quantitative formation of an amide bond between the resin-bound amine and an incoming activated Fmoc-amino acid. The coupling of this compound is significantly hampered by the electronic properties of the fluorine substituent.
Primary Challenge: Reduced Nucleophilicity
The C-F bond is highly polarized, with the fluorine atom exerting a powerful negative inductive effect (-I). This effect propagates through the carbon backbone to the β-amino group, withdrawing electron density and lowering its basicity (pKa). A lower pKa correlates with reduced nucleophilicity, meaning the amine is a weaker attacker of the activated carboxyl group of the incoming amino acid. This results in dramatically slower reaction kinetics compared to non-fluorinated analogues, leading to incomplete couplings if standard protocols are used.
Caption: The electron-withdrawing fluorine atom reduces the nucleophilicity of the β-amine.
Secondary challenges may include minor steric hindrance from the fluorine atom, but the electronic deactivation is the predominant factor that must be addressed through optimized synthetic protocols.
Core Principles for Optimizing Coupling
To overcome the low reactivity of the β-amino group, the coupling strategy must be enhanced from two directions: increasing the electrophilicity of the incoming amino acid's activated carboxyl group and driving the reaction to completion through optimized conditions.
Selection of High-Reactivity Coupling Reagents
Standard carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC), even with additives like Oxyma Pure, are often insufficient for driving the coupling to completion. More potent reagents are required.
-
Uronium/Aminium Salts: Reagents such as HATU , HCTU , and COMU are highly recommended.[3] These reagents react with the Fmoc-amino acid to form highly reactive OAt (in the case of HATU) or 6-Cl-OBt (for HCTU) active esters. These esters are more potent acylating agents than their HOBt or Oxyma-based counterparts, providing the necessary electrophilicity to react with the deactivated amine. COMU offers a similar reactivity profile to HATU but with improved safety and solubility characteristics.[4]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also excellent choices. They function similarly to uronium salts by creating highly reactive activated esters and have a proven track record in coupling sterically hindered or challenging residues.[4]
Optimizing Reaction Conditions
-
Stoichiometry and Time: A higher excess of the incoming Fmoc-amino acid and coupling reagent (typically 3-5 equivalents) should be used. Coupling times must be extended significantly beyond the standard 30-60 minutes; reaction times of 2-4 hours at room temperature are a good starting point. In particularly difficult cases, a "double coupling" protocol, where the coupling procedure is repeated with a fresh solution of reagents, is highly effective.[5]
-
Temperature and Microwave Assistance: For exceptionally stubborn couplings, increasing the reaction temperature can significantly improve kinetics. Microwave-assisted SPPS is a powerful tool for this purpose, allowing for controlled heating that can drive difficult couplings to completion in minutes rather than hours, often minimizing side reactions.[6]
The Importance of In-Process Monitoring
Trustworthy protocols must include validation steps. Assuming a coupling is complete is a common source of failure sequences, which are difficult to purify from the target peptide.
-
Qualitative Tests: The Kaiser (ninhydrin) test is used to detect free primary amines.[7] A negative result (colorless beads) after coupling indicates success. However, for sterically hindered or electronically modified N-termini, the Kaiser test can sometimes yield a false negative. The chloranil test is a useful secondary check, as it is often more sensitive in these cases.
-
Quantitative Analysis: The most definitive method is the "cleave and analyze" approach. A small sample of the peptide-resin (5-10 mg) is cleaved, and the resulting crude peptide is analyzed by RP-HPLC and Mass Spectrometry (MS).[8] This provides unambiguous confirmation of coupling success and is recommended when establishing a new protocol.
Optimized Coupling Workflow
The following workflow provides a logical decision-making process for the successful incorporation of this compound.
Caption: Decision workflow for coupling onto a this compound residue.
Experimental Protocols
These protocols are designed for manual SPPS on a 0.1 mmol scale using standard Fmoc/tBu chemistry. Reagent equivalents are calculated relative to the initial resin loading.
Protocol 1: High-Potency Room Temperature Coupling
This protocol is the recommended starting point for coupling an Fmoc-amino acid onto a deprotected this compound N-terminus.
-
Resin Preparation: After the previous Fmoc deprotection and DMF washes, ensure the peptide-resin is well-solvated in DMF in the reaction vessel.
-
Activation Solution Preparation: In a separate vial, dissolve:
-
Fmoc-amino acid (4 equivalents)
-
HATU (3.9 equivalents)[4]
-
DMF (to dissolve, approx. 2 mL per 0.1 mmol) Vortex briefly to mix.
-
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture. Vortex for 1 minute. The solution may change color.
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the resin slurry at room temperature for 2 to 4 hours .
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 2 mL).
-
Monitoring: Take a small sample of beads and perform a Kaiser test.[7]
-
If negative (colorless beads): The coupling is complete. Proceed to the next Fmoc deprotection step.
-
If positive (blue beads): The coupling is incomplete. Proceed immediately to a second coupling (recouple) using a fresh activation solution as described above or proceed to Protocol 2.
-
Protocol 2: Microwave-Assisted Coupling
This protocol is recommended for recoupling after a failed initial attempt or for sequences known to be particularly difficult.
-
Preparation: Follow steps 1-4 from Protocol 1 to add a fresh solution of activated Fmoc-amino acid to the resin in a microwave-safe reaction vessel.
-
Microwave Reaction: Place the vessel in a microwave peptide synthesizer. Irradiate with the following parameters:
-
Temperature: 75°C[6]
-
Power: 30-40 W (hold temperature)
-
Time: 10 minutes
-
-
Post-Reaction: Allow the vessel to cool to room temperature.
-
Washing & Monitoring: Proceed with steps 6 and 7 from Protocol 1. If the Kaiser test is still positive, it is strongly advised to cap the remaining unreacted amines to prevent the formation of deletion sequences.
Protocol 3: Capping Unreacted Amines
Capping terminates unreacted peptide chains, simplifying final purification.
-
Wash: After the final coupling attempt and DMF wash, wash the resin with DCM (3 x 2 mL).
-
Capping Solution: Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (1:2:7 v/v/v).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[9]
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL) before proceeding to the next cycle.
Summary of Recommended Coupling Conditions
| Parameter | Standard SPPS | Recommended for 3-AFPA | Recouple / Microwave | Rationale |
| Coupling Reagent | DIC/Oxyma, HBTU | HATU, HCTU, COMU | HATU, HCTU, COMU | Forms a more reactive ester to overcome low amine nucleophilicity.[4] |
| Equivalents (AA/Reagent) | 2-3 eq. | 4 eq. | 4 eq. | Drives the reaction forward via mass action. |
| Base | DIPEA (4-6 eq.) | DIPEA (8 eq.) | DIPEA (8 eq.) | Ensures sufficient free base for activation and neutralization. |
| Temperature | Room Temp. | Room Temp. | 75°C | Increases reaction kinetics significantly.[6] |
| Time | 30-60 min | 2 - 4 hours | 10 min | Provides sufficient time for the slow reaction to proceed to completion. |
| Monitoring | Optional | Mandatory (Kaiser) | Mandatory (Kaiser) | Prevents accumulation of deletion impurities.[7] |
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable but requires a departure from standard SPPS protocols. The core challenge—reduced amine nucleophilicity due to the fluorine atom's inductive effect—can be effectively overcome by using high-potency uronium or phosphonium coupling reagents like HATU. This must be combined with extended reaction times or microwave-assisted heating to ensure the reaction proceeds to completion. Rigorous in-process monitoring with qualitative tests like the Kaiser test is critical to validate each step and ensure the synthesis of the target peptide with high purity. By implementing these optimized strategies, researchers can confidently leverage the unique benefits of this fluorinated building block in their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Note: 3-Amino-2-fluoropropanoic Acid as a High-Sensitivity Probe for ¹⁹F NMR Studies in Biological Systems
Abstract
This guide provides a comprehensive overview of the principles and protocols for utilizing 3-amino-2-fluoropropanoic acid (AFPA) as a nuclear magnetic resonance (NMR) probe. We delve into the unique advantages of ¹⁹F NMR for studying protein structure, dynamics, and ligand interactions. While aromatic fluorinated amino acids are well-established, this note focuses on the specific application of the aliphatic analog, AFPA, offering a novel tool for researchers. Detailed, field-proven methodologies for the site-specific incorporation of this unnatural amino acid into proteins are presented, alongside step-by-step protocols for data acquisition and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of ¹⁹F NMR for high-resolution biomolecular investigation.
The Rationale for ¹⁹F NMR in Biomolecular Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural biology, but its application to large, complex proteins and biological systems can be hampered by spectral crowding and signal overlap in traditional ¹H or ¹³C spectra. Fluorine-¹⁹ (¹⁹F) NMR emerges as a powerful alternative, offering several distinct advantages:
-
Exceptional Sensitivity and Signal: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a detection sensitivity that is 83% that of protons.[1][2][3]
-
Zero Biological Background: Fluorine is virtually absent in native biological systems.[1][3] This bio-orthogonality ensures that any observed ¹⁹F signal originates exclusively from the introduced probe, providing background-free spectra.[2][4]
-
Exquisite Environmental Probe: The ¹⁹F chemical shift is extraordinarily sensitive to its local electronic environment, spanning a range of over 400 ppm, compared to ~15 ppm for protons.[1][3] This hypersensitivity makes it an ideal reporter for subtle conformational changes, ligand binding, and changes in solvent exposure.[1][2][4]
-
Simplified Analysis: The high spectral dispersion often allows for well-resolved peaks in simple one-dimensional (1D) experiments, facilitating rapid data acquisition and analysis, which is particularly advantageous for high-throughput applications like drug screening.[3][5]
Introducing the Probe: this compound (AFPA)
While fluorinated derivatives of aromatic amino acids are commonly used, the aliphatic probe this compound (a fluorinated β-alanine) offers a unique tool for investigating regions of proteins that may lack aromatic residues. Its smaller size may also reduce potential structural perturbations.
| Property | Value | Source |
| Synonym | DL-2-Fluoro-beta-alanine | [6] |
| CAS Number | 3821-81-6 | [6] |
| Molecular Formula | C₃H₆FNO₂ | [6][7] |
| Molecular Weight | 107.08 g/mol | [6][7] |
| Structure | NCC(F)C(O)=O | [6] |
The fluorine atom positioned on the β-carbon provides a sensitive reporter of the protein backbone's local environment, making it a valuable complement to side-chain focused aromatic probes.
Incorporating the ¹⁹F Probe into a Protein of Interest
As an unnatural amino acid, AFPA cannot be incorporated using standard protein expression systems. The most robust and precise method is the site-specific incorporation via genetic code expansion.[8][9][10] This technique hijacks the cellular translation machinery to insert a non-canonical amino acid at a specific, predetermined site in the protein's sequence.
The causality behind this choice is precision . Unlike methods that replace all instances of a given amino acid, site-specific incorporation ensures a single, unambiguous ¹⁹F NMR signal per labeled site, which is critical for interpreting data from large proteins.[8] This is achieved by introducing a unique codon (typically the amber stop codon, UAG) at the desired location in the gene of interest and expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes this codon and exclusively inserts AFPA.[9][10]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of AFPA via Genetic Code Expansion
This protocol provides a self-validating framework. Successful expression of full-length protein, confirmed by SDS-PAGE and Western Blot, is contingent on the successful incorporation of AFPA at the amber stop codon. Failure to incorporate results in a truncated, non-target protein.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for your protein of interest (POI), mutated to contain a UAG (amber) codon at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair (specific for AFPA or a structurally similar amino acid).
-
This compound (AFPA).
-
Standard cell culture media (e.g., LB broth, M9 minimal media) and antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Protein purification equipment (e.g., AKTA system, chromatography columns).
Methodology:
-
Preparation: Co-transform the E. coli expression strain with the POI plasmid and the orthogonal synthetase/tRNA plasmid. Plate on selective agar plates containing the appropriate antibiotics.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of M9 minimal media (supplemented with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Expert Insight: Using minimal media is crucial to prevent the cells from scavenging other amino acids that might be mis-incorporated by a promiscuous synthetase.
-
-
Induction: Add AFPA to a final concentration of 1-2 mM. Immediately after, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue shaking for 16-24 hours.
-
Expert Insight: Lowering the temperature slows down protein expression, which often improves the folding of the target protein and increases the efficiency of unnatural amino acid incorporation.
-
-
Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C.
-
Validation & Purification:
-
Lyse a small aliquot of cells and run an SDS-PAGE gel. Compare the induced culture to a non-induced control and a control culture grown without AFPA. Successful incorporation will show a strong band for the full-length protein only in the culture containing both IPTG and AFPA.
-
Purify the full-length, ¹⁹F-labeled protein using an established protocol for the unlabeled protein (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).
-
Confirm the precise incorporation and mass of the final protein product using mass spectrometry.
-
Protocol 2: 1D ¹⁹F NMR Data Acquisition and Analysis
The simplicity of 1D ¹⁹F NMR is a key advantage, allowing for rapid screening and analysis.[3]
Materials:
-
Purified, ¹⁹F-labeled protein.
-
NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).
-
NMR spectrometer equipped with a fluorine-capable probe.
-
NMR tubes.
-
Ligand/fragment library for screening (if applicable).
Methodology:
-
Sample Preparation: Prepare the protein sample to a final concentration of 25-100 µM in the desired NMR buffer.[5] Add a known concentration of a reference compound (e.g., trifluoroacetic acid, TFA) for chemical shift referencing.
-
Spectrometer Setup: Tune and match the ¹⁹F channel of the NMR probe. Lock the spectrometer using the D₂O in the buffer.
-
Data Acquisition:
-
Acquire a simple 1D ¹⁹F spectrum using a standard single-pulse experiment (e.g., zg on Bruker systems).[11]
-
Typical Parameters:
-
Spectrometer Frequency: ≥ 400 MHz (¹H frequency).
-
Temperature: 298 K (25°C), or the temperature relevant to your biological question.
-
Pulse Angle: ~30-60° flip angle to maximize signal-to-noise for a given repetition rate.[12]
-
Spectral Width: A wide spectral width (e.g., 200 ppm) is initially recommended to ensure the signal is captured, then can be narrowed.
-
Acquisition Time: 0.1 - 0.5 seconds.
-
Number of Scans: 1024 to 8192, depending on protein concentration. Total experiment time can be from a few minutes to an hour.[5][11]
-
-
-
Titration Experiments (for Ligand Binding):
-
Acquire a baseline 1D ¹⁹F spectrum of the labeled protein.
-
Add incremental amounts of the ligand of interest, acquiring a spectrum at each step.
-
Monitor changes in the ¹⁹F resonance's chemical shift, line width, and/or intensity.
-
Data Interpretation: From Spectrum to Biological Insight
The power of ¹⁹F NMR lies in interpreting spectral changes in the context of biological events.
-
Chemical Shift Perturbations (CSPs): A change in the peak's position (ppm) upon addition of a ligand indicates that the electronic environment around the fluorine atom has been altered. This can be due to a direct interaction or an allosteric conformational change propagated through the protein. Plotting CSP vs. ligand concentration allows for the calculation of the dissociation constant (Kᴅ).[5][13]
-
Line Broadening: An increase in the width of the NMR peak often signifies a change in the dynamics of the protein on the microsecond-to-millisecond timescale. In ligand binding studies, this is characteristic of an intermediate exchange rate between the free and bound states.[13]
-
Appearance of New Peaks: If the exchange between two states (e.g., unbound and bound) is slow on the NMR timescale, separate peaks for each state may be observed. The relative integration of these peaks can provide information on the population of each state.
Application in Drug Discovery: Fragment-Based Screening
¹⁹F NMR is exceptionally well-suited for fragment-based drug discovery (FBDD).[14][15] In a "protein-observed" ¹⁹F NMR screen, the spectrum of the AFPA-labeled protein is monitored upon the addition of small molecule fragments.
-
Workflow: The labeled protein is aliquoted into wells of a 96-well plate. Cocktails of 5-10 fragments are added to each well, and a 1D ¹⁹F spectrum is rapidly acquired for each.[12]
-
Hit Identification: Any well that shows a CSP or significant line broadening is flagged as containing a "hit."
-
Deconvolution: The individual fragments from the hit-containing cocktail are then screened individually to identify the specific binder.
-
Advantages: This method is highly sensitive for detecting the weak binding affinities typical of fragments (μM to mM range).[5] It provides immediate structural context (the binding event perturbs a specific, known location on the protein) and is rapid enough for screening hundreds to thousands of compounds.[12][15]
Conclusion
The site-specific incorporation of this compound provides a powerful and precise tool for probing protein structure and function. Its aliphatic nature offers a valuable alternative to traditional aromatic probes. By leveraging the inherent advantages of ¹⁹F NMR—namely its high sensitivity, lack of background, and responsiveness to environmental changes—researchers can gain high-resolution insights into ligand binding, conformational dynamics, and protein-protein interactions. The protocols and interpretive frameworks presented here offer a robust starting point for applying this technology to challenging biological questions and accelerating drug discovery efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Amino-2-fluoropropionic acid 95 3821-81-6 [sigmaaldrich.com]
- 7. This compound, (2R)- | C3H6FNO2 | CID 6999945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. flore.unifi.it [flore.unifi.it]
- 12. Protein-Observed Fluorine NMR Is a Complementary Ligand Discovery Method to 1H CPMG Ligand-Observed NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with 3-Amino-2-Fluoropropanoic Acid
Abstract
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. Fluorinated amino acids, in particular, offer a powerful toolset for modulating the pharmacological properties of peptides, including metabolic stability, conformational preference, and binding affinity. This document provides a detailed technical guide and a robust protocol for the incorporation of 3-amino-2-fluoropropanoic acid, an α-fluoro-β-amino acid, into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, address the unique challenges posed by the fluorine substituent, and present a self-validating protocol designed for high-fidelity synthesis.
Introduction: The Fluorine Advantage in Peptide Therapeutics
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—make it a "super-hydrogen" in medicinal chemistry. When incorporated into amino acids, it can profoundly influence a peptide's characteristics:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic degradation. Strategic placement of fluorine can shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of peptide therapeutics.[1]
-
Conformational Control: The strong electron-withdrawing nature of fluorine creates powerful stereoelectronic effects. These effects can influence local bond rotations and stabilize specific secondary structures like α-helices or β-sheets, locking the peptide into a more biologically active conformation.[2]
-
Modulated Bioactivity: Fluorination can alter the pKa of nearby functional groups and modify the lipophilicity of the peptide, which can in turn enhance membrane permeability and fine-tune interactions with biological targets.
This compound is a particularly interesting building block as it introduces fluorine onto the peptide backbone at the α-carbon, directly influencing the peptide's structural and electronic properties.
Core Principles and Key Challenges
The incorporation of any non-canonical amino acid requires careful consideration of its unique chemical reactivity. For this compound, the primary challenge stems from the powerful inductive effect of the α-fluorine atom.
The Challenge of Inductive Deactivation
The fluorine atom is highly electron-withdrawing. This has two main consequences for SPPS:
-
Carboxyl Group Activation: The electron-withdrawing fluorine atom can influence the activation of the carboxylic acid group of the incoming Fmoc-3-amino-2-fluoropropanoic acid, potentially affecting the rate and efficiency of the coupling reaction.
-
Nucleophilicity of the N-terminus: Once the fluoro-amino acid is incorporated, the N-terminal amine of the growing peptide chain is adjacent to the electron-withdrawing α-fluoro substituent. This can reduce the nucleophilicity of the amine, making the subsequent coupling of the next amino acid more challenging.
These factors necessitate the use of more potent coupling reagents and potentially longer reaction times to ensure the reaction proceeds to completion.
Potential Side Reactions
A critical side reaction to consider is dehydrofluorination . Under strongly basic conditions, elimination of hydrogen fluoride (HF) could occur, leading to an unsaturated acryloyl-peptide derivative. While the standard Fmoc deprotection conditions using piperidine are generally mild, this potential pathway underscores the need to keep deprotection times to the minimum required for complete Fmoc removal and to avoid stronger bases or prolonged exposure.[3]
Recommended Materials and Reagents
This protocol assumes the use of standard, high-quality reagents for Fmoc-SPPS.
| Reagent | Recommended Grade/Supplier | Purpose |
| Resin | Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g) | For C-terminal amide peptides |
| Solvents | Anhydrous, amine-free N,N-Dimethylformamide (DMF) | Primary solvent for swelling, washing, reactions |
| Dichloromethane (DCM) | Washing and swelling | |
| Amino Acids | High-purity Fmoc-L-amino acids with standard side-chain protection (e.g., Trt, Boc, Pbf, OtBu) | Peptide building blocks |
| Fluorinated Building Block | Fmoc-3-amino-2-fluoropropanoic acid-OH | Key non-canonical amino acid |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Removal of Fmoc protecting group |
| Coupling Reagents | HATU or HCTU with N,N-Diisopropylethylamine (DIEA) | Carboxyl group activation for amide bond formation |
| Capping Reagent (Optional) | Acetic Anhydride, DIEA in DMF | To block unreacted amines |
| Cleavage Cocktail | Reagent K or TFA/TIS/H₂O (95:2.5:2.5) | Cleavage from resin and side-chain deprotection |
| Monitoring Reagents | Kaiser Test Kit or Chloranil Test | To monitor reaction completion |
Detailed Protocol: SPPS of a Model Peptide
This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Tyr-Gly-Phe-[3-amino-2-fluoropropanoyl] -Leu-NH₂) on a 0.1 mmol scale.
Workflow Overview
Figure 1: General workflow for the solid-phase synthesis of a peptide containing this compound.
Step 1: Resin Preparation and Swelling
-
Place Rink Amide resin (e.g., 200 mg for 0.1 mmol scale) into a fritted peptide synthesis vessel.
-
Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Step 2: Standard Elongation Cycle (Fmoc/tBu Strategy)
This cycle is repeated for each standard amino acid.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes. Drain.
-
Repeat with a second 5 mL portion of 20% piperidine for 7-10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the amino acid:
-
Fmoc-AA-OH (3 eq., 0.3 mmol)
-
HATU (2.9 eq., 0.29 mmol)
-
DIEA (6 eq., 0.6 mmol)
-
Dissolve in DMF (~3 mL).
-
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
-
Monitoring (Kaiser Test):
-
Take a small sample of resin beads.
-
Perform a Kaiser test to check for the presence of free primary amines. A blue bead color indicates a complete reaction. If the beads remain yellow/colorless, the coupling is incomplete and should be repeated (recoupling).
-
Step 3: Incorporation of Fmoc-3-amino-2-fluoropropanoic acid
This is the critical step and requires modified conditions to overcome inductive deactivation.
Figure 2: Structure of the Fmoc-protected building block.
-
Fmoc Deprotection: Perform the deprotection as described in Step 2.1.
-
Coupling of the Fluorinated Residue:
-
Rationale: We employ a higher excess of reagents and a more potent activator to drive the reaction to completion. A longer coupling time is also recommended.
-
In a separate vial, prepare the activation mixture:
-
Fmoc-3-amino-2-fluoropropanoic acid-OH (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
DIEA (8 eq., 0.8 mmol)
-
Dissolve in DMF (~4 mL).
-
-
Add the activated solution to the deprotected resin.
-
Agitate for at least 2 hours at room temperature.
-
Drain and wash with DMF (3 x 10 mL).
-
Crucially, perform a Kaiser test. If the test is not completely negative (blue beads), perform a second coupling (double coupling) with a freshly prepared activation mixture for another 1-2 hours.
-
Step 4: Capping (Optional)
If the Kaiser test remains positive after a double coupling, it indicates the presence of unreacted amines. These should be capped to prevent the formation of deletion sequences.
-
Prepare a capping solution of Acetic Anhydride/DIEA/DMF (1:2:3 ratio).
-
Add the capping solution to the resin and agitate for 20 minutes.
-
Drain and wash thoroughly with DMF.
Step 5: Final Deprotection and Cleavage
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2.1).
-
If an N-terminal modification like acetylation is required, perform it at this stage.
-
Wash the resin with DMF, followed by DCM (3 x 10 mL each), and dry the resin under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail. Reagent K is a robust choice for peptides with sensitive residues.[4]
-
Reagent K: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5).
-
CAUTION: Work in a well-ventilated fume hood. TFA is highly corrosive.
-
-
Add the cleavage cocktail (10 mL) to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
Step 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume (40-50 mL) of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS) and analytical HPLC.
Summary of Critical Parameters
| Parameter | Standard Amino Acid Coupling | This compound Coupling | Rationale for Change |
| Fmoc-AA-OH Equivalents | 3 eq. | 4-5 eq. | Overcomes lower reactivity and drives the equilibrium towards the product. |
| Coupling Reagent (HATU) | 2.9 eq. | 3.9-4.9 eq. | Ensures sufficient activated species are present for the less nucleophilic amine. |
| Base (DIEA) | 6 eq. | 8-10 eq. | Maintains the necessary basicity for the activation reaction. |
| Coupling Time | 45-60 min | 2-4 hours or Double Coupling | Provides sufficient time for the slower reaction to proceed to completion. |
| Completion Monitoring | Kaiser Test | Mandatory Kaiser Test | Essential to confirm the completion of this difficult coupling step before proceeding. |
Conclusion
The incorporation of this compound into peptides via Fmoc-SPPS is a viable and powerful strategy for peptide drug design. While the electron-withdrawing nature of the α-fluorine atom presents a synthetic challenge, it can be reliably overcome by employing a high-efficiency coupling reagent like HATU, increasing the equivalents of the fluorinated building block, and extending the reaction time. Careful monitoring of reaction completion is paramount to success. By following this detailed protocol, researchers can confidently harness the unique benefits of α-fluoro-β-amino acids to create novel peptides with enhanced therapeutic potential.
References
Application Notes and Protocols for N-Terminal Protection of 3-Amino-2-Fluoropropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Imperative for Protecting Fluorinated Amino Acids
The incorporation of fluorinated amino acids into peptides and small molecule therapeutics has become a powerful strategy in medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong C-F bonds, can profoundly influence the conformational stability, metabolic resistance, and binding affinity of bioactive molecules.[1][2] 3-Amino-2-fluoropropanoic acid, a synthetically valuable building block, presents unique opportunities for the design of novel pharmaceuticals. However, its successful integration into larger molecules via peptide synthesis or other amine-based ligations necessitates the transient masking of its nucleophilic N-terminus. This guide provides a comprehensive overview and detailed protocols for the N-terminal protection of this compound, with a focus on the practical considerations arising from the presence of the fluorine atom.
Causality Behind Experimental Choices: Navigating the Fluorine Effect
The presence of a fluorine atom on the carbon adjacent to the carboxyl group (α-position) in this compound is expected to decrease the pKa of the carboxylic acid and, more importantly, reduce the nucleophilicity of the distal amino group through inductive electron withdrawal.[3] This deactivation can render standard N-protection protocols less efficient, potentially leading to incomplete reactions or requiring harsher conditions that may compromise the integrity of the molecule.[3][4] Therefore, the choice of protecting group and the optimization of reaction conditions are critical for achieving high yields and purity.
This application note will focus on the use of the tert-butyloxycarbonyl (Boc) group for the N-terminal protection of this compound. The Boc group is a widely used, acid-labile protecting group that offers several advantages in this context:[5][6]
-
Robustness: The Boc group is stable under a wide range of reaction conditions, including those typically used for peptide coupling and other synthetic transformations.[6]
-
Orthogonality: Its acid-lability provides orthogonality with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, offering flexibility in complex synthetic strategies.[7][]
-
Ease of Introduction: The protection reaction is generally high-yielding and can be performed under relatively mild conditions.
Experimental Workflow for N-Boc Protection
The following diagram illustrates the overall workflow for the N-terminal protection of this compound with a Boc group, followed by purification and characterization.
Caption: A stepwise workflow for the N-Boc protection of this compound.
Detailed Experimental Protocol: N-Boc Protection of this compound
This protocol is designed as a starting point and may require optimization based on the specific batch of starting material and laboratory conditions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
1 M Sodium hydroxide (NaOH) solution or Triethylamine (TEA)
-
1 M Potassium bisulfate (KHSO₄) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate TLC visualization method (e.g., ninhydrin stain, potassium permanganate stain)
Procedure:
-
Dissolution of the Amino Acid: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of 1,4-dioxane and deionized water (e.g., a 1:1 or 2:1 v/v ratio). The volume should be sufficient to fully dissolve the starting material with stirring.
-
Basification: To the stirred solution, add 1 M NaOH solution (1.1-1.2 equivalents) or triethylamine (1.5-2.0 equivalents) dropwise. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity for the subsequent reaction.
-
Cooling: Place the reaction flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. This helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents), either as a solid or dissolved in a small amount of 1,4-dioxane, to the cooled reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight. Monitor the progress of the reaction by TLC. The disappearance of the starting material (visualized with ninhydrin stain) and the appearance of a new, less polar spot indicates the formation of the N-Boc protected product.
-
Work-up - Acidification: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2-3 by the dropwise addition of a 1 M KHSO₄ solution. This step protonates any unreacted amine and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary:
| Parameter | Recommended Value | Rationale |
| Equivalents of (Boc)₂O | 1.1 - 1.2 | A slight excess ensures complete reaction of the amino acid. |
| Equivalents of Base | 1.1 - 2.0 | To deprotonate the amino group and neutralize the acidic byproduct. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the reaction rate, followed by room temperature for completion. |
| Reaction Time | 12 - 24 hours | May require longer reaction times due to the reduced nucleophilicity of the amino group.[4] |
| pH for Work-up | 2 - 3 | Ensures the product is in its neutral form for efficient extraction into the organic phase. |
Characterization and Validation of N-Boc-3-Amino-2-Fluoropropanoic Acid
The identity and purity of the synthesized N-Boc-3-amino-2-fluoropropanoic acid should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a characteristic singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group is a key indicator of successful Boc protection. The signals for the protons on the propanoic acid backbone will also be shifted compared to the starting material.
-
¹³C NMR: The appearance of signals corresponding to the quaternary carbon and the methyl carbons of the Boc group, as well as the carbonyl of the carbamate, will be observed.
-
¹⁹F NMR: A signal corresponding to the fluorine atom will be present, and its coupling to adjacent protons can provide further structural confirmation.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product.
Mechanism of N-Boc Protection
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of this compound acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxide and carbon dioxide, resulting in the formation of the stable tert-butyl carbamate.
Caption: Simplified mechanism of N-Boc protection of an amino group.
Alternative Protecting Groups: Fmoc and Cbz
While Boc is a robust choice, other protecting groups such as 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) can also be employed, depending on the overall synthetic strategy.
-
Fmoc Group: This base-labile protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[7][9] Its removal under mild basic conditions (typically with piperidine) offers orthogonality to the acid-labile Boc group.[7][10] The introduction of the Fmoc group is typically achieved using Fmoc-Cl or Fmoc-OSu.[9][10]
-
Cbz (or Z) Group: The Cbz group is removed by catalytic hydrogenolysis, providing another layer of orthogonality.[][12][13] It is introduced by reacting the amino acid with benzyl chloroformate under basic conditions.[13][14]
The choice between these protecting groups will be dictated by the downstream synthetic steps and the compatibility of other functional groups present in the molecule.
Conclusion and Future Perspectives
The successful N-terminal protection of this compound is a critical first step in its utilization as a valuable building block in drug discovery. The protocol detailed herein for Boc protection provides a reliable and adaptable method for researchers in the field. The inherent electronic properties of the fluorinated amino acid necessitate careful consideration of reaction conditions, but with appropriate optimization, high yields of the desired protected product can be achieved. Future work may involve the development of more efficient, catalytic methods for the protection of deactivated amino acids, further streamlining the synthesis of complex fluorinated molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 3. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. chempep.com [chempep.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols: 3-Amino-2-fluoropropanoic Acid as a Versatile Precursor for Novel Fluorinated Compounds
Introduction: The Strategic Importance of Fluorine in Modern Drug Discovery
The introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates.[1][2] Fluorinated amino acids, in particular, serve as powerful building blocks for creating peptides, peptidomimetics, and heterocyclic compounds with enhanced therapeutic potential.[3][4]
This guide focuses on 3-amino-2-fluoropropanoic acid, a fluorinated β-amino acid, as a key starting material for the synthesis of a diverse array of novel fluorinated compounds. Its strategic placement of a fluorine atom alpha to the carboxylic acid and beta to the amino group offers unique reactivity and conformational constraints that can be exploited in drug design. We will explore its properties, handling, and provide detailed protocols for its application in the synthesis of fluorinated peptides and heterocyclic scaffolds.
Physicochemical Properties and Handling of this compound
A thorough understanding of the properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₃H₆FNO₂ | PubChem |
| Molecular Weight | 107.08 g/mol | PubChem |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Melting Point | 240-245 °C | Sigma-Aldrich |
| CAS Number | 3821-81-6 | Sigma-Aldrich |
Safety and Handling Precautions:
Fluorinated organic compounds require careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Application 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into peptide chains can enhance their resistance to proteolytic degradation and modulate their conformation.[5] The following is a generalized protocol for its use in Fmoc-based solid-phase peptide synthesis.
Workflow for Fmoc-SPPS using this compound
Caption: General workflow for solid-phase peptide synthesis.
Detailed Protocol: Fmoc Protection and Coupling
Rationale: The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is used for the temporary protection of the alpha-amino group of the amino acid. It is stable to the coupling conditions but can be readily removed by a mild base, typically piperidine.[6][7] The carboxylic acid is activated in situ using coupling reagents like HBTU/HOBt to form an active ester, which then reacts with the free amine of the growing peptide chain on the solid support.[8]
Materials:
-
Fmoc-3-amino-2-fluoropropanoic acid-OH
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in the reaction vessel. If starting with a pre-loaded resin, proceed to step 2. If not, couple the first amino acid according to standard protocols.[9]
-
Fmoc Deprotection: Drain the DMF from the swelled resin. Add the 20% piperidine in DMF solution and agitate for 20 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vial, dissolve Fmoc-3-amino-2-fluoropropanoic acid-OH (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. A ninhydrin test can be performed to monitor the completion of the coupling reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[6]
Application 2: Synthesis of Fluorinated β-Lactams
β-Lactams are a critical class of compounds, most notably found in penicillin and cephalosporin antibiotics.[10] The introduction of fluorine can enhance their biological activity and stability.[11] this compound is an ideal precursor for the synthesis of 3-amino-4-fluoro-azetidin-2-ones through intramolecular cyclization.
Reaction Scheme: Cyclization to a Fluorinated β-Lactam
Caption: Synthesis of a fluorinated β-lactam.
Detailed Protocol: Synthesis of a Boc-Protected Fluoro-β-Lactam
Rationale: This protocol involves a two-step process. First, the amino group is protected to prevent unwanted side reactions, and the carboxylic acid is activated. The Boc (tert-butyloxycarbonyl) group is a common acid-labile protecting group for amines. The carboxylic acid can be converted to an acid chloride, a highly reactive species. In the second step, a base is used to deprotonate the protected amine, which then acts as a nucleophile, attacking the activated carboxyl group in an intramolecular fashion to form the four-membered β-lactam ring.[10]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate
-
Brine
Procedure:
-
N-Boc Protection:
-
Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Add NaHCO₃ (2.5 eq.) to the solution.
-
Cool the mixture to 0 °C and add Boc₂O (1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain Boc-3-amino-2-fluoropropanoic acid.
-
-
Cyclization:
-
Dissolve the Boc-protected amino acid (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add SOCl₂ (1.2 eq.) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add a solution of TEA (2.5 eq.) in anhydrous DCM.
-
Stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired fluorinated β-lactam.
-
Future Directions and Applications
The strategic placement of fluorine in this compound makes it a valuable precursor for a wide range of applications beyond those detailed here. Researchers can explore its use in the synthesis of:
-
Fluorinated Heterocycles: By choosing appropriate reaction conditions, this precursor can be used to synthesize fluorinated versions of other heterocyclic systems like tetrahydropyridazines.[12]
-
Peptidomimetics: The unique conformational constraints imposed by the fluorine atom can be exploited to design peptidomimetics with improved biological activity and stability.
-
Asymmetric Synthesis: Chiral versions of this compound can be used in asymmetric synthesis to generate enantiomerically pure complex molecules.[13]
-
Radiolabeling: The fluorine atom can be replaced with ¹⁸F for use in positron emission tomography (PET) imaging applications.
References
- 1. mdpi.com [mdpi.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. Overview of Custom Peptide Synthesis [peptide2.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Stereoselective Synthesis of Multi-substituted Fluoro-β-lactams and Their Conversion to Fluorinated β-Amino Acid Core] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold [beilstein-journals.org]
- 13. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
Troubleshooting & Optimization
common impurities in commercial 3-amino-2-fluoropropanoic acid
Welcome to the technical support guide for 3-amino-2-fluoropropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the quality and purity of this critical reagent. In my years of experience, I've seen how seemingly minor impurities in a starting material can have cascading effects on experimental outcomes, leading to failed syntheses, ambiguous biological data, and significant delays. This guide is structured to provide not just answers, but a foundational understanding of the common issues, enabling you to proactively ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should be aware of in commercial this compound?
When you receive a new batch of this compound, it's crucial to understand that "pure" is a relative term. Commercial grades, often listed as ≥95% purity, can contain several classes of impurities that may impact your application.[][2] These are best categorized by their origin:
-
Synthesis-Related Impurities: These are byproducts formed during the chemical synthesis of the amino acid. They can include constitutional isomers (e.g., 2-amino-3-fluoropropanoic acid), precursors, or products from side-reactions.
-
Enantiomeric Impurities: If you've purchased a specific enantiomer, such as (R)-3-amino-2-fluoropropanoic acid, the presence of the opposite (S)-enantiomer is a critical impurity.[3] This is especially important in drug development, where stereochemistry dictates biological activity.
-
Residual Reagents and Solvents: Trace amounts of solvents, catalysts, and other reagents used during synthesis and purification can remain in the final product.
-
Degradation Products: Although generally stable, improper storage conditions (e.g., exposure to high temperatures or humidity) can lead to degradation over time.
Q2: My peptide synthesis failed after incorporating this compound. Could impurities be the cause?
Absolutely. This is a classic scenario where starting material purity is paramount. Impurities in the amino acid can interfere with solid-phase peptide synthesis (SPPS) in several ways:[4][5][6]
-
Chain Termination: Non-amino acid impurities or protected amino acids that cannot be deprotected can cap the growing peptide chain, leading to truncated sequences.[7][8]
-
Deletions: If an impurity inhibits the coupling reaction, that cycle may fail, resulting in a peptide missing the intended fluorinated amino acid.[6][7]
-
Unintended Modifications: Reactive impurities could potentially modify the peptide sequence or interfere with subsequent deprotection or cleavage steps.
-
Diastereomeric Products: If your starting material has significant enantiomeric impurity, you will synthesize a mixture of peptide diastereomers, which can be extremely difficult to separate and will complicate biological assays.[4]
Q3: How can I check the purity of my this compound before using it?
Proactive quality control is essential. Before committing a new batch to a critical synthesis, we recommend a multi-pronged analytical approach.
| Analytical Method | Primary Use | Strengths & Limitations |
| HPLC-UV | General purity assessment; quantification of known impurities. | Strengths: Robust, quantitative, widely available. Limitations: May not detect non-UV active impurities. Co-elution can mask impurities. |
| Chiral HPLC/GC | Determination of enantiomeric purity (e.g., % D-isomer in L-isomer). | Strengths: The gold standard for separating and quantifying enantiomers. Limitations: Often requires method development; may require derivatization. |
| LC-MS | Identification of unknown impurities. | Strengths: Provides molecular weight information, crucial for identifying unexpected peaks from HPLC. Limitations: Response factors can vary, making it less quantitative than HPLC-UV without standards. |
| ¹H and ¹⁹F NMR | Structural confirmation and detection of major structural isomers or impurities. | Strengths: Provides detailed structural information. ¹⁹F NMR is highly specific for the target molecule. Limitations: Less sensitive for minor impurities (<1-2%). |
A certificate of analysis (CoA) from the supplier is a good starting point, but independent verification is a best practice in a regulated or high-stakes research environment.
Troubleshooting Guide
Issue 1: An unexpected peak appears in my HPLC analysis of the raw material.
An unknown peak in your chromatogram requires systematic investigation. This workflow can help you identify the source.
Caption: Decision tree for troubleshooting diastereomers.
Expert Insight: While on-resin racemization can occur, it is often a less frequent cause for non-standard amino acids compared to the purity of the initial building block. T[4]herefore, validating the stereochemical purity of the monomer is the most critical first step.
Experimental Protocol: Chiral Purity Analysis using Marfey's Reagent
For labs without access to a dedicated chiral HPLC column, derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a reliable method to determine enantiomeric purity on a standard reverse-phase column.
[9]Objective: To separate and quantify the D- and L-enantiomers of this compound by converting them into diastereomers.
Materials:
-
This compound sample
-
Marfey's Reagent (FDAA)
-
1 M Sodium Bicarbonate
-
Acetone
-
2 M Hydrochloric Acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Sample Preparation: Dissolve ~1 mg of the this compound sample in 200 µL of 1 M sodium bicarbonate solution.
-
Derivatization: Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Reaction: Vortex the mixture and incubate at 40°C for 1 hour.
-
Quenching: Cool the reaction mixture to room temperature and add 200 µL of 2 M HCl to stop the reaction.
-
Dilution: Evaporate the acetone under a stream of nitrogen or in a vacuum concentrator. Dilute the remaining aqueous solution with the HPLC mobile phase to a final volume of 1 mL.
-
Analysis: Inject the sample onto a C18 reverse-phase HPLC column. The L-amino acid derivative typically elutes before the D-amino acid derivative.
[9]HPLC Conditions (Example):
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient appropriate for separating the diastereomers (e.g., 20% to 60% B over 30 minutes).
-
Detection: UV at 340 nm.
-
Quantification: Integrate the peak areas of the two diastereomers to calculate the enantiomeric excess (% ee).
References
- 2. 3821-81-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound, (2R)- | C3H6FNO2 | CID 6999945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. ajpamc.com [ajpamc.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
preventing racemization during 3-amino-2-fluoropropanoic acid synthesis
A Senior Application Scientist's Guide to Preventing Racemization
Welcome to the technical support center for the stereoselective synthesis of 3-amino-2-fluoropropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated β-amino acid. The introduction of a fluorine atom adjacent to a stereocenter presents unique challenges, with racemization being a primary obstacle to achieving high enantiomeric purity.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven strategies. Our goal is to equip you with the knowledge to diagnose issues in your synthesis, optimize your reaction conditions, and ultimately prevent the loss of stereochemical integrity in your target compound.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific problems you may encounter during your synthesis. The answers provide causal explanations and actionable protocols to get your experiment back on track.
Q1: I'm observing a significant racemic mixture in my final this compound product. What are the most likely causes?
Observing a loss of enantiomeric excess (e.e.) can be disheartening, but it is often traceable to specific steps in the synthetic sequence. Racemization typically occurs via the formation of a planar intermediate, such as an enolate or an oxazolone, which can be protonated from either face.[1][2] Let's break down the likely culprits:
-
During Carboxyl Group Activation: If your synthesis involves activating the carboxylic acid (e.g., for amide bond formation), this is a classic route for racemization. The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone (azlactone) intermediate.[3] This intermediate is particularly prone to deprotonation and reprotonation at the α-carbon, leading to a loss of stereochemical purity.[3][4][5]
-
Under Basic or Harsh Acidic Conditions: The α-proton of your amino acid derivative is acidic. Strong bases can directly deprotonate this position, creating a planar carbanion that subsequently racemizes.[1][4] Similarly, prolonged exposure to harsh acidic conditions during deprotection steps can also promote epimerization.
-
During the Fluorination Step: The mechanism of fluorine introduction is critical. Many enantioselective fluorination reactions proceed through an enolate or enamine intermediate.[6][7] If the chiral catalyst or auxiliary does not effectively shield one face of this planar intermediate, the incoming electrophilic fluorine source (like NFSI or Selectfluor®) can attack from either side, resulting in a racemic or near-racemic product.[7][8][9]
-
Susceptible Amino Acid Backbones: Certain amino acid structures are inherently more prone to racemization. For instance, in peptide synthesis, residues like histidine and cysteine are notoriously susceptible due to side-chain catalysis.[10][11] While not directly applicable to the parent this compound, derivatives with certain side chains could exhibit similar vulnerabilities.
Q2: My primary issue seems to be during the electrophilic fluorination of my protected β-amino ester. How can I improve enantioselectivity?
This is a common and critical challenge. Achieving high enantioselectivity in the fluorination of carbonyl compounds requires precise control over the reaction environment.[12] Here’s how to troubleshoot and optimize this step:
-
Mechanism Insight: The reaction typically involves generating an enolate from your β-amino ester using a base. A chiral catalyst then complexes with this enolate, creating a chiral environment that directs the electrophilic fluorinating agent to one face of the molecule. Poor stereocontrol means this chiral environment is not effective.
-
Optimize Your Catalytic System: The choice of catalyst is paramount. Several classes of catalysts have been successfully employed for enantioselective fluorination.[6]
-
Transition Metal Catalysis: Complexes of Nickel(II), Copper(II), and Palladium(II) with chiral ligands (e.g., DBFOX-Ph, TADDOLato) have shown excellent results, often achieving >90% e.e.[7][12] These systems work by forming a rigid chiral complex with the substrate, sterically blocking one face from the fluorinating agent.
-
Organocatalysis: Chiral primary amines or cinchona alkaloids can catalyze the reaction by forming a chiral enamine intermediate.[8][9] These catalysts are often valued for being metal-free and robust. Bifunctional catalysts, such as thioureas derived from cinchona alkaloids, have also proven highly effective.[9]
-
-
Screen Reaction Parameters: Stereoselectivity is often highly sensitive to reaction conditions. A systematic screening is essential.
| Parameter | Considerations & Recommendations | Rationale |
| Catalyst | Screen different chiral ligands and metal salts (e.g., Ni(ClO₄)₂, Cu(OTf)₂). For organocatalysis, test different cinchona alkaloids or primary amine catalysts. | The catalyst's structure creates the chiral pocket. Small changes can have a large impact on enantioselectivity.[7][8] |
| Fluorinating Agent | Compare N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. | While both are effective, one may show superior selectivity for a specific substrate/catalyst combination. NFSI is often used with organocatalysts.[7][9] |
| Solvent | Test a range from non-polar (Toluene, CH₂Cl₂) to polar aprotic (THF, MeCN). | The solvent can influence the conformation and aggregation state of the catalyst-substrate complex, directly affecting stereochemical outcomes.[8] |
| Temperature | Run reactions at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). | Lowering the temperature can enhance selectivity by increasing the energy difference between the two diastereomeric transition states leading to the enantiomeric products. |
| Base/Additives | The choice of base (e.g., DIEA, 2,4,6-collidine) is crucial. Weaker, bulkier bases are sometimes preferred to minimize side reactions.[4] Acidic co-catalysts can sometimes improve rates and selectivity in organocatalyzed reactions.[8] | The base influences the rate and equilibrium of enolate formation. Additives can modify the catalyst's activity and the reaction environment. |
Q3: Are there alternative strategies to direct fluorination that might offer better stereocontrol?
Yes. If direct catalytic enantioselective fluorination proves challenging, a diastereoselective approach using a chiral auxiliary is a powerful and reliable alternative.[13][14] This strategy involves temporarily attaching a chiral molecule to your substrate to direct the stereochemistry of a subsequent reaction.
-
The Chiral Auxiliary Strategy:
-
Attachment: Covalently attach a chiral auxiliary (e.g., an Evans' oxazolidinone or Oppolzer's sultam) to your achiral starting material.[14][15]
-
Diastereoselective Reaction: Perform the fluorination. The steric bulk of the auxiliary blocks one face of the molecule, forcing the fluorinating agent to attack from the opposite, less-hindered face. This creates one diastereomer in high excess.
-
Removal: Cleave the auxiliary under conditions that do not affect the newly formed stereocenter. The auxiliary can often be recovered and reused.[14][16]
-
This method transforms the challenge from an enantioselective reaction to a diastereoselective one, which is often easier to control and purify.
Caption: Workflow for a diastereoselective synthesis using a recoverable chiral auxiliary.
Frequently Asked Questions (FAQs)
This section provides answers to broader, yet crucial, questions regarding the synthesis and analysis of this compound.
Q1: What are the best protecting groups for the amino and carboxyl functions to minimize racemization?
Protecting group selection is a cornerstone of preventing racemization, especially during coupling reactions.
-
α-Amino Protection: Urethane-based protecting groups are strongly recommended. The most common are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) .[17][18] Their ability to resist racemization stems from the fact that the lone pair on the nitrogen atom is delocalized into the carbonyl of the urethane, making it less likely to participate in the formation of an oxazolone intermediate.[3][18]
-
Carboxyl Protection: Simple alkyl esters, such as methyl (Me) or benzyl (Bn) esters , are standard choices. They are generally stable but must be removed under conditions that do not epimerize the adjacent α-fluoro stereocenter. For example, hydrogenolysis for a benzyl ester is a mild deprotection method.
Caption: Racemization via the oxazolone mechanism, common with N-acyl protecting groups.
Q2: How can I accurately determine the enantiomeric excess (e.e.) of my this compound?
Accurate determination of e.e. is non-negotiable. Several analytical techniques are available, with chromatographic and spectroscopic methods being the most common.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. Derivatization to a more volatile or detectable compound may be necessary.[19]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Since your molecule contains a fluorine atom, ¹⁹F NMR is an exceptionally powerful and direct tool.[20] To distinguish between enantiomers, you can use a chiral solvating agent or a chiral derivatizing agent .
-
Chiral Derivatizing Agent (CDA): React your racemic product with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers are chemically distinct and will exhibit separate signals in the ¹⁹F NMR spectrum.[21] The ratio of the integrals of these signals gives the e.e. directly.
-
Chiral Solvating Agent (CSA): Adding a CSA to your NMR sample can induce a chemical shift difference between the enantiomers through the formation of transient, diastereomeric complexes. This is a non-destructive method.
-
Q3: What is the general mechanism of racemization for amino acids?
The core mechanism involves the removal of the proton at the chiral α-carbon, which is the carbon bearing the fluorine atom in your case.[1][2]
-
Deprotonation: A base removes the acidic α-proton.
-
Planar Intermediate: This creates a planar, achiral carbanion or enolate intermediate. The stereochemical information at that center is temporarily lost.
-
Reprotonation: A proton source can add the proton back to either the Re or Si face of the planar intermediate.
-
Result: If the proton adds back to the original face, the stereochemistry is retained. If it adds to the opposite face, the other enantiomer is formed. Over time, this leads to a 1:1 mixture of enantiomers—a racemic mixture.
Factors that facilitate this process include stronger bases, higher temperatures, and electronic effects that increase the acidity of the α-proton.[1][4]
Caption: Reversible deprotonation of the α-carbon leads to a planar intermediate and racemization.
References
- 1. creation.com [creation.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. youtube.com [youtube.com]
- 6. organicreactions.org [organicreactions.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03486H [pubs.rsc.org]
- 9. Enantioselective Fluorination - Buchler GmbH [buchler-gmbh.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Highly Enantioselective Catalytic Fluorination and Chlorination Reactions of Carbonyl Compounds Capable of Two-Point Binding [organic-chemistry.org]
- 13. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. キラル補助剤 [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. scispace.com [scispace.com]
- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 19. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Yield of 3-Amino-2-Fluoropropanoic Acid Coupling Reactions
Introduction
Welcome to the technical support center for optimizing coupling reactions with 3-amino-2-fluoropropanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating this unique fluorinated β-amino acid into their peptide sequences. The presence of a fluorine atom at the α-position introduces significant steric and electronic challenges that can lead to low coupling yields and incomplete reactions.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you overcome these hurdles and achieve high-yield, high-purity synthesis of your target peptides.
Troubleshooting Guide: Low Coupling Yields and Incomplete Reactions
This section addresses the most common issues encountered during the coupling of this compound and provides a systematic approach to resolving them.
Issue 1: Consistently Low or No Coupling Yield
Symptoms:
-
Minimal to no formation of the desired product, as confirmed by LC-MS analysis of the crude reaction mixture.[3]
-
The majority of the starting materials remain unreacted.
-
Kaiser test or other qualitative tests indicate a high concentration of free amines on the resin after the coupling step.[4]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution & Rationale |
| Inefficient Coupling Reagent | Standard carbodiimide reagents like DCC and EDC are often insufficient for sterically demanding couplings.[1][2] Solution: Upgrade to a more potent in-situ activating reagent. Uronium/aminium salts such as HATU , HBTU , or HCTU , and phosphonium salts like PyBOP or PyAOP are significantly more effective.[2][5][6] These reagents form highly reactive O-acylisourea intermediates that can overcome the steric hindrance imposed by the fluorine atom. For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[6][7][8] |
| Steric Hindrance | The fluorine atom on the α-carbon and the β-amino group create significant steric bulk, physically obstructing the formation of the peptide bond.[1][2] Solution: Employ a "double coupling" strategy. After the initial coupling reaction, repeat the process with a fresh solution of the activated amino acid.[6] This provides a second opportunity for the reaction to go to completion. |
| Suboptimal Solvent Choice | Poor solvation of the growing peptide chain can lead to aggregation, especially in hydrophobic sequences, hindering reagent access.[2][3][9] Solution: Switch from DMF to a more effective solvating agent like N-Methyl-2-pyrrolidone (NMP) .[3] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[6] The use of fluorinated alcohols like Hexafluoroisopropanol (HFIP) can also be a powerful tool for disrupting aggregates.[10] |
| Insufficient Reaction Time or Temperature | The increased steric bulk of this compound slows down the reaction kinetics.[1] Solution: Extend the coupling reaction time, for example, from 1-2 hours to overnight.[6] Alternatively, microwave-assisted peptide synthesis (MA-SPPS) can be employed to safely increase the reaction temperature and accelerate the coupling.[6][11] |
Issue 2: Presence of Multiple Impurity Peaks in HPLC Analysis
Symptoms:
-
The crude HPLC profile shows multiple peaks close to the main product peak.[4]
-
Mass spectrometry analysis reveals the presence of deletion sequences (mass of target peptide minus one or more amino acids) or products of side reactions.[4]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution & Rationale |
| Racemization | The loss of stereochemical integrity at the chiral center is a significant concern during the activation of the carboxyl group.[2][12] Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or sym-collidine .[11][13] Ensure the use of an additive like HOAt or Oxyma Pure , which are superior to HOBt in suppressing racemization.[2] Phosphonium-based reagents like PyBOP are also associated with lower racemization levels.[2] |
| Side Reactions at the Fluorine Atom | While the C-F bond is generally stable, under certain conditions, it can participate in unwanted side reactions.[14] Solution: Careful selection of coupling reagents is crucial. Avoid overly harsh conditions or reagents known to promote side reactions with fluorinated compounds. If side reactions persist, consider synthesizing the corresponding acyl fluoride in situ using a mild fluorinating agent like TFFH , as this can lead to cleaner reactions.[7][8][11][15] |
| Guanidinylation of the Amine | This can occur when using an excess of uronium/aminium reagents like HATU or HBTU.[11][13] Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent.[13] A short pre-activation period before adding the amine component can also minimize this side reaction.[11] |
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound so challenging?
The primary challenge stems from the steric hindrance and electronic effects of the fluorine atom at the α-position. This bulkiness can physically block the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2] Additionally, the high electronegativity of fluorine can influence the reactivity of the adjacent carbonyl group.[16]
Q2: Which class of coupling reagents is most effective for this amino acid?
For sterically hindered amino acids like this compound, onium-salt-based reagents are the preferred choice.[2] Uronium/aminium salts (e.g., HATU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP) are highly effective due to their ability to form highly reactive intermediates.[6] In cases of extreme difficulty, the formation of an acyl fluoride intermediate is a powerful strategy.[7][8]
Q3: How can I monitor the progress of the coupling reaction?
Qualitative colorimetric tests like the Kaiser test can be performed on a few resin beads to check for the presence of free primary amines, indicating an incomplete reaction.[4] For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide analyzed by analytical RP-HPLC and mass spectrometry to determine the extent of product formation and identify any side products.[3][4]
Q4: What are the best practices for purifying peptides containing this compound?
The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[17][18] Given the increased hydrophobicity that fluorination can impart, you may need to adjust your gradient conditions.[16] Using a C18-modified silica stationary phase is common, and the mobile phase typically consists of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[17][18] For challenging purifications, exploring different stationary phases (e.g., C8 or phenyl) or adjusting the pH of the mobile phase can be beneficial.[18][19]
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended as a starting point for coupling this compound.
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 5 mL).
-
In a separate vessel, pre-activate the Fmoc-3-amino-2-fluoropropanoic acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF (3 x 5 mL).
Second Coupling:
-
Repeat steps 2 through 6 with a fresh solution of activated amino acid.
-
After the final wash, perform a Kaiser test to check for completeness. If the test is positive (blue beads), a third coupling may be necessary.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation: Dissolve the protected Fmoc-3-amino-2-fluoropropanoic acid (3 equivalents) in an anhydrous solvent like DCM. Add a fluorinating agent such as TFFH (3 equivalents) and a suitable non-nucleophilic base like DIPEA (6 equivalents).[6] Stir for 15-30 minutes at room temperature.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.
-
Wash the resin thoroughly with DCM and then DMF.
Visualization of Workflows
Troubleshooting Workflow for Low Coupling Yield
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. benchchem.com [benchchem.com]
- 14. The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. bachem.com [bachem.com]
- 18. ymc.co.jp [ymc.co.jp]
- 19. agilent.com [agilent.com]
Technical Support Center: Navigating Solubility Challenges of 3-amino-2-fluoropropanoic Acid in Organic Solvents
Welcome to the technical support center for 3-amino-2-fluoropropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this unique fluorinated amino acid. We will move beyond simple procedural lists to explore the underlying chemical principles governing its solubility, providing you with the expert insights needed to troubleshoot and optimize your experimental workflows.
Section 1: Understanding the Molecule: The Root of the Challenge
This compound (also known as α-fluoro-β-alanine) presents a unique solubility profile due to its hybrid nature.[1] It combines the characteristics of a small amino acid with the strong inductive effect of a fluorine atom. Understanding its physicochemical properties is the first step in mastering its handling.
The core of the solubility issue lies in its existence as a zwitterion in the solid state and in neutral solutions. The acidic carboxylic acid group (-COOH) donates a proton to the basic amino group (-NH2), forming a molecule with both a positive charge (-NH3+) and a negative charge (-COO-). This ionic, salt-like character results in a highly stable crystal lattice, evidenced by its high melting point, which requires significant energy to disrupt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Solubility |
| Molecular Formula | C₃H₆FNO₂ | Indicates the presence of polar functional groups (amine, carboxylic acid) and fluorine.[2] |
| Molecular Weight | 107.08 g/mol | A small molecule, suggesting size is not the primary barrier to dissolution. |
| Appearance | White crystalline solid | The crystalline nature points to a well-ordered, high-energy crystal lattice.[3] |
| Melting Point | ~240-245 °C (decomposes) | The high melting point is characteristic of zwitterionic compounds and indicates strong intermolecular forces that must be overcome for dissolution. |
| Key Functional Groups | Amino group, Carboxylic acid, Fluorine | The amino and carboxyl groups confer zwitterionic properties. The highly electronegative fluorine atom modulates the acidity and basicity of the adjacent groups, influencing its interaction with solvents.[][5] |
The fluorine atom at the α-position makes the carboxylic acid proton more acidic and the amino group less basic compared to its non-fluorinated analog, β-alanine. This electronic modulation is a critical factor to consider when attempting pH-based solubility adjustments.[]
Section 2: Quick Guide: Frequently Asked Questions (FAQs)
Q1: Why won't this compound dissolve in common non-polar organic solvents like hexanes, dichloromethane (DCM), or diethyl ether? A: This is due to a fundamental polarity mismatch. As a zwitterion, the compound is highly polar and salt-like. Non-polar solvents cannot effectively solvate the charged ammonium (-NH3+) and carboxylate (-COO-) groups, failing to overcome the strong intermolecular forces of the crystal lattice.[3][6]
Q2: What are the best initial solvents to try for dissolving this compound? A: Start with highly polar solvents. Water is an excellent solvent due to its ability to form hydrogen bonds and solvate the charged groups.[3] For organic applications, polar protic solvents like methanol or ethanol, and polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the most promising candidates.[7]
Q3: Is it safe to use heat to improve solubility? A: Yes, but with caution. Gently warming the mixture can provide the necessary energy to break the crystal lattice and increase solubility. However, given that the compound decomposes at its melting point, prolonged or excessive heating (e.g., above 60-80°C) should be avoided to prevent degradation. Always use a stir plate with controlled heating and monitor for any color change, which could indicate decomposition.
Q4: The compound "oiled out" instead of dissolving or forming a fine suspension. What does this mean and what should I do? A: "Oiling out" occurs when a solid melts in the solvent before it dissolves, forming a second liquid phase. This often happens when the melting point of the solute is lower than the boiling point of the solvent and solubility is poor at lower temperatures.[8] To resolve this, you can return the sample to the heat source and add more of the primary solvent or introduce a small amount of a co-solvent in which the compound is more soluble to create a miscible solution.[8]
Q5: How can I use pH to my advantage? A: Adjusting the pH is a powerful technique to disrupt the zwitterionic state. Adding a small amount of acid (e.g., a drop of trifluoroacetic acid - TFA) will protonate the carboxylate group, forming a cationic species (-NH3+, -COOH). Adding a base (e.g., triethylamine or ammonium hydroxide) will deprotonate the ammonium group, forming an anionic species (-NH2, -COO-).[7][9] These single-charged species often have significantly better solubility in polar organic solvents than the neutral zwitterion.[10]
Section 3: In-Depth Troubleshooting Guide: A Systematic Approach
When facing a stubborn solubility issue, a systematic approach is more effective than random solvent testing. The following workflow provides a logical progression from simple to more advanced techniques.
Caption: A logical workflow for troubleshooting solubility issues.
Step 1: Rational Solvent Selection
Your choice of solvent is the most critical factor. The goal is to match the solvent's polarity and hydrogen bonding capability with that of the solute.
Table 2: Recommended Starting Solvents for this compound (Note: This table provides expected qualitative solubility based on chemical principles, as comprehensive experimental data is not widely published. Always test on a small scale first.)
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High (Water) to Moderate (Alcohols) | Excellent H-bond donors/acceptors that can solvate both charged ends of the zwitterion.[3][11] |
| Polar Aprotic | DMSO, DMF | Good to Moderate | High dielectric constants help separate the charges, but they are only H-bond acceptors. Often require initial energy input.[7] |
| Slightly Polar | Acetonitrile, Acetone | Low to Very Low | Insufficient polarity and H-bonding ability to effectively dissolve the zwitterionic form. |
| Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexanes | Insoluble | Polarity mismatch; cannot overcome the compound's crystal lattice energy.[6] |
Step 2: The Role of Energy Input (Sonication & Heating)
-
Mechanism: Both sonication and heating supply the energy required to break the intermolecular bonds in the crystal lattice, allowing solvent molecules to surround and solvate the solute.
-
Best Practices:
-
Sonication: Use a bath sonicator for 5-10 minute intervals. It is a good first choice as it introduces energy without the risk of thermal degradation.
-
Heating: Use a stirrer hotplate with a temperature probe to ensure the temperature does not exceed 60°C. Stirring is essential to ensure even heat distribution and prevent localized overheating.
-
Step 3: Modifying the Solute via pH Adjustment
This is often the most effective strategy for zwitterionic compounds. By eliminating the dual-charge state, you create an ionic species that is more readily solvated by polar organic solvents.
-
Mechanism:
-
Acidification: Adding an acid like TFA or HCl (in a solvent like dioxane) protonates the -COO⁻ group. The resulting cation, H₂N⁺-CH(F)-CH₂-COOH, no longer has the strong ionic attraction to other molecules in the lattice, making it more "organic-like" and soluble.
-
Basification: Adding a base like triethylamine (TEA) or ammonium hydroxide deprotonates the -NH₃⁺ group. The resulting anion, H₂N-CH(F)-CH₂-COO⁻, is also more soluble for similar reasons.[10]
-
-
Protocol: Add the acid or base dropwise while stirring vigorously. Often, only a catalytic amount (0.1-1% v/v) is needed to see a dramatic improvement.
Step 4: Advanced Strategy: Co-Solvent Systems
If a single solvent doesn't work, a mixture of two or more miscible solvents can provide the precise polarity and solvation characteristics required.
-
Mechanism: A co-solvent system allows you to fine-tune the properties of your solvent. A common approach is to dissolve the compound in a minimal amount of a "strong" but potentially problematic solvent (like DMSO) and then dilute this solution with a "weaker," more desirable solvent for your reaction (like acetonitrile or THF).
-
Best Practices:
-
Dissolve the compound in a small volume of a good solvent (e.g., 100 µL of DMSO).
-
Slowly add the second solvent (the "anti-solvent") while stirring.
-
Observe for any signs of precipitation. If the solution remains clear, you have found a viable co-solvent system.
-
Section 4: Visualizing the Chemical Principles
The solubility of this compound is governed by the equilibrium between its zwitterionic, cationic, and anionic forms, and how well a solvent can stabilize each one.
Caption: Interplay of pH and solvent polarity on solubility.
Section 5: Experimental Protocols
Protocol 1: Rapid Qualitative Solubility Screening
Objective: To efficiently determine the best solvent class for your compound on a micro-scale.
Materials:
-
This compound
-
Vials (1-2 mL)
-
Solvent panel: Water, Methanol, DMSO, Acetonitrile, Dichloromethane (DCM), Toluene
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh approximately 1-2 mg of this compound into each of the six labeled vials.
-
Add 100 µL of the first solvent (e.g., Water) to the corresponding vial.
-
Vortex the vial vigorously for 30 seconds.
-
Observe the solution against a dark background. Note if it is a clear solution, a fine suspension, a coarse suspension, or if the solid is completely unaffected.
-
If not dissolved, add another 100 µL of solvent and vortex again. Repeat up to a total volume of 500 µL.
-
Record your observations in a table (e.g., Soluble at ~20 mg/mL, Sparingly Soluble, Insoluble).
-
Repeat steps 2-6 for each solvent in the panel.
Self-Validation: This systematic screening provides a clear, comparative dataset that directly informs the selection of a solvent or co-solvent system for larger-scale experiments. The results validate themselves by demonstrating a clear trend related to solvent polarity.
Protocol 2: Development of a Co-Solvent System
Objective: To find a suitable binary solvent mixture when a single solvent is inadequate.
Materials:
-
Pre-dissolved stock of your compound in a "strong" solvent (e.g., 50 mg/mL in DMSO).
-
A selection of miscible "weaker" solvents (e.g., Acetonitrile, THF, Methanol).
-
Glass vial, magnetic stirrer.
Procedure:
-
Place 100 µL of the concentrated DMSO stock solution into a clean vial with a small stir bar.
-
Begin stirring the solution.
-
Using a pipette, add the first "weaker" solvent (e.g., Acetonitrile) dropwise, in 100 µL increments.
-
After each addition, allow the solution to stir for 1 minute and visually inspect for any signs of cloudiness or precipitation.
-
Continue adding the second solvent until you reach a desired ratio (e.g., 1:10 DMSO:Acetonitrile) or until precipitation occurs.
-
Record the solvent ratio at which precipitation begins. This defines the boundary of your working co-solvent system.
-
Repeat with other "weaker" solvents to identify the most robust system for your application.
Trustworthiness: This protocol establishes a clear operational window for your co-solvent system. By identifying the precipitation point, you create a reliable boundary condition, ensuring your experiments are conducted in a single, stable phase.
References
- 1. alpha-Fluoro-beta-alanine | C3H6FNO2 | CID 13351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (2R)- | C3H6FNO2 | CID 6999945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 5. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. bachem.com [bachem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. researchgate.net [researchgate.net]
degradation pathways of 3-amino-2-fluoropropanoic acid under acidic conditions
Technical Support Center: 3-Amino-2-fluoropropanoic Acid
A Guide for Researchers on Acid-Catalyzed Degradation
Welcome to the technical support center for researchers working with this compound. This guide, prepared by our senior application scientists, provides in-depth technical FAQs, troubleshooting advice, and validated protocols to assist you in studying the stability and degradation pathways of this compound under acidic conditions. We focus on the "why" behind the "how," ensuring your experimental design is robust and your results are interpretable.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the stability of this compound in an acidic medium.
FAQ 1: What are the most probable degradation pathways for this compound under strong acidic conditions?
Based on the established principles of amino acid chemistry and organofluorine reactivity, there are three primary competing pathways for degradation in a strong acid (e.g., HCl, H₂SO₄): Deamination, Decarboxylation, and C-F Bond Hydrolysis.[1]
-
Deamination : This involves the removal of the amino group (-NH₂) to form ammonia (or an ammonium ion). For β-amino acids, this can proceed via an elimination-addition mechanism, likely yielding 2-fluoroacrylic acid as an intermediate, which would then be hydrated to form 3-hydroxy-2-fluoropropanoic acid.
-
Decarboxylation : This pathway involves the loss of the carboxyl group as carbon dioxide (CO₂).[1] This would result in the formation of 1-fluoro-2-aminoethane. This is generally a less favored pathway for α- and β-amino acids under these conditions unless promoted by specific catalysts or higher temperatures.
-
C-F Bond Hydrolysis : The aliphatic carbon-fluorine bond is exceptionally strong and generally resistant to hydrolysis.[2] Cleavage typically requires harsh conditions, such as superacids or high temperatures, that are not common in standard laboratory degradation studies.[2] While mechanistically possible, this is considered the least likely of the primary pathways, and would yield 3-amino-2-hydroxypropanoic acid (isoserine).
The presence of the electron-withdrawing fluorine atom at the C-2 position significantly influences the reactivity of the adjacent C-N and C-C bonds, generally increasing the overall stability of the molecule compared to its non-fluorinated analog.[3][]
Caption: Competing degradation pathways under acidic conditions.
FAQ 2: How does the fluorine atom affect the rate of degradation compared to β-alanine?
The fluorine atom is a strong electron-withdrawing group. This has two major counteracting effects:
-
Stabilization : It strengthens the adjacent C-C and C-H bonds, making the overall carbon skeleton more robust to oxidation and fragmentation. Fluorination is a known strategy to enhance the thermal and chemical stability of molecules, including amino acids.[][5]
-
Destabilization of Intermediates : It destabilizes any potential carbocation that might form at an adjacent carbon during a reaction (e.g., at C3 after the amino group leaves). This inductive effect can slow down reactions that proceed through such intermediates.
Therefore, you should expect this compound to degrade significantly slower than its non-fluorinated counterpart, β-alanine, under identical acidic conditions.
FAQ 3: My reaction is showing no degradation after 24 hours at room temperature in 1M HCl. Is this normal?
Yes, this is highly probable. Given the stabilizing effect of the fluorine atom, significant degradation may require more forcing conditions. This is a critical point for experimental design. You may need to systematically increase the acid concentration (e.g., 3M, 6M HCl) and/or the temperature (e.g., 50°C, 80°C, 100°C) to observe a measurable rate of degradation.
Always start with milder conditions and incrementally increase the severity to avoid rapid, uncontrolled decomposition that can lead to a complex mixture of unidentifiable products.
Part 2: Troubleshooting & Analytical Guides
This section provides solutions to common problems encountered during experimental work.
FAQ 4: My reaction mixture turned dark brown/black at high temperatures. What is causing this and how can I prevent it?
Cause : Browning or charring is indicative of polymerization or extensive decomposition, which often occurs under harsh conditions (high acid concentration and high temperature). Instead of following a clean degradation pathway, the molecule or its initial degradation products are reacting with each other.
Troubleshooting Steps :
-
Reduce Temperature : This is the most critical parameter. Lower the reaction temperature in 10-20°C increments.
-
Reduce Acid Concentration : High molarity acids can act as dehydrating agents at high temperatures, promoting charring.
-
Use an Inert Atmosphere : Purge your reaction vessel with Nitrogen or Argon before heating. This prevents oxidative side reactions which can contribute to color formation.
-
Time-Course Study : Take aliquots at shorter time intervals. You may find that the primary degradation product is formed cleanly within a few hours, and the browning only occurs at later time points.
FAQ 5: I am analyzing my samples by Reverse-Phase HPLC, but the peak for the parent compound is broad or tailing. How can I improve the chromatography?
Cause : this compound is a small, polar, zwitterionic molecule. These types of analytes often exhibit poor retention and peak shape on standard C18 columns due to strong interactions with residual silanols on the silica support.
Troubleshooting Steps :
-
Use an Ion-Pairing Reagent : Add an ion-pairing reagent like Trifluoroacetic Acid (TFA) at a low concentration (0.05-0.1%) to both your mobile phase A and B. TFA pairs with the protonated amine, neutralizing its charge and improving its interaction with the C18 stationary phase.
-
Switch to a HILIC Column : Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for retaining and separating highly polar compounds. This would be an excellent alternative to reverse-phase.
-
Derivatization : For GC-MS analysis or improved HPLC retention, derivatization is a common strategy. This involves reacting the amino and carboxyl groups to make the molecule more volatile and less polar.[6][7] A common method is esterification followed by acylation.[7]
FAQ 6: How can I confirm the identity of my degradation products?
Confirmation requires multiple analytical techniques. A single method is rarely sufficient.
| Analytical Technique | Information Provided |
| LC-MS | Provides the molecular weight of the parent compound and its degradation products. Fragmentation patterns (MS/MS) can help elucidate the structure. |
| NMR Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR are essential for definitive structural elucidation. ¹⁹F NMR is particularly powerful for tracking the chemical environment of the fluorine atom. |
| GC-MS (with derivatization) | Provides molecular weight and a searchable mass spectrum for comparison with libraries. Requires that products are or can be made volatile.[6] |
| Reference Standards | The most reliable method is to compare the retention time and mass spectrum of your unknown peak with a commercially available, certified reference standard of the suspected product (e.g., isoserine). |
Part 3: Experimental Protocols
These protocols provide a validated starting point for your investigations.
Protocol 1: Kinetic Analysis of Acid-Catalyzed Degradation
This protocol outlines a procedure to study the degradation rate under controlled conditions.
Caption: Workflow for a typical degradation kinetics experiment.
Step-by-Step Methodology:
-
Stock Solution Preparation : Accurately weigh ~50 mg of this compound and dissolve it in 5.0 mL of deionized water to create a 10 mg/mL stock solution.
-
Reaction Setup : In a series of 2 mL screw-cap vials suitable for heating, add 900 µL of the desired acid (e.g., 6M HCl). Prepare one vial for each time point and a control.
-
Control Vials : Prepare a "t=0" control and a "stability" control. The stability control should contain 900 µL of deionized water instead of acid to monitor for non-acid-catalyzed degradation at temperature.
-
Temperature Equilibration : Place all vials (uncapped) in a calibrated heating block or oil bath set to the desired temperature (e.g., 80°C) and allow them to equilibrate for 15 minutes.
-
Reaction Initiation : To each vial, add 100 µL of the stock solution, cap tightly, vortex briefly, and immediately return to the heating block. This is your time zero (t=0).
-
Sampling : At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove the corresponding vial from the heat source.
-
Quenching : Immediately place the removed vial in an ice-water bath to stop the reaction. Once cool, carefully open the vial and neutralize the acid by adding a calculated amount of concentrated NaOH solution until the pH is ~7. Safety Note: This is an exothermic reaction; perform in a fume hood with appropriate PPE.
-
Sample Preparation for Analysis : Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: HPLC-MS Analysis of Degradation Samples
This method is optimized for resolving the parent compound from its potential polar degradation products.
-
Instrumentation : HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column : Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm (or equivalent).
-
Mobile Phase A : 95:5 Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B : 50:50 Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.0.
-
Gradient :
Time (min) %B 0.0 5 8.0 50 9.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
MS Detection : Electrospray Ionization in Positive Mode (ESI+). Monitor for the m/z of the parent compound ([M+H]⁺ = 108.05) and expected products (e.g., 3-hydroxy-2-fluoropropanoic acid [M+H]⁺ = 109.03).
References
- 1. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for Incorporating 3-Amino-2-Fluoropropanoic Acid into Complex Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful incorporation of 3-amino-2-fluoropropanoic acid (β-fluoro-β-alanine) into complex peptides. As a non-canonical amino acid, its unique electronic and steric properties present both exciting opportunities for peptide design and specific challenges during synthesis.[1][2] This resource is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key benefits of incorporating this compound into my peptide sequence?
A1: Incorporating this compound can significantly enhance the therapeutic potential of peptides. The fluorine atom can modulate the peptide's conformation, improve metabolic stability against enzymatic degradation, and enhance binding affinity to target receptors.[3][4][5] Its introduction can also fine-tune physicochemical properties such as hydrophobicity and pKa.[]
Q2: How does the presence of a fluorine atom affect the reactivity of the amino acid during synthesis?
A2: The highly electronegative fluorine atom can influence the reactivity of the adjacent amine and carboxylic acid groups through inductive effects. This can sometimes lead to slower coupling reactions and may require optimized coupling reagents and conditions to achieve high yields.
Q3: Is this compound compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS)?
A3: Yes, it is generally compatible with Fmoc-SPPS.[7][8] However, due to its unique structure, you may need to adjust standard protocols for coupling, deprotection, and cleavage to minimize side reactions and ensure complete incorporation.[1][2]
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
I. Coupling & Elongation Issues
Q4: I am observing low coupling efficiency when incorporating this compound. What are the likely causes and how can I improve it?
A4: Low coupling efficiency is a common challenge with non-canonical amino acids. The primary causes are often steric hindrance from the fluorine atom and the preceding amino acid in the sequence, as well as potential electronic effects that reduce the nucleophilicity of the amine.
Solutions:
-
Choice of Coupling Reagent: Standard coupling reagents may not be sufficient. We recommend using more potent activating agents. A comparison is provided in the table below.
-
Extended Coupling Times: Doubling the standard coupling time can often drive the reaction to completion.
-
Double Coupling: If low efficiency persists, performing a second coupling step with a fresh solution of the activated amino acid is a reliable strategy.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Key Advantages | Considerations |
| HCTU/HATU | High reactivity, fast kinetics, and effective for hindered couplings.[9] | Can be more expensive. |
| COMU | Superior suppression of racemization compared to HOBt-based reagents.[10] | |
| DIC/HOBt | Cost-effective and widely used, but may be less efficient for challenging couplings. | Longer reaction times may be necessary. |
Experimental Protocol: Optimized Coupling of Fmoc-3-amino-2-fluoropropanoic acid
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.[11] Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, pre-activate Fmoc-3-amino-2-fluoropropanoic acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow it to react for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), proceed with a second coupling.
-
Washing: Wash the resin with DMF, DCM, and then DMF again to prepare for the next cycle.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A stepwise approach to resolving incomplete coupling reactions.
II. Deprotection Challenges
Q5: I am concerned about potential side reactions during the Fmoc deprotection of the peptide containing this compound. What should I be aware of?
A5: While standard Fmoc deprotection with piperidine is generally effective, the presence of the electron-withdrawing fluorine atom can potentially influence the stability of adjacent peptide bonds or side-chain protecting groups, although this is not a commonly reported issue.[12][13][14] More critical is ensuring complete Fmoc removal to prevent truncated sequences.
Solutions:
-
Standard Deprotection: For most sequences, a standard deprotection protocol using 20% piperidine in DMF is sufficient.[15]
-
Alternative Bases: In cases where base-sensitive side chains are present or if aspartimide formation is a concern with adjacent Asp residues, using a milder base like 2% DBU with 2% piperidine in DMF can be beneficial.
III. Cleavage and Purification Hurdles
Q6: My crude peptide purity is low after cleavage from the resin. What could be the cause?
A6: Low purity of the crude product can stem from incomplete deprotection of side-chain protecting groups, or the formation of by-products during the cleavage process.[16] The choice of scavengers in the cleavage cocktail is critical.
Experimental Protocol: Global Deprotection and Cleavage
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide sequence. A common choice is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[17]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Q7: I'm having difficulty purifying my fluorinated peptide using standard reverse-phase HPLC (RP-HPLC). The peak is broad, or it co-elutes with impurities. What can I do?
A7: The incorporation of fluorine can alter the hydrophobicity of the peptide, affecting its retention behavior on C18 columns.[18] This may require adjustments to your standard purification protocol.
Solutions:
-
Optimize the Gradient: Use a shallower gradient of acetonitrile in water (with 0.1% TFA) to improve the separation of closely eluting species.[16]
-
Alternative Stationary Phase: If separation on a C18 column is poor, consider using a different stationary phase, such as a C8 or a phenyl-hexyl column, which may offer different selectivity.
-
Ion-Pairing Agent: While TFA is standard, in some cases, using a different ion-pairing agent like formic acid can alter the retention times and improve peak shape.
Diagram: Logic for Optimizing Peptide Purification
Caption: A decision tree for troubleshooting peptide purification by RP-HPLC.
Characterization
Q8: How can I confirm the successful incorporation of this compound into my peptide?
A8: Mass spectrometry is the primary method for confirming the correct molecular weight of your synthesized peptide. The mass of the fluorinated residue should be accounted for in the expected mass. Additionally, ¹⁹F NMR spectroscopy can be a powerful tool to confirm the presence and local environment of the fluorine atom in the final peptide.[4]
References
- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 5. mdpi.com [mdpi.com]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. nbinno.com [nbinno.com]
- 10. mesalabs.com [mesalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. bachem.com [bachem.com]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
optimization of deprotection steps for 3-amino-2-fluoropropanoic acid containing peptides
Welcome to the technical support center for the synthesis and optimization of peptides containing 3-amino-2-fluoropropanoic acid (β²-F-Ala). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges associated with the final deprotection and cleavage steps for these modified peptides. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your specific synthesis.
The incorporation of fluorinated amino acids like β²-F-Ala is a powerful strategy for modulating the conformational, metabolic, and binding properties of peptides.[1][2] However, the strong electron-withdrawing nature of the fluorine atom introduces specific challenges, particularly during the final acidolytic cleavage from the solid support and removal of side-chain protecting groups. This guide provides detailed troubleshooting advice and answers to frequently asked questions to ensure you achieve high yield and purity for your target peptide.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the deprotection of your β²-F-Ala containing peptide.
Issue 1: Incomplete Cleavage or Deprotection
-
Symptoms:
-
Low yield of the crude peptide after cleavage and precipitation.[3]
-
Mass spectrometry (MS) analysis of the crude product shows significant peaks corresponding to the desired peptide mass + residual protecting groups (e.g., +56 for tBu, +252 for Pbf).
-
The peptide remains attached to the resin, as indicated by post-cleavage resin tests (e.g., Kaiser test on a secondary amine linker).[4]
-
-
Potential Causes & Scientific Rationale:
-
Altered Lability of Protecting Groups: The electron-withdrawing fluorine atom can influence the electronic environment of adjacent amino acid residues. While less pronounced than an alpha-substitution, this effect can slightly decrease the acid lability of nearby tert-butyl (tBu) or other acid-sensitive side-chain protecting groups, requiring more stringent deprotection conditions.
-
Insufficient Deprotection Time: Standard cleavage times of 1.5-2 hours may be insufficient, especially for long peptides or those with multiple sterically hindered or acid-resistant protecting groups like Arg(Pbf).[5][6]
-
Degraded or Inappropriate Reagents: Trifluoroacetic acid (TFA) is hygroscopic and its efficacy can be reduced by water content. Old or degraded scavengers can also lead to incomplete reactions and side product formation.[5]
-
Poor Resin Swelling: The peptidyl-resin must be well-solvated for the acid and scavengers to penetrate and react efficiently. Poor swelling in the cleavage cocktail can lead to incomplete reactions.[7]
-
-
Recommended Solutions:
-
Extend Cleavage Time: Increase the cleavage duration to 3-4 hours at room temperature. It is always advisable to perform a small-scale trial cleavage on a few milligrams of resin to optimize the time for your specific sequence before committing the entire batch.[5]
-
Optimize Cleavage Cocktail: For peptides with multiple Arg(Pbf) residues or other difficult-to-remove groups, consider using a stronger cleavage cocktail. See the "Cleavage Cocktail Selection" FAQ for detailed recommendations.
-
Use Fresh, High-Quality Reagents: Always use fresh, high-purity TFA and scavengers. Ensure scavengers are stored properly to prevent degradation.[5]
-
Pre-Swell the Resin: Before adding the full cleavage cocktail, briefly wash the dried peptidyl-resin with a small amount of DCM to promote initial swelling, followed by the complete cleavage mixture.
-
Issue 2: Side Product Formation & Low Purity
-
Symptoms:
-
RP-HPLC analysis of the crude peptide shows multiple, difficult-to-separate peaks near the main product peak.
-
MS analysis reveals adducts, such as alkylation of sensitive residues (e.g., Trp, Tyr, Met).[8]
-
-
Potential Causes & Scientific Rationale:
-
Re-attachment of Carbocations: During acidolysis, protecting groups are cleaved to form reactive carbocations (e.g., the t-butyl cation). These electrophilic species can be captured by nucleophilic side chains, particularly the indole ring of tryptophan or the phenol ring of tyrosine, leading to undesired alkylation.[5][8]
-
Oxidation of Sensitive Residues: Methionine and Cysteine are susceptible to oxidation during the cleavage process, especially if the reaction is prolonged or exposed to air.
-
Sulfonation of Tryptophan: If your peptide contains Arg(Pbf), the cleaved Pbf group can generate sulfonyl cations that can modify tryptophan residues. Using an N-in-Boc protecting group on the tryptophan side chain [Fmoc-Trp(Boc)-OH] during synthesis can prevent this side reaction.
-
-
Recommended Solutions:
-
Use an Effective Scavenger Cocktail: The choice of scavengers is critical to "trap" reactive carbocations before they can modify the peptide.[9] A robust, general-purpose cocktail is essential. See the table below for guidance.
-
Protect Sensitive Residues: For sequences containing both Arg(Pbf) and Trp, the use of Fmoc-Trp(Boc)-OH during synthesis is the most effective way to prevent sulfonation.
-
Work Under Inert Atmosphere: To minimize oxidation of Met or Cys, you can perform the cleavage under a nitrogen or argon atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal TFA cleavage cocktail for my peptide containing this compound?
The presence of β²-F-Ala itself does not typically necessitate a unique cocktail, but the choice of scavengers is paramount and depends entirely on the other amino acids in your sequence.[5]
Table 1: Recommended TFA Cleavage Cocktails
| Cocktail Name | Composition (v/v/w) | Recommended Use Case |
|---|---|---|
| Standard (TFA 95) | 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | Peptides containing Trp, Tyr, or Met. TIS is an excellent carbocation scavenger. |
| Reagent K | 82.5% TFA, 5% H₂O, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides containing multiple Arg(Pbf), Cys, and Met residues. EDT helps prevent Met oxidation and assists in Cys deprotection. |
| TFA/DODT | 95% TFA, 2.5% H₂O, 2.5% 3,6-Dioxa-1,8-octanedithiol (DODT) | An alternative to the malodorous EDT for scavenging and preventing oxidation.[10] |
Protocol 1: Standard Global Deprotection & Cleavage
-
Preparation: Ensure the N-terminal Fmoc group has been removed from the peptidyl-resin.[11] Wash the resin thoroughly with DMF, then DCM, and dry it completely under vacuum for at least 3 hours.[11]
-
Cleavage: Place the dried resin in a reaction vessel. For every 100 mg of resin, add 2 mL of your chosen cleavage cocktail (see Table 1).
-
Reaction: Gently agitate the suspension at room temperature for 2-4 hours. Monitor progress with a micro-cleavage test if necessary.[5]
-
Isolation: Filter the resin and collect the TFA filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.[5]
-
Workup: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet 2-3 more times with cold ether to remove scavengers.
-
Drying: Dry the final peptide product under vacuum.
Q2: How does the fluorine atom on β²-F-Ala affect the stability of adjacent protecting groups?
The C-F bond is highly polarized, making the fluorine atom a potent electron-withdrawing group. In a β-amino acid, the fluorine is at the C2 (alpha) position relative to the carboxyl group. This can have a modest inductive effect through the sigma bonds of the peptide backbone. While the effect is attenuated by distance, it could theoretically slightly decrease the acid sensitivity of a protecting group on an adjacent residue (e.g., a tBu group on an adjacent Asp or Glu) by destabilizing the carbocation intermediate formed during cleavage. This is why a slightly longer deprotection time or slightly stronger acidic conditions might be beneficial.
Q3: Are there any specific side reactions associated with the this compound residue itself during cleavage?
Under standard TFA cleavage conditions, the this compound residue is generally stable. The C-F bond is very strong and not susceptible to cleavage by TFA. However, strong bases should be avoided. While global deprotection is acidic, be mindful during synthesis; prolonged exposure to the basic conditions of Fmoc removal (piperidine) could potentially lead to side reactions if the peptide sequence is particularly susceptible, though this is not commonly reported for this specific residue.
Q4: Can I use a deprotection method other than strong acid (TFA)?
For standard Fmoc/tBu chemistry, TFA-based cleavage is the most common and effective method for global deprotection.[9][12] However, if your peptide contains exceptionally acid-sensitive moieties, alternative strategies might be considered, though they require specialized protecting group schemes during synthesis.
-
Minimal Protection Strategy: This involves synthesizing the peptide with hydroxyl-containing amino acids (Ser, Thr, Tyr) unprotected and using highly labile protecting groups for others (e.g., Dde for Lys), which can be removed under non-acidic conditions.[12] This complex strategy must be planned from the beginning of the synthesis.
-
TFA-Free Cleavage Systems: Research into greener, TFA-free cleavage cocktails is ongoing, with systems like dilute HCl in fluoro alcohols (e.g., HFIP) showing promise, but these are not yet standard practice and require significant optimization.[13]
Visualized Workflows and Decision Logic
To further clarify the process, the following diagrams illustrate the key workflows and decision points.
References
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Pardon Our Interruption [opnme.com]
- 10. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. drivehq.com [drivehq.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 3-Amino-2-Fluoropropanoic Acid in Peptide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for incorporating 3-amino-2-fluoropropanoic acid (β²-F-Ala) into synthetic peptides. This fluorinated β-amino acid is a valuable building block for creating peptides with enhanced proteolytic stability and unique conformational properties.[1] However, the unique physicochemical characteristics imparted by the fluorine atom also introduce specific challenges during solid-phase peptide synthesis (SPPS).[2]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and resolve common side reactions, ensuring the successful synthesis of your target fluorinated peptide.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemistry and providing actionable protocols.
Issue 1: HF Elimination and Dehydro-Peptide Formation
Question: My LC-MS analysis shows a significant impurity with a mass of -20 Da relative to my target peptide. What is this species, and how can I prevent its formation?
Answer: This mass loss is the classic signature of hydrogen fluoride (HF) elimination, also known as dehydrofluorination. The fluorine atom at the C2 (α) position acidifies the proton on the same carbon. Under basic conditions, this proton can be abstracted, leading to the elimination of the fluoride ion and the formation of a highly reactive dehydroalanine (Dha) analog within your peptide sequence. This is one of the most common side reactions encountered with this building block.[3]
Underlying Mechanism: Base-Catalyzed β-Elimination
The reaction typically proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) or E2 (Elimination, Bimolecular) mechanism. The piperidine used for Fmoc-deprotection is often the primary culprit, but the tertiary amine bases (like DIPEA) used during the subsequent coupling step can also promote this side reaction.
Caption: Mechanism of base-catalyzed HF elimination from a β²-F-Ala residue.
Solutions & Mitigation Strategies:
-
Modify the Fmoc-Deprotection Step:
-
Reduce Piperidine Concentration: Instead of the standard 20% piperidine in DMF, use a 10% solution. This reduces the basicity of the environment.
-
Add HOBt: Incorporating 0.1 M 1-Hydroxybenzotriazole (HOBt) into your piperidine deprotection solution can buffer the system and suppress elimination.
-
Consider Alternative Bases: For highly sensitive sequences, replacing piperidine with a solution of 2% DBU / 2% piperidine in DMF can sometimes be effective due to shorter reaction times, though this must be carefully optimized.
-
-
Optimize the Coupling Step:
-
Use a Non-Nucleophilic Base: Replace Diisopropylethylamine (DIPEA) with a bulkier, less nucleophilic base like 2,4,6-collidine.
-
In Situ Neutralization: Employ coupling protocols that do not require a separate base addition step for neutralization after Fmoc removal.[4]
-
Pre-activation: Activate the incoming amino acid separately before adding it to the deprotected peptide-resin. This minimizes the time the free N-terminus is exposed to basic conditions.
-
Issue 2: Low Coupling Efficiency & Deletion Sequences
Question: I am observing incomplete incorporation of β²-F-Ala, resulting in peptides with a deletion of this residue (-Δ mass). How can I improve the coupling yield?
Answer: Low coupling efficiency for β²-F-Ala can stem from two main factors: steric hindrance from the β-substituted backbone and the electron-withdrawing effect of the fluorine atom, which can reduce the nucleophilicity of the β-amino group. Standard coupling conditions may not be sufficient to drive the reaction to completion.
Solutions & Mitigation Strategies:
-
Utilize High-Potency Coupling Reagents: Carbodiimide reagents like DIC may be insufficient.[5] Uronium/aminium-based reagents are highly recommended for sterically hindered amino acids.[6][7]
-
Extended Coupling Times & Double Coupling: If a test cleavage reveals incomplete coupling, a straightforward solution is to repeat the coupling step (a "double couple") before proceeding to the next deprotection. Extending the coupling time from the standard 1-2 hours to 4 hours can also be beneficial.
-
Optimize Reaction Conditions:
-
Temperature: Gently warming the reaction vessel to 30-35°C can improve reaction kinetics, but should be used cautiously as it can also accelerate side reactions.
-
Solvent: Ensure your DMF is of high quality and anhydrous. N-Methyl-2-pyrrolidone (NMP) can sometimes improve coupling efficiency for difficult sequences.
-
Table 1: Recommended Coupling Protocols for β²-F-Ala
| Parameter | Standard Protocol (May be Inefficient) | Recommended Protocol (High Efficiency) | Rationale |
| Amino Acid | 4 eq. Fmoc-β²-F-Ala-OH | 4 eq. Fmoc-β²-F-Ala-OH | Sufficient excess for driving reaction. |
| Coupling Reagent | 4 eq. HBTU / TBTU | 3.9 eq. HATU / HCTU | HATU and HCTU are more potent activators, especially for hindered couplings.[5][6] |
| Additive | 4 eq. HOBt | 4 eq. HOAt | 7-Aza-1-hydroxybenzotriazole (HOAt) is superior to HOBt in reducing racemization and accelerating coupling.[4] |
| Base | 8 eq. DIPEA | 8 eq. 2,4,6-Collidine | Collidine is less nucleophilic and reduces the risk of base-catalyzed side reactions. |
| Solvent | DMF | Anhydrous DMF or NMP | NMP can enhance solubility and reaction rates for aggregated sequences. |
| Time / Temp | 1 x 2 hr @ RT | 2 x 2 hr @ RT | Double coupling ensures the reaction goes to completion. |
Frequently Asked Questions (FAQs)
Q1: Which N-terminal protecting group strategy, Fmoc or Boc, is better for β²-F-Ala?
Both strategies are viable, but each has trade-offs.
-
Fmoc/tBu Strategy: This is the most common approach. The primary challenge is the base-catalyzed HF elimination during the piperidine deprotection step, as discussed above. However, with the recommended mitigation strategies, this can be well-controlled.
-
Boc/Bzl Strategy: This strategy avoids the use of a strong base for Nα-deprotection. Deprotection is achieved with moderate acid (TFA). The final cleavage and side-chain deprotection step, however, requires anhydrous HF.[8][9][10] While HF is highly effective, it is also extremely corrosive and requires specialized equipment.[8] The strong acidic conditions of HF cleavage can potentially promote other side reactions if not carefully managed with appropriate scavengers.[4]
For most applications, an optimized Fmoc strategy is preferred due to its milder conditions and wider applicability.
Q2: What are the best analytical methods to detect and characterize these side products?
A multi-pronged approach is essential for quality control.
-
Reversed-Phase HPLC (RP-HPLC): This is the workhorse for purity assessment. Use a high-resolution C18 column with a shallow water/acetonitrile gradient containing 0.1% TFA. The dehydrofluorinated peptide is typically more hydrophobic and will have a longer retention time than the parent peptide.[11][12]
-
Mass Spectrometry (MS): LC-MS is critical for identifying impurities. It allows for the direct observation of the mass differences corresponding to HF elimination (-20.01 Da) or deletion sequences.[13] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the impurities.
-
NMR Spectroscopy: For detailed structural confirmation, ¹⁹F NMR can be invaluable. The fluorine signal provides a clean, direct probe to confirm the integrity of the C-F bond in the final product. Gel-phase ¹⁹F NMR can even be used to monitor reactions on-resin.[14]
Q3: Can I use a standard TFA "cleavage cocktail" for the final deprotection and resin cleavage?
Yes, a standard TFA cleavage cocktail is generally compatible. The C-F bond is stable to strong acids like TFA. A typical cocktail for peptides containing standard amino acids is:
-
TFA / TIS / H₂O (95:2.5:2.5)
If your peptide contains sensitive residues like Tryptophan, Methionine, or Cysteine, you must add appropriate scavengers:
-
TFA / TIS / H₂O / EDT (94:1:2.5:2.5) (TIS = triisopropylsilane, EDT = 1,2-ethanedithiol)
The primary concern is not the cleavage step itself, but the cumulative effect of side reactions that may have occurred during the synthesis cycles prior to cleavage.
Experimental Protocols
Protocol 1: High-Fidelity Coupling of Fmoc-β²-F-Ala-OH
This protocol is designed to maximize coupling efficiency while minimizing the risk of HF elimination.
-
Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino group on the resin, wash the peptide-resin thoroughly with DMF (6 x 1 min) to remove all residual piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-β²-F-Ala-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in anhydrous DMF.
-
Activation: Add 2,4,6-collidine (8 eq.) to the activation mixture and allow it to pre-activate for 2-3 minutes at room temperature. The solution may change color.
-
First Coupling: Add the activated amino acid solution to the washed peptide-resin. Agitate at room temperature for 2 hours.
-
Wash: Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
Second Coupling (Recommended): Repeat steps 2-4 to perform a second coupling reaction for 2 hours.
-
Final Wash: Drain the vessel and wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the next Fmoc deprotection step.
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving issues during the synthesis.
Caption: A troubleshooting workflow for peptides containing β²-F-Ala.
References
- 1. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. almacgroup.com [almacgroup.com]
- 13. A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Peptides Containing 3-Amino-2-Fluoropropanoic Acid
From the Desk of the Senior Application Scientist
The incorporation of non-canonical amino acids like 3-amino-2-fluoropropanoic acid is a powerful strategy in modern drug development, often enhancing proteolytic stability and modulating conformation.[1] However, these unique residues introduce significant, and often counterintuitive, challenges during downstream purification. The presence of fluorine, a highly electronegative atom, fundamentally alters the physicochemical properties of the peptide, impacting hydrophobicity, solubility, and intermolecular interactions.[2][3]
This guide is designed to serve as a technical resource for researchers encountering these challenges. We will move beyond standard protocols to explain the underlying principles governing the behavior of these complex molecules and provide a structured framework for troubleshooting and optimization. Our goal is to empower you to develop robust, validated purification strategies for your fluorinated peptide candidates.
Core Principles: The "Fluorous Effect" in Peptide Purification
Understanding why peptides containing this compound behave differently is the first step toward a successful purification strategy. The challenges are primarily rooted in two phenomena:
-
Altered Hydrophobicity: The introduction of a C-F bond significantly increases the hydrophobicity of the amino acid side chain.[4] This effect is often more pronounced than a simple substitution with a methyl group and can lead to dramatically increased retention times in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] However, the relationship isn't always linear; the position and number of fluorine atoms can create complex changes in polarity and conformation that influence interactions with the stationary phase.[1]
-
Increased Propensity for Aggregation: Enhanced hydrophobic interactions can promote peptide self-assembly and aggregation, leading to poor solubility in standard aqueous buffers.[2][4] This can manifest as sample precipitation upon dissolution, low recovery from the column, or the appearance of broad, misshapen peaks during chromatography.
Frequently Asked Questions (FAQs)
Q1: How does incorporating this compound typically affect my peptide's retention time in RP-HPLC?
A1: You should anticipate a significant increase in retention time compared to the non-fluorinated analogue. The fluorine atom increases the hydrophobicity of the peptide, causing it to interact more strongly with the C18 stationary phase.[4] The magnitude of this shift depends on the peptide's overall sequence and the number of fluorinated residues. As a starting point, we recommend using a shallower gradient and a higher initial concentration of the organic mobile phase than you would for a standard peptide.
Q2: My crude fluorinated peptide is poorly soluble in water or the initial HPLC mobile phase. What is the best way to prepare my sample for injection?
A2: This is a very common issue. Forcing dissolution in an incompatible solvent will lead to on-column precipitation and poor chromatography.
-
Initial Dissolution: First, attempt to dissolve the crude peptide in a small volume of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][5]
-
Dilution: Once dissolved, slowly dilute the sample with your initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration. Ensure the final concentration of DMSO or DMF in the injected sample is minimal to avoid peak distortion.[4]
-
Sonication: Gentle sonication can help break up aggregates and enhance solubilization, but if the solution remains cloudy or forms a gel, the peptide is suspended, not dissolved, and a stronger solvent system is required.[6]
Q3: What is the most common impurity I should expect after solid-phase peptide synthesis (SPPS)?
A3: Besides residual reagents, the most challenging impurities are typically deletion sequences (missing one amino acid) and truncated peptides.[6][7] These impurities often have hydrophobic profiles very similar to the full-length target peptide, making them difficult to resolve with a single RP-HPLC run and frequently necessitating an orthogonal purification strategy.[8]
Q4: Why is Trifluoroacetic Acid (TFA) used as an ion-pairing agent in the mobile phase?
A4: TFA serves two main purposes. First, it lowers the pH of the mobile phase, ensuring that all carboxyl groups are protonated and reducing unwanted ionic interactions with the silica backbone of the column. Second, it acts as an ion-pairing agent, forming a neutral complex with the positively charged amino groups on the peptide (like the N-terminus and lysine/arginine side chains). This neutral complex behaves more predictably during reversed-phase separation, leading to sharper peaks and improved resolution.[][10]
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you may encounter during the purification of your this compound-containing peptide.
| Issue | Probable Cause(s) | Primary Solution(s) | Advanced Strategies |
| Poor/Low Peptide Recovery | • Peptide is irreversibly binding to the column due to extreme hydrophobicity.• On-column precipitation. | • Switch to a less hydrophobic column (e.g., C8, C4, or Phenyl).[4]• Increase the strength of your organic modifier (e.g., use a mobile phase containing n-propanol or isopropanol).[4] | • Increase the column temperature (e.g., 40-60 °C) to improve solubility and reduce secondary interactions.• Perform a high-organic flush (e.g., 95-100% Acetonitrile) at the end of the run to strip any remaining peptide from the column. |
| Broad, Tailing, or Split Peaks | • Secondary ionic interactions with the column's silica backbone.• Peptide aggregation on the column.• Poor sample solubility in the mobile phase. | • Ensure TFA concentration is optimal (0.1% is standard).[]• Optimize the gradient slope; a shallower gradient often improves resolution.[4]• Lower the amount of peptide loaded onto the column. | • Switch to a different ion-pairing agent, such as formic acid (for MS compatibility) or heptafluorobutyric acid (for more hydrophobic peptides).[]• If using a pH-stable column, try purification at a high pH (e.g., pH 10 with ammonium bicarbonate), which can alter peptide charge and selectivity.[10] |
| Co-elution of Target Peptide with Impurities | • Impurities (e.g., deletion sequences) have nearly identical hydrophobicity to the target peptide. | • Optimize the gradient by making it significantly shallower to maximize resolution.• Try a different reversed-phase column chemistry (e.g., Phenyl-Hexyl instead of C18). | • Implement an Orthogonal Purification Step. This is the most effective solution. Purify first by a different mechanism, such as ion exchange or size exclusion, to remove the problematic impurities before a final RP-HPLC polishing step.[11][12] |
Experimental Workflows & Protocols
Workflow for Two-Step Orthogonal Purification
For challenging purifications where impurities co-elute with the target peptide, a multi-dimensional approach is superior. An orthogonal method separates molecules based on a different chemical principle (e.g., charge instead of hydrophobicity), dramatically increasing the final purity.[8][11]
Protocol 1: Initial RP-HPLC Method Development
This protocol provides a robust starting point for purifying a peptide containing this compound.
-
Column Selection: Begin with a standard C18 column (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[]
-
-
Sample Preparation: Dissolve the crude peptide as described in the FAQ section to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatography Conditions (Analytical Scout Run):
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: Monitor at 214 nm and 280 nm.[7]
-
Gradient: Start with a broad gradient to determine the approximate elution percentage.
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (column wash)
-
40-45 min: Re-equilibrate at 5% B
-
-
-
Optimization: Based on the scout run, create a shallower, focused gradient around the elution point of your target peptide to improve resolution for the preparative run. For example, if the peptide elutes at 40% B, a preparative gradient might run from 30% to 50% B over 30 minutes.
Protocol 2: Orthogonal Purification with Strong Cation Exchange (SCX)
Use this method as the first step for complex mixtures, followed by RP-HPLC polishing.[11][13]
-
Column Selection: A strong cation exchange column, such as one with sulfopropyl functional groups (e.g., PolySULFOETHYL A™).[14]
-
Mobile Phase Preparation:
-
Mobile Phase A (Low Salt): 20 mM potassium phosphate, 25% acetonitrile, pH 3.0.
-
Mobile Phase B (High Salt): 20 mM potassium phosphate, 1 M potassium chloride (KCl), 25% acetonitrile, pH 3.0.
-
Note: The acetonitrile is added to minimize hydrophobic interactions with the column matrix.[13]
-
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. Ensure it is fully dissolved.
-
Chromatography Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: 214 nm and 280 nm.
-
Gradient:
-
0-10 min: 100% A (load sample and wash unbound impurities).
-
10-40 min: 0% to 100% B (linear gradient to elute peptides based on increasing positive charge).
-
40-50 min: Re-equilibrate at 100% A.
-
-
-
Fraction Analysis: Collect fractions and analyze each by analytical RP-HPLC and Mass Spectrometry to identify those containing the target peptide before pooling for the next step.
Troubleshooting Decision Tree
Use this logic tree to diagnose and solve common purification issues systematically.
References
- 1. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Quick Tips [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. agilent.com [agilent.com]
- 11. xtalks.com [xtalks.com]
- 12. nestgrp.com [nestgrp.com]
- 13. blob.phenomenex.com [blob.phenomenex.com]
- 14. taylorfrancis.com [taylorfrancis.com]
Validation & Comparative
A Comparative Guide to Peptide Stability: 3-amino-2-fluoropropanoic Acid vs. Beta-Alanine
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of robust and effective peptide therapeutics, enhancing stability against proteolytic degradation is a paramount challenge. The inherent susceptibility of natural peptides to enzymatic cleavage in biological systems often curtails their therapeutic window and efficacy. Strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design to overcome this limitation. This guide provides an in-depth, objective comparison of two powerful stability-enhancing building blocks: 3-amino-2-fluoropropanoic acid and beta-alanine .
As Senior Application Scientists, our goal is to not only present data but to illuminate the underlying chemical principles and experimental rationale that drive informed decisions in peptide drug development. This guide is structured to provide a comprehensive understanding of how these modifications influence peptide stability, supported by experimental evidence and detailed protocols for validation.
The Imperative of Peptide Stability
Native peptides, composed of α-amino acids, are readily recognized and cleaved by a plethora of proteases in the body. This rapid degradation leads to a short in vivo half-life, necessitating frequent administration and higher doses, which can lead to undesirable side effects[1][2]. The introduction of modified amino acids can sterically hinder protease binding, alter the electronic character of the peptide backbone, and induce conformational constraints that render the peptide less susceptible to enzymatic attack[3].
Mechanistic Insights into Stability Enhancement
This compound: The Power of Fluorine
This compound is a fluorinated analog of alanine. The introduction of a fluorine atom, the most electronegative element, at the α-position of this β-amino acid imparts unique physicochemical properties to a peptide chain.
-
Inductive Effect: The strong electron-withdrawing nature of the fluorine atom can decrease the basicity of the adjacent amine and alter the electron density of the amide bond, potentially making it less susceptible to hydrolytic cleavage by proteases[4][5].
-
Steric Hindrance: Although small, the fluorine atom can provide a degree of steric shielding, interfering with the precise fit required for protease-substrate recognition and binding[6].
-
Conformational Control: Fluorination can significantly influence local peptide conformation. The gauche effect between the fluorine atom and adjacent amino or carbonyl groups can lead to preferred dihedral angles, resulting in a more rigid and less recognizable substrate for proteases[7][8][9]. Studies on peptides containing other fluorinated amino acids have demonstrated their ability to induce or stabilize secondary structures like β-turns and helices[7][8].
Beta-Alanine: The Backbone Extension Strategy
Beta-alanine (β-Ala) is the simplest β-amino acid, featuring an additional methylene group in its backbone compared to its α-amino acid counterpart, alanine. This seemingly minor change has profound implications for peptide stability.
-
Altered Backbone Geometry: The extended backbone of β-amino acids disrupts the canonical α-peptide backbone structure that proteases have evolved to recognize. This fundamental change in spacing and geometry makes the adjacent peptide bonds poor substrates for most proteases[3][10].
-
Increased Flexibility and Conformational Diversity: The additional methylene group in β-alanine can increase the local flexibility of the peptide chain. While this might seem counterintuitive for stability, it can disrupt the specific conformations required for protease binding. Conversely, in certain sequence contexts, β-alanine can also promote the formation of stable secondary structures like helices and turns, which can mask protease cleavage sites[11][12].
-
Proven Proteolytic Resistance: Extensive research has demonstrated that the incorporation of β-amino acids, including β-alanine, into peptides significantly enhances their resistance to a wide range of proteases[3].
Performance Comparison: A Data-Driven Analysis
Direct head-to-head comparative studies of this compound and beta-alanine within the same peptide sequence are scarce in the published literature. However, we can synthesize a comparative overview based on existing data for peptides containing each of these residues.
| Parameter | This compound | Beta-Alanine | Rationale & Causality |
| Proteolytic Stability | High Studies on peptides with α-fluoro-β-amino acids show complete resistance to a panel of enzymes[4][5]. The electron-withdrawing effect of fluorine and local conformational constraints are key contributors. | Very High Peptides incorporating β-alanine show substantial resistance to proteolysis, with some studies reporting no degradation after extended incubation with proteases like trypsin and chymotrypsin[3]. The altered backbone geometry is the primary driver of this stability. | |
| Conformational Impact | Significant Local Constraint Fluorine substitution is known to induce specific torsional preferences, leading to more defined local structures[7][8][13]. This can be leveraged to design peptides with specific pre-organized conformations for improved receptor binding. | Context-Dependent Can increase local flexibility or promote the formation of stable secondary structures depending on the surrounding amino acids[10][11][12]. This offers versatility in peptide design, allowing for either flexible linkers or structured motifs. | |
| Synthesis & Incorporation | More Complex The synthesis of fluorinated amino acids can be challenging, and their incorporation into peptides via solid-phase peptide synthesis (SPPS) may require optimized coupling conditions due to the potential for reduced reactivity of the amino group[14]. | Straightforward Beta-alanine is commercially available and can be readily incorporated into peptides using standard SPPS protocols[15][16]. | |
| Impact on Binding Affinity | Potentially Favorable The conformational rigidity imparted by fluorine can pre-organize the peptide into a bioactive conformation, potentially enhancing binding affinity. However, unfavorable steric or electronic interactions with the target receptor are also possible[17]. | Generally Neutral to Slightly Reductive The increased flexibility might lead to an entropic penalty upon binding. However, if β-alanine is used to create a specific turn or linker that optimizes the presentation of key binding residues, affinity can be maintained or even improved. |
Experimental Protocols for Stability Assessment
To ensure the trustworthiness and reproducibility of stability claims, validated experimental protocols are essential. Below are detailed methodologies for assessing proteolytic stability and conformational changes.
Proteolytic Stability Assay using Trypsin
This protocol provides a framework for evaluating the resistance of a modified peptide to trypsin, a common serine protease.
Experimental Workflow Diagram:
Caption: Workflow for Proteolytic Stability Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Peptide Stock Solution: Prepare a 1 mM stock solution of the test peptide (and a control peptide, e.g., the unmodified parent sequence) in ultrapure water or a suitable buffer.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of sequencing-grade trypsin in 1 mM HCl and store it on ice.
-
Reaction Buffer: Prepare a 50 mM ammonium bicarbonate buffer (pH 8.0).
-
Quenching Solution: 10% (v/v) trifluoroacetic acid (TFA) in water.
-
-
Digestion Reaction:
-
In a microcentrifuge tube, combine 50 µL of the peptide stock solution with 440 µL of the reaction buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the trypsin stock solution (for a final enzyme:substrate ratio of approximately 1:50 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 5 µL of the quenching solution.
-
-
HPLC Analysis:
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life.
-
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution and to detect conformational changes upon modification.
Experimental Workflow Diagram:
Caption: Workflow for CD Spectroscopy.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a peptide solution at a concentration of 50-100 µM in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Prepare a corresponding buffer blank solution without the peptide.
-
-
Instrument Setup:
-
Use a calibrated CD spectrometer.
-
Set the measurement parameters: wavelength range (e.g., 190-260 nm), bandwidth (e.g., 1 nm), scan speed, and number of accumulations.
-
-
Data Acquisition:
-
Record the spectrum of the buffer blank in a quartz cuvette (e.g., 1 mm path length).
-
Thoroughly rinse the cuvette and then record the spectrum of the peptide solution under the same conditions.
-
-
Data Processing and Analysis:
-
Subtract the buffer blank spectrum from the peptide spectrum to obtain the final CD spectrum of the peptide.
-
Convert the raw data (in millidegrees) to mean residue ellipticity (MRE) using the following equation: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Analyze the MRE spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures[21][22][23][24].
-
Conclusion and Future Perspectives
Both this compound and beta-alanine are highly effective tools for enhancing the proteolytic stability of peptides.
-
Beta-alanine offers a robust, straightforward, and cost-effective strategy for dramatically increasing resistance to enzymatic degradation, making it an excellent choice for general stability enhancement.
-
This compound , while synthetically more demanding, provides the additional advantages of inducing local conformational constraints. This feature can be strategically employed to fine-tune peptide secondary structure, potentially leading to improved binding affinity and selectivity for the target receptor.
The choice between these two building blocks will ultimately depend on the specific goals of the drug development program. If the primary objective is to confer proteolytic resistance with minimal perturbation to the overall structure, beta-alanine is a compelling option. If, however, the goal is to simultaneously enhance stability and enforce a particular bioactive conformation, the unique properties of this compound may offer a superior solution.
Further research involving direct, side-by-side comparisons of these and other modified amino acids within identical peptide scaffolds is crucial for building a more comprehensive and predictive understanding of their effects on peptide stability and function. Such studies will undoubtedly accelerate the rational design of next-generation peptide therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
- 1. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the Proteolytic Stability of β‐Peptides Containing α‐Fluoro‐ and α‐Hydroxy‐β‐Amino Acids (2004) | David F. Hook | 132 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and conformation of sequential polypeptides of L-alanine and beta-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent-mediated conformational transition in beta-alanine containing cyclic peptides. VIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis and Purification of Tripeptides [scholarlycommons.pacific.edu]
- 16. Overview of Custom Peptide Synthesis [peptide2.com]
- 17. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Rates of peptide proteolysis measured using liquid chromatography and continuous-flow fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral HPLC Methods for 3-Amino-2-Fluoropropanoic Acid
For researchers, scientists, and professionals in drug development, the stereoselective analysis of chiral molecules is a cornerstone of ensuring safety, efficacy, and quality. 3-amino-2-fluoropropanoic acid, a fluorinated β-amino acid, presents a unique analytical challenge due to its structural properties. The presence of a fluorine atom at the α-position to the carboxylic acid can significantly influence its chemical and pharmacological behavior, making the accurate determination of its enantiomeric purity paramount.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of this compound. We will explore both direct and indirect approaches, presenting the underlying principles, experimental considerations, and comparative data to inform your method development strategy.
The Critical Choice: Direct vs. Indirect Chiral HPLC Separation
The separation of enantiomers by HPLC can be broadly categorized into two main strategies: direct and indirect methods.[1] The selection of the most appropriate approach depends on several factors including the analyte's properties, required sensitivity, sample matrix complexity, and available instrumentation.[1]
-
Direct Methods: Involve the use of a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA).[1] The most common approach is using a CSP, where the enantiomers of the analyte form transient diastereomeric complexes with the chiral selector immobilized on the stationary phase, leading to different retention times.[1] This method is often preferred for its simplicity as it does not require derivatization.[2]
-
Indirect Methods: Rely on the pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[1][3] These diastereomers can then be separated on a conventional achiral stationary phase, such as a C18 column.[4][5] This approach can offer enhanced sensitivity, especially when using fluorescent CDAs.[1]
Decision Logic: Selecting the Optimal Chiral HPLC Method
The following diagram illustrates a logical workflow for choosing between direct and indirect methods for the chiral separation of this compound.
Caption: Decision workflow for selecting a chiral HPLC method.
Direct Enantioseparation Using Chiral Stationary Phases (CSPs)
Direct methods using CSPs are often the most straightforward approach for chiral separations.[1] The choice of CSP is the most critical factor in achieving a successful separation.[6] For amino acids, several types of CSPs have proven effective.
Common CSPs for Amino Acid Analysis:
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are widely used due to their broad applicability and versatility.[6]
-
Macrocyclic Glycopeptide Phases: CSPs based on teicoplanin, vancomycin, or ristocetin A are particularly effective for underivatized amino acids due to their multiple chiral centers and interaction sites.[1][2][7] The CHIROBIOTIC™ T, a teicoplanin-based CSP, is especially successful for resolving underivatized amino acid enantiomers.[2]
-
Crown Ether-based CSPs: These are highly effective for the separation of primary amino acids.[1]
-
Ligand Exchange Phases: These CSPs utilize a bonded D- or L-amino acid and are used with a mobile phase containing a metal ion, typically copper (II).
Experimental Considerations for Direct Methods:
The mobile phase composition, including the type of organic modifier, buffer, and additives, plays a crucial role in achieving optimal separation. For macrocyclic glycopeptide CSPs, both reversed-phase and polar organic modes can be employed.[7] The use of volatile buffers like ammonium trifluoroacetate or ammonium acetate is compatible with mass spectrometry (LC-MS) detection.[7]
Table 1: Comparison of Chiral Stationary Phases for Amino Acid Separation
| Chiral Stationary Phase (CSP) | Principle of Separation | Advantages | Disadvantages | Typical Mobile Phases |
| Polysaccharide-based (e.g., Lux Cellulose-2) | Hydrogen bonding, dipole-dipole, and steric interactions.[8] | Broad applicability, robust. | May require derivatization for some amino acids. | Hexane/IPA, Ethanol/Diethylamine.[8] |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.[2][9] | Excellent for underivatized amino acids, multimodal.[2] | Can be more expensive. | Water/Methanol/Formic Acid, Acetonitrile/Methanol/TFA. |
| Crown Ether (e.g., Crownpak CR(+)) | Inclusion complexation with the primary amine group.[10] | High selectivity for primary amines. | Limited to primary amines. | Perchloric acid solution. |
| Ligand Exchange | Formation of transient diastereomeric metal complexes. | Good for α-amino acids. | Requires metal ions in the mobile phase, which can be problematic for some detectors. | Aqueous buffers with Cu²⁺ ions. |
Indirect Enantioseparation via Chiral Derivatization
Indirect methods involve the reaction of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral column.[3][4][5]
Common Chiral Derivatizing Agents (CDAs):
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): This is one of the most widely used CDAs for amino acids.[11] It reacts with the primary amine group to form stable diastereomeric derivatives that can be detected by UV absorption.[1]
-
o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles.[4][5] This method offers high sensitivity.
-
Other CDAs: Other reagents such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) have also been successfully used.[11]
Experimental Protocol: Derivatization with Marfey's Reagent (FDAA)
-
Sample Preparation: Dissolve approximately 50 nmol of the this compound sample in 100 µL of 1 M sodium bicarbonate.[1]
-
Derivatization: Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[1]
-
Incubation: Incubate the mixture at 40 °C for 1 hour in the dark.[1]
-
Neutralization: Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.[1]
-
Sample Dilution: Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[1]
HPLC Conditions for FDAA Derivatives:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B).[1]
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 340 nm.[1]
Workflow for Indirect Chiral HPLC Analysis
The following diagram outlines the key steps in an indirect chiral HPLC method.
Caption: Step-by-step indirect chiral HPLC workflow.
Method Validation
Regardless of the chosen method, proper validation is essential to ensure the reliability of the results.[12] Key validation parameters for a chiral purity assay include:[12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Precision: The closeness of agreement between a series of measurements.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 2: Typical Acceptance Criteria for Chiral Method Validation
| Validation Parameter | Acceptance Criteria |
| Resolution (Rs) | > 1.5 for baseline separation.[6] |
| Precision (RSD) | ≤ 5% for the major enantiomer, ≤ 20% for the minor enantiomer near the LOQ.[12] |
| Linearity (r²) | ≥ 0.998.[13] |
| Accuracy (% Recovery) | Typically between 80% and 120%.[8] |
Conclusion
The chiral separation of this compound is a critical analytical task in pharmaceutical development. Both direct and indirect HPLC methods offer viable solutions. Direct methods using chiral stationary phases, particularly macrocyclic glycopeptide-based columns, provide a simple and efficient approach for the analysis of the underivatized amino acid. Indirect methods, involving pre-column derivatization with reagents like Marfey's reagent, offer an alternative that can provide high sensitivity and the flexibility of using standard achiral columns. The optimal method will depend on the specific requirements of the analysis, including sensitivity needs, sample complexity, and available instrumentation. Thorough method development and validation are crucial to ensure the accuracy and reliability of the enantiomeric purity determination.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. researchgate.net [researchgate.net]
- 11. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-amino-2-fluoropropanoic Acid
Introduction
In the landscape of drug development and metabolic research, the structural elucidation of novel small molecules is a critical step. Fluorinated amino acids, such as 3-amino-2-fluoropropanoic acid (also known as DL-2-Fluoro-β-alanine), are of increasing interest due to the unique biochemical properties conferred by the fluorine atom. With a molecular formula of C₃H₆FNO₂ and a monoisotopic mass of approximately 107.04 Da, this compound presents a unique analytical challenge.[1][2] Its structure, featuring a primary amine, a carboxylic acid, and a highly electronegative fluorine atom on the alpha-carbon, dictates a complex fragmentation behavior under mass spectrometric analysis.
This guide provides an in-depth comparison of the fragmentation patterns of this compound using electrospray ionization (ESI) tandem mass spectrometry (MS/MS). We will explore the fragmentation pathways in both positive and negative ionization modes, offering field-proven insights into experimental design and data interpretation for researchers engaged in the analysis of halogenated small molecules.
The Analytical Approach: ESI-MS/MS
Electrospray Ionization (ESI) is the ionization technique of choice for polar molecules like amino acids, as it efficiently generates gas-phase ions from a liquid solution with minimal fragmentation in the source.[3] The production of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode allows for the selection of a specific precursor ion.[3][4]
Subsequent fragmentation of this selected precursor ion is achieved through Collision-Induced Dissociation (CID), a process where the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon or nitrogen).[5][6] This collision imparts internal energy, leading to the cleavage of the weakest chemical bonds and the formation of characteristic product ions. The resulting MS/MS spectrum provides a structural fingerprint of the molecule.[5]
Experimental Workflow: A Validated Protocol
A robust analysis begins with a well-designed experiment. The following protocol outlines a standard approach for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Caption: High-level LC-MS/MS workflow for analyzing this compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 µg/mL stock solution of this compound in a solvent mixture of 50:50 acetonitrile/water. This simple dilution is often sufficient for analysis without derivatization.[7]
-
Chromatographic Separation:
-
Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating highly polar compounds like amino acids.
-
Column: Use a column with an amide or similar polar stationary phase.
-
Mobile Phase A: Water with 0.1% Formic Acid. The use of an acidic mobile phase promotes protonation for positive ion mode ESI.[3][8]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component to elute the analyte.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI, run in separate positive and negative ion modes.
-
Capillary Voltage: ~3.5-4.5 kV.
-
Gas Flow: Optimize nebulizing and drying gas (Nitrogen) flow rates and temperature (e.g., 300-350 °C) for stable ion generation.[9]
-
MS1 Scan: Scan a mass range (e.g., m/z 50-200) to confirm the presence of the precursor ion ([M+H]⁺ at m/z 108.0 or [M-H]⁻ at m/z 106.0).
-
MS2 (CID): Select the precursor ion with an isolation window of ~1 m/z. Apply a range of collision energies (e.g., 10-40 eV) to observe the full spectrum of product ions. The optimal energy depends on the instrument and the stability of the precursor ion.[5]
-
Comparative Fragmentation Analysis
The fragmentation of an amino acid is typically driven by the charge location on the protonated/deprotonated molecule and involves the loss of small, stable neutral molecules.[10] The presence of the electron-withdrawing fluorine atom alpha to the carboxylic acid significantly influences bond strengths and fragmentation pathways.
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive mode, the proton is likely to reside on the most basic site, the primary amine. The precursor ion is observed at m/z 108.0 . The primary fragmentation pathways involve losses from the carboxylic acid moiety and the amino group.[10][11]
References
- 1. This compound, (2R)- | C3H6FNO2 | CID 6999945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2-fluoropropionic acid 95 3821-81-6 [sigmaaldrich.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. iris.unito.it [iris.unito.it]
- 5. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation [digitalcommons.kennesaw.edu]
- 6. Collision-induced dissociation of [UO2 (NO3 )3 ]- and [UO2 (NO3 )2 (O2 )]- and reactions of product ions with H2 O and O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Stereoisomeric Bioactivity: Comparing D- vs. L-3-Amino-2-Fluoropropanoic Acid
A Senior Application Scientist's Perspective on Navigating Stereochemistry in Drug Development
For researchers and drug development professionals, the introduction of a fluorine atom into a small molecule is a well-established strategy to modulate its metabolic stability, binding affinity, and overall biological activity. However, the true impact of this modification is often dictated by a factor that can be easily overlooked: stereochemistry. The spatial arrangement of atoms can dramatically alter how a molecule interacts with its biological target. This guide provides an in-depth comparison of the anticipated biological effects of D- and L-3-amino-2-fluoropropanoic acid, using the extensively studied inhibition of Ornithine Decarboxylase (ODC) by fluorinated amino acid analogs as a guiding framework.
While direct comparative data for the specific enantiomers of 3-amino-2-fluoropropanoic acid is limited in publicly accessible literature, the principles of stereospecific enzyme inhibition are well-documented. This guide will synthesize field-proven insights and experimental data from closely related compounds to provide a robust predictive comparison and a practical experimental roadmap for researchers investigating novel fluorinated amino acid inhibitors.
The Central Role of Stereochemistry in Enzyme Inhibition
Enzymes, being chiral macromolecules, create asymmetric active sites. This inherent chirality means that enantiomers of a substrate or inhibitor will interact differently with the active site, leading to variations in binding affinity, catalytic efficiency, and inhibitory potency. One of the most illustrative examples of this principle is the inhibition of Ornithine Decarboxylase (ODC), a critical enzyme in polyamine biosynthesis, by the enantiomers of α-difluoromethylornithine (DFMO).
ODC is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-ornithine to putrescine, the first committed step in the synthesis of polyamines.[1] Polyamines are essential for cell growth and proliferation, and their elevated levels are often associated with cancer and parasitic infections.[1] Consequently, ODC is a prime target for therapeutic intervention.
D- vs. L-DFMO: A Case Study in Stereospecific Inhibition of ODC
Racemic difluoromethylornithine (D/L-DFMO) is a potent inhibitor of ODC.[2] However, studies on the purified enantiomers have revealed significant differences in their inhibitory mechanisms and potencies.[2]
Purified human ODC demonstrates high stereospecificity for its natural substrate, L-ornithine.[2] Intriguingly, both the L- and D-enantiomers of DFMO have been shown to irreversibly inactivate the enzyme, though their initial binding affinities differ significantly.[2] This suggests that while the enzyme's binding pocket has a strong preference, the reactive nature of the inhibitor can lead to inactivation from a less optimal binding orientation.
Key Experimental Findings:
-
Binding Affinity (KD): The inhibitor dissociation constants reveal a clear preference for the L-enantiomer. The KD for L-DFMO is approximately 20 times lower than that for D-DFMO, indicating a much tighter initial binding of the L-isomer to the enzyme's active site.[2]
-
Inactivation Rate (kinact): Despite the difference in binding affinity, the rate of the irreversible inactivation step is remarkably similar for both enantiomers.[2] This suggests that once the enzyme-inhibitor complex is formed, the subsequent chemical steps leading to covalent modification of the enzyme proceed at a comparable rate.
-
Cellular Activity: Both L- and D-DFMO effectively decrease cellular polyamine levels in human colon tumor cells, demonstrating that both isomers can exert a biological effect in a cellular context.[2]
This data underscores a critical concept: while one enantiomer may exhibit superior binding, the other may still possess significant biological activity. Therefore, the evaluation of both enantiomers is crucial in drug development.
Comparative Inhibition of Human Ornithine Decarboxylase by DFMO Enantiomers
| Parameter | L-DFMO | D-DFMO | D/L-DFMO (Racemic) |
| Inhibitor Dissociation Constant (KD) | 1.3 ± 0.3 µM | 28.3 ± 3.4 µM | 2.2 ± 0.4 µM |
| Inhibitor Inactivation Constant (kinact) | 0.15 ± 0.03 min-1 | 0.25 ± 0.03 min-1 | 0.15 ± 0.03 min-1 |
Data sourced from a study on purified human ODC.[2]
Predicted Biological Effects of D- vs. L-3-Amino-2-Fluoropropanoic Acid
Drawing parallels from the DFMO case study and the known mechanisms of other fluorinated amino acid inhibitors, we can formulate a hypothesis regarding the differential activity of D- and L-3-amino-2-fluoropropanoic acid. Assuming a PLP-dependent enzyme target that processes L-amino acids (like ODC or alanine racemase), we can predict the following:
-
L-3-Amino-2-fluoropropanoic acid: This isomer, being an analog of a natural L-amino acid, is likely to be recognized and bound more readily by the target enzyme. It would be expected to exhibit a lower Ki or KD value, indicating higher binding affinity. Depending on the specific mechanism, it could act as a competitive inhibitor or a mechanism-based inactivator.
-
D-3-Amino-2-fluoropropanoic acid: The D-isomer would likely have a lower affinity for an L-amino acid-processing enzyme, resulting in a higher Ki or KD. However, as seen with D-DFMO, it should not be dismissed.[2] It could still function as an inhibitor, potentially through a slower binding but equally effective inactivation mechanism. In some cases, D-isomers can exhibit unique activities or target different enzymes altogether. For instance, D-fluoroalanine is known to be a potent inhibitor of bacterial alanine racemase, an enzyme crucial for bacterial cell wall synthesis.[3]
The following diagram illustrates the hypothetical differential interaction of the enantiomers with an enzyme active site.
References
- 1. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (3-Amino-2-oxoalkyl)phosphonic acids and their analogues as novel inhibitors of D-alanine:D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 3-Amino-2-fluoropropanoic Acid: An Orthogonal Approach
For researchers, scientists, and drug development professionals engaged in the burgeoning field of fluorinated molecules, the precise characterization of novel compounds is paramount. 3-Amino-2-fluoropropanoic acid, a fluorinated β-alanine analogue, represents a class of building blocks with significant potential in medicinal chemistry, valued for the unique physicochemical properties imparted by the fluorine atom.[1] However, the very features that make it attractive also present analytical challenges. Ensuring the purity of this and similar raw materials is not merely a matter of quality control; it is a foundational requirement for reproducible downstream applications, from peptide synthesis to the development of novel therapeutics.
This guide provides an in-depth comparison of analytical methodologies for the purity validation of this compound. Moving beyond a single-technique mindset, we will explore the synergies of an orthogonal approach, leveraging the strengths of elemental analysis, High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) to build a comprehensive and self-validating purity profile.
The Foundational Pillar: Elemental Analysis (CHN Analysis)
Elemental analysis is a cornerstone technique for determining the elemental composition of a pure organic compound. For this compound (C₃H₆FNO₂), the theoretical percentages of Carbon, Hydrogen, and Nitrogen are fundamental purity indicators.
| Element | Theoretical Percentage |
| Carbon (C) | 33.65% |
| Hydrogen (H) | 5.65% |
| Nitrogen (N) | 13.08% |
Calculated based on a molecular weight of 107.08 g/mol .[2]
The Causality Behind Experimental Choices in Elemental Analysis
The analysis of organofluorine compounds via combustion presents a unique challenge: the high reactivity of fluorine.[] During combustion, fluorine can react with the quartz reactor and catalysts, leading to inaccurate results and instrument damage.[] Therefore, specialized elemental analyzers are required. These instruments incorporate a fluorine-adsorbing reagent in the combustion tube to trap fluorine as it is released, preventing interference with the detection of other elements.[]
Experimental Protocol: CHN Analysis of this compound
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard, such as acetanilide.
-
Sample Preparation: Accurately weigh 1-2 mg of the this compound sample into a tin capsule.
-
Combustion: The sample is dropped into a high-temperature (approx. 900-1000 °C) furnace in a pure oxygen environment. The presence of a fluorine-adsorbing reagent, such as magnesium oxide, is critical.
-
Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂) are carried by a helium stream through a gas chromatography column to separate them.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the sample weight.
Caption: Workflow for CHN elemental analysis of fluorinated compounds.
Trustworthiness and Limitations
While fundamental, elemental analysis provides a bulk assessment of purity. It is insensitive to impurities with a similar elemental composition to the main compound. For instance, an isomeric impurity would not be detected. The generally accepted tolerance for elemental analysis results is within ±0.4% of the theoretical value.[4] However, it is a powerful first-pass technique to confirm the empirical formula of the synthesized compound.
The Workhorse of Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique in the pharmaceutical industry for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[5][6] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Causality in HPLC Method Development
The challenge in analyzing small, polar molecules like amino acids by RP-HPLC is achieving adequate retention on a nonpolar stationary phase.[7] Furthermore, since this compound lacks a strong chromophore, direct UV detection at higher wavelengths is not feasible, necessitating detection at low UV wavelengths (e.g., < 210 nm) or pre-column derivatization to attach a UV-active or fluorescent tag.[8][9]
Experimental Protocol: RP-HPLC Purity of this compound
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard in water or a suitable diluent at a concentration of approximately 1 mg/mL. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the same diluent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: General workflow for RP-HPLC purity analysis.
The Power of Specificity: Orthogonal Techniques
While elemental analysis and HPLC provide a strong foundation for purity assessment, a truly robust validation incorporates orthogonal techniques that measure purity based on different chemical principles. This is where quantitative NMR (qNMR) and LC-MS play a critical role.
Quantitative ¹H and ¹⁹F NMR (qNMR)
NMR spectroscopy is an inherently quantitative technique where the signal area is directly proportional to the number of nuclei.[10] For this compound, both proton (¹H) and fluorine (¹⁹F) NMR can be used for quantitative purity assessment. ¹⁹F NMR is particularly advantageous due to its high sensitivity, wide chemical shift range, and the absence of background signals in most samples, making it an excellent tool for analyzing fluorinated compounds.[11]
Causality in qNMR: The accuracy of qNMR relies on using a certified internal standard of known purity, accurate weighing of both the sample and the standard, and ensuring complete relaxation of the nuclei between pulses (by using a sufficiently long relaxation delay).
Experimental Protocol: Purity by ¹⁹F qNMR
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5-10 mg of a certified internal standard (e.g., trifluorotoluene) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery.
-
Use a 90° pulse angle for maximum signal.
-
-
Data Processing:
-
Carefully integrate the signal corresponding to the fluorine in this compound and the signal from the internal standard.
-
-
Purity Calculation: The purity is calculated using the following equation:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral area
-
N = Number of fluorine nuclei
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it an unparalleled tool for identifying and characterizing unknown impurities.
Causality in LC-MS: While HPLC with UV detection can quantify impurities, it cannot identify them. LC-MS provides the molecular weight of impurities, which is crucial for understanding the impurity profile and, by extension, the robustness of the synthetic process. Potential impurities in the synthesis of β-amino acids can include starting materials, reagents, by-products from side reactions (e.g., dimers, isomers), and degradation products.[7]
Comparative Analysis of Techniques
| Feature | Elemental Analysis | HPLC-UV | Quantitative NMR (qNMR) | LC-MS |
| Principle | Combustion and detection of elemental composition | Chromatographic separation and UV absorbance | Nuclear magnetic resonance signal intensity relative to a standard | Chromatographic separation and mass-to-charge ratio detection |
| Primary Use | Confirmation of empirical formula | Purity quantification, separation of known impurities | Absolute purity determination, structural confirmation | Impurity identification and profiling |
| Accuracy | Good (typically ±0.4%) | Excellent | Excellent (often <1% error)[1] | Semi-quantitative without standards |
| Precision | Good | Excellent | Excellent | Good |
| Specificity | Low (insensitive to isomers) | High (separates isomers) | High (structurally specific) | Very High (mass specific) |
| Sensitivity | Low (mg scale) | High (µg to ng scale) | Moderate (mg scale) | Very High (ng to pg scale) |
| Throughput | Low | High | Moderate | High |
| Impurity ID | No | No | Limited (if signals are resolved) | Yes |
A Self-Validating System: The Orthogonal Approach
No single method can provide a complete picture of a compound's purity. By employing an orthogonal, multi-technique approach, we create a self-validating system where the results of one technique corroborate the others.
Caption: Orthogonal approach for comprehensive purity validation.
For this compound, a robust validation package would include:
-
Elemental Analysis: To confirm the C, H, and N composition is within ±0.4% of the theoretical values.
-
HPLC: To demonstrate a purity of >98% by area and to quantify any known impurities.
-
qNMR (¹⁹F and/or ¹H): To provide an absolute purity value that corroborates the HPLC result and confirms the molecular structure.
-
LC-MS: To identify any peaks observed in the HPLC chromatogram, providing molecular weights for unknown impurities.
This multi-faceted approach provides the highest level of confidence in the purity of this compound, ensuring the integrity and reproducibility of your research and development efforts.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 4. alpha-Fluoro-beta-alanine | C3H6FNO2 | CID 13351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 6. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, (2R)- | C3H6FNO2 | CID 6999945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Guide to Fluorinated vs. Non-Fluorinated β-Amino Acids: Characterization and Conformational Insights
Introduction: The Strategic Role of Fluorine in β-Amino Acid Chemistry
β-Amino acids are foundational building blocks for creating peptidomimetics, foldamers, and bioactive molecules with enhanced proteolytic stability compared to their α-amino acid counterparts. The strategic incorporation of fluorine into these structures has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size (mimicking hydrogen), high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical characteristics.[][2] Introducing fluorine can profoundly influence polarity, pKa, metabolic stability, and, most critically, the conformational preferences of the amino acid backbone.[3]
This guide provides a comparative analysis of fluorinated and non-fluorinated β-amino acids through the lens of key spectroscopic techniques. We will explore how the presence of fluorine creates unique spectroscopic signatures and provides powerful tools for detailed structural and functional analysis. This resource is designed for researchers and drug development professionals seeking to leverage fluorination as a tool and to understand the experimental data that underpins its effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Probe
NMR spectroscopy is arguably the most powerful technique for the detailed atomic-level characterization of fluorinated molecules in solution. The introduction of a fluorine atom provides a unique spectroscopic handle while also influencing the signals of neighboring nuclei.
¹⁹F NMR: A Background-Free Window into Molecular Environment
The true power of fluorination lies in the ability to use ¹⁹F NMR. The ¹⁹F nucleus is an ideal probe for several reasons:
-
100% Natural Abundance: Unlike ¹³C or ¹⁵N, no isotopic enrichment is required.
-
High Sensitivity: Its gyromagnetic ratio is high, resulting in a sensitivity that is 83% that of ¹H.[4]
-
Vast Chemical Shift Range: The chemical shift of ¹⁹F is exceptionally sensitive to its local electronic environment, spanning a range of over 200 ppm.[4][5] This sensitivity makes it an exquisite reporter on subtle conformational changes, hydrogen bonding, and ligand binding events.[6][7][8]
-
No Biological Background: Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from endogenous background signals, enabling clear detection of the labeled molecule in complex mixtures.[2]
Impact on ¹H and ¹³C NMR Spectra
The high electronegativity of fluorine exerts a strong inductive effect, deshielding adjacent protons and carbons and shifting their resonances downfield. Furthermore, through-bond scalar couplings (J-couplings) between ¹⁹F and ¹H or ¹³C nuclei provide invaluable information for assigning signals and deducing dihedral angles, which are critical for conformational analysis.
Comparative NMR Data
The table below illustrates the typical effects of fluorination on the NMR parameters of a generic β-amino acid.
| Parameter | Non-Fluorinated β-Amino Acid | Fluorinated β-Amino Acid (at α-position) | Causality and Insight |
| ¹H Chemical Shift (α-CH) | ~2.5 - 3.0 ppm | ~4.5 - 5.5 ppm | Strong deshielding by the electronegative fluorine atom. The magnitude of the shift provides information on proximity. |
| ¹³C Chemical Shift (α-C) | ~40 - 50 ppm | ~85 - 95 ppm (doublet) | Significant downfield shift due to the inductive effect. The C-F bond causes a large one-bond coupling (¹JCF ≈ 170-250 Hz). |
| ¹⁹F Chemical Shift | N/A | Highly variable (-150 to -230 ppm) | Extremely sensitive to the local electronic and steric environment. A powerful probe for conformational changes and intermolecular interactions. |
| H-F Coupling (²JHF) | N/A | ~40 - 50 Hz | Geminal coupling provides direct evidence of fluorine substitution at the α-carbon and aids in spectral assignment. |
| H-F Coupling (³JHF) | N/A | ~15 - 30 Hz | Vicinal coupling constant whose magnitude, governed by the Karplus relationship, is directly related to the H-C-C-F dihedral angle, enabling conformational analysis. |
Experimental Protocol: 1D ¹⁹F NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a high-quality ¹⁹F NMR spectrum.
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated β-amino acid in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the ¹⁹F channel on the probe.
-
-
Acquisition Parameters:
-
Set the experiment to a 1D ¹⁹F acquisition with proton decoupling (e.g., zgpg30 with cpdprg2 on Bruker systems).
-
Spectral Width (SW): Set a wide spectral width (e.g., 250 ppm) centered around the expected chemical shift region (e.g., -180 ppm) to ensure the signal is captured.
-
Acquisition Time (AQ): Set to at least 1.0 second for good resolution.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full spin relaxation.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 64) to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain a pure absorption lineshape.
-
Reference the spectrum using an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard.
-
Integrate the signal and analyze the chemical shift and coupling patterns.
-
Diagram: NMR Workflow for Conformational Analysis
Caption: Workflow for determining molecular conformation using NMR spectroscopy.
Vibrational Spectroscopy (FTIR & Raman): Probing Molecular Bonds
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule.[9] They are highly effective for identifying functional groups and probing hydrogen bonding interactions.
The C-F Bond: A Clear Vibrational Marker
The most significant change upon fluorination is the appearance of one or more intense C-F stretching bands.
-
FTIR: The C-F stretch results in a very strong absorption band, typically in the 1000-1400 cm⁻¹ region.[10] Its high intensity is due to the large change in dipole moment during the vibration.
-
Raman: The C-F stretch is also Raman-active, though typically weaker than in the IR spectrum.
This distinct signal serves as an unambiguous indicator of successful fluorination.
Inductive Effects on Neighboring Groups
The electron-withdrawing nature of fluorine can subtly shift the vibrational frequencies of nearby bonds. For instance, the frequency of the amide I band (primarily C=O stretching) may shift slightly, reflecting changes in the electronic density and hydrogen-bonding environment induced by the fluorine atom.
Comparative Vibrational Data
| Vibrational Mode | Wavenumber (cm⁻¹) Non-Fluorinated | Wavenumber (cm⁻¹) Fluorinated | Spectroscopic Insight |
| N-H Stretch | ~3300 - 3400 | ~3300 - 3400 | Minimal change, but can be perturbed by fluorine-induced changes in H-bonding. |
| C=O Stretch (Amide I) | ~1650 | ~1660 | A slight blue-shift may occur due to the inductive effect of a nearby fluorine atom. |
| C-F Stretch | N/A | ~1000 - 1400 | A strong, characteristic band that confirms the presence of fluorine. Its exact position is sensitive to the local environment. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for analyzing solid or liquid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid amino acid powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.
Diagram: Key Vibrational Modes```dot
Caption: How fluorination-induced folding is observed by CD spectroscopy.
Conclusion: A Multi-faceted Spectroscopic Approach
The comparison between fluorinated and non-fluorinated β-amino acids reveals the profound impact of this single-atom substitution. Spectroscopically, fluorination provides three key advantages:
-
A Unique Reporter Group: The ¹⁹F nucleus offers a sensitive, background-free probe for NMR studies, enabling detailed analysis of structure, dynamics, and interactions that is often impossible with non-fluorinated analogues. [2][6]2. A Clear Vibrational Label: The C-F bond provides an unmistakable signature in IR and Raman spectra, confirming its incorporation.
-
A Tool for Conformational Control: Fluorine's stereoelectronic effects can pre-organize peptide structures, and the resulting conformational changes are readily quantified by techniques like CD and NMR spectroscopy. [11][12] Ultimately, a comprehensive understanding is best achieved by combining these techniques. NMR provides atomic-level detail on conformation, CD gives a global view of secondary structure, and vibrational spectroscopy confirms the chemical identity. Together, they form a powerful analytical suite for any researcher working at the interface of fluorine chemistry and peptide science.
References
- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophysics.org [biophysics.org]
- 6. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Amino-2-Fluoropropanoic Acid in Reaction Mixtures
Welcome, researchers and drug development professionals. This guide provides an in-depth comparison of analytical methodologies for the precise quantification of 3-amino-2-fluoropropanoic acid, a critical building block in modern pharmaceuticals. The presence of a fluorine atom and a chiral center presents unique analytical challenges and opportunities. We will move beyond mere procedural lists to explore the causality behind methodological choices, ensuring you can select and implement the most robust technique for your specific research context. Our focus is on establishing self-validating analytical systems grounded in scientific rigor.
The Analytical Imperative: Why Quantify this compound?
This compound is a β-amino acid analogue. The strategic placement of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing metabolic stability and binding affinity. As such, its precise quantification within a reaction mixture is paramount for:
-
Reaction Kinetics and Yield Calculation: Accurately determining reaction endpoints and calculating true chemical yields.
-
Impurity Profiling: Identifying and quantifying unreacted starting materials, byproducts, and degradants.
-
Process Optimization: Providing the empirical data needed to refine reaction conditions for improved efficiency and purity.
-
Enantiomeric Purity: Ensuring the correct stereoisomer is produced, which is critical for therapeutic efficacy and safety.[1]
This guide compares three powerful analytical techniques: ¹⁹F Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Direct Analysis via ¹⁹F Quantitative NMR Spectroscopy (¹⁹F-qNMR)
¹⁹F-qNMR stands out for its directness and specificity, leveraging the unique properties of the fluorine nucleus.
Principle and Rationale
The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly suitable for NMR analysis.[2] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal. For fluorinated compounds, ¹⁹F-qNMR offers a distinct advantage: the chemical shift range is vast (>350 ppm for organic compounds), and endogenous fluorine signals in typical samples are virtually nonexistent.[2] This results in a clean, uncluttered spectrum where the signal from this compound can be observed with minimal background interference.[3] Unlike chromatographic methods, derivatization is not required, simplifying sample preparation and eliminating potential sources of error.
Advantages & Limitations
| Advantages | Limitations |
| No Derivatization Required: Simplifies workflow and avoids potential side reactions or incomplete derivatization. | Lower Sensitivity: Less sensitive than MS-based chromatographic methods; may not be suitable for trace-level analysis. |
| High Specificity: The wide chemical shift range and low background ensure excellent signal specificity.[2] | Higher Equipment Cost: Requires access to a high-field NMR spectrometer. |
| Rapid Analysis: Sample preparation is minimal, and data acquisition is fast (~8 minutes per sample).[3] | Matrix Effects: Complex reaction mixtures can affect signal resolution and line shape, potentially complicating quantification. |
| Non-Destructive: The sample can be recovered after analysis. | Structural Information: Provides definitive structural confirmation alongside quantification. |
Experimental Protocol: ¹⁹F-qNMR
-
Internal Standard (IS) Preparation: Prepare a stock solution of a suitable fluorine-containing internal standard (e.g., trifluoroacetic acid or 4,4´-difluorobenzophenone) of known high purity (≥99%) in a deuterated solvent (e.g., DMSO-d₆ or D₂O).[2] The concentration should be chosen to produce a signal with an area comparable to the expected analyte signal.
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture.
-
Dissolve the weighed mixture in a precise volume of the deuterated solvent.
-
Add a precise volume of the internal standard stock solution to the sample.
-
Vortex thoroughly to ensure homogeneity.
-
Transfer an appropriate volume (e.g., 600 µL) to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a spectrometer (e.g., 300 MHz or higher).
-
Key Parameters: To ensure accurate quantification, use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard. Employ a 90° pulse angle and ensure the spectral width covers all signals of interest.[3]
-
-
Data Processing and Quantification:
-
Apply appropriate window functions (e.g., exponential multiplication with slight line broadening) and Fourier transform the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the area of the well-resolved signal for this compound (A_analyte) and the internal standard (A_IS).
-
Calculate the concentration using the following formula: Concentration_analyte = (A_analyte / A_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (Mass_IS / Mass_sample) (Where N = number of fluorine atoms, MW = molecular weight)
-
Workflow for ¹⁹F-qNMR Analysis
Caption: Workflow for quantitative analysis using ¹⁹F-qNMR.
Method 2: Separation and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of many analytical labs, offering excellent separation capabilities, especially when coupled with sensitive detectors. For amino acids, which typically lack a strong chromophore, pre-column derivatization is a common strategy to enable highly sensitive fluorescence or UV detection.[4][5]
Principle and Rationale
This method involves chemically tagging the amino acid with a fluorescent molecule before injection. The derivatized analyte is then separated from other components in the reaction mixture using reverse-phase (RP) chromatography.[4] The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations. Reagents like o-phthaldialdehyde (OPA) in the presence of a thiol or 9-fluorenylmethyl chloroformate (FMOC) are widely used for this purpose.[4][6]
Advantages & Limitations
| Advantages | Limitations |
| High Sensitivity: Fluorescence detection provides excellent sensitivity, often in the picomole range. | Derivatization Required: The extra step can be time-consuming and introduce variability if not carefully controlled.[4] |
| Excellent Separation: Resolves the analyte from complex matrix components, improving accuracy. | Derivative Stability: Some derivatives may be unstable, requiring timely analysis after preparation.[6] |
| Wide Availability: HPLC systems are standard equipment in most analytical laboratories. | Potential for Side Reactions: The derivatization agent may react with other components in the mixture. |
| Adaptable for Chiral Analysis: Can be readily adapted for enantiomeric separation using chiral columns or chiral derivatizing agents.[7] | Method Development: Can require significant time to optimize separation conditions (mobile phase, gradient, etc.). |
Experimental Protocol: HPLC with Pre-column OPA Derivatization
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 N HCl).
-
Create a series of calibration standards by diluting the stock solution.
-
Dilute an accurately weighed portion of the reaction mixture with the same solvent to bring the analyte concentration within the calibration range.
-
-
Automated Pre-column Derivatization (Typical Autosampler Sequence):
-
Aspirate a defined volume of borate buffer (pH ~9.5).
-
Aspirate the sample or standard solution.
-
Aspirate the OPA/thiol reagent solution.
-
Mix the components in the needle or a sample loop for a specific reaction time (e.g., 1-2 minutes).[4]
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase A: Phosphate or acetate buffer.
-
Mobile Phase B: Acetonitrile or methanol.[4]
-
Gradient Elution: Start with a low percentage of Mobile Phase B, and ramp up to elute the derivatized analyte and other components.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducibility.
-
-
Detection and Quantification:
-
Detector: Fluorescence detector.
-
Excitation/Emission Wavelengths: Typically ~340 nm for excitation and ~450 nm for emission for OPA derivatives.[8]
-
Quantification: Integrate the peak area of the analyte. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.
-
Workflow for HPLC Analysis
Caption: Workflow for quantitative HPLC analysis with pre-column derivatization.
Method 3: Volatilization and Detection by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique. However, due to the low volatility and polar nature of amino acids, derivatization is an absolute requirement to make them amenable to GC analysis.[9]
Principle and Rationale
The core principle involves chemically modifying the polar functional groups (-COOH, -NH₂) of the amino acid to create a more volatile and thermally stable derivative. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common and robust method that replaces active hydrogens with nonpolar tert-butyl dimethylsilyl (TBDMS) groups. The derivatized sample is then injected into the GC, where it is vaporized and separated in a capillary column. The separated components enter the mass spectrometer, which serves as a highly specific detector, providing both qualitative (mass spectrum) and quantitative (ion abundance) data.
Advantages & Limitations
| Advantages | Limitations |
| High Sensitivity & Selectivity: Mass spectrometric detection, especially in Selected Ion Monitoring (SIM) mode, provides exceptional sensitivity and selectivity.[10] | Mandatory Derivatization: The most complex derivatization procedure of the three methods, often requiring heating and anhydrous conditions. |
| Structural Confirmation: The mass spectrum provides a fragmentation pattern that confirms the identity of the analyte. | Derivative Sensitivity: Silyl derivatives can be highly sensitive to moisture, which can lead to poor reaction yield and instability.[10] |
| High Chromatographic Resolution: Capillary GC columns offer very high separation efficiency. | Potential for Racemization: Derivatization conditions, particularly those involving heat, can sometimes cause racemization, which is a major issue for chiral analysis.[11] |
| Amenable to Chiral Analysis: A wide range of chiral GC columns are available for enantiomeric separation. | Thermal Lability: The derivative must be thermally stable enough to withstand GC inlet temperatures without degradation.[9] |
Experimental Protocol: GC-MS with MTBSTFA Derivatization
-
Sample Preparation and Drying:
-
Pipette a known volume/weight of the reaction mixture into a reaction vial.
-
If the sample is in an aqueous or protic solvent, it must be dried completely, typically under a stream of nitrogen or in a vacuum centrifuge. This step is critical to prevent reaction with the silylating reagent.
-
-
Derivatization:
-
Add the derivatization solvent (e.g., acetonitrile) followed by the silylating reagent (e.g., MTBSTFA).
-
Seal the vial tightly and heat at a specific temperature and time (e.g., 100 °C for 2-4 hours) to ensure complete derivatization.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., SLB-5ms, DB-5).
-
Injection: Use a split/splitless inlet.
-
Oven Program: Start at a low temperature (e.g., 100 °C) to resolve the derivative from the solvent, then ramp up to a higher temperature (e.g., 300 °C) to elute the analyte.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic fragment ions of the TBDMS-derivatized this compound for maximum sensitivity and selectivity.
-
-
Quantification:
-
Generate a calibration curve using standards that have undergone the identical drying and derivatization procedure.
-
Quantify the sample by comparing its integrated peak area to the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for the best accuracy.
-
Workflow for GC-MS Analysis
Caption: Workflow for quantitative GC-MS analysis with silylation.
Special Consideration: Chiral Analysis
Since this compound is chiral, determining the enantiomeric excess (e.e.) is often as important as determining the total concentration. All three major techniques can be adapted for this purpose.
-
Chiral HPLC: This is often the most direct and reliable method. It can be performed in two ways:
-
Direct Method: Using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other. Macrocyclic glycopeptide phases like teicoplanin (e.g., Chirobiotic T) are highly effective for separating underivatized amino acid enantiomers.[7][12]
-
Indirect Method: Derivatizing the amino acid with a chiral reagent (e.g., Marfey's reagent, FDAA) to form diastereomers.[7][13] These diastereomers can then be separated on a standard achiral reverse-phase column.
-
-
Chiral GC-MS: This involves the separation of derivatized enantiomers on a chiral GC column, such as one coated with a cyclodextrin derivative. This approach can provide excellent resolution.[11]
-
Capillary Electrophoresis (CE): CE is a powerful technique for chiral separations, typically by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte.[14][15] This creates a pseudostationary phase that allows for the differential migration of the enantiomers.
Comparative Performance Summary
| Feature | ¹⁹F-qNMR | HPLC-FLD (with Derivatization) | GC-MS (with Derivatization) |
| Principle | Nuclear spin resonance | Liquid-solid partitioning | Gas-solid partitioning |
| Sample Prep | Simple dissolution | Derivatization required | Drying & derivatization required |
| Specificity | Very High | High (with good separation) | Excellent (with MS detection) |
| Sensitivity | Moderate (mg/mL range) | High (µg/mL to ng/mL) | Very High (pg/mL to fg/mL) |
| Speed/Throughput | High | Moderate | Low to Moderate |
| Chiral Analysis | Not directly applicable | Excellent (with CSP or chiral reagent) | Very Good (with chiral column) |
| Matrix Robustness | Moderate | Good | Good (but requires clean sample) |
| Key Advantage | No derivatization, direct | High sensitivity, widely available | Unmatched sensitivity & selectivity |
| Key Limitation | Lower sensitivity | Requires derivatization | Complex sample prep, moisture sensitive |
Conclusion: Selecting the Optimal Method
The choice of analytical method depends critically on the specific requirements of your analysis.
-
For rapid, routine reaction monitoring where concentrations are relatively high (>0.1 mg/mL) and derivatization is undesirable, ¹⁹F-qNMR is the superior choice. Its speed and simplicity are unmatched for tracking the consumption of starting material and the formation of the main fluorinated product.
-
For high-sensitivity quantification , impurity profiling, or when chiral purity is the primary concern, HPLC is the most versatile and robust option. The availability of reliable chiral stationary phases makes it the gold standard for enantiomeric separation of amino acids.
-
For trace-level analysis or when absolute certainty of identification is required in a very complex matrix, GC-MS offers the ultimate in sensitivity and selectivity. However, this performance comes at the cost of a more demanding and potentially error-prone sample preparation workflow.
By understanding the fundamental principles, advantages, and limitations of each technique, you are now equipped to develop and validate a quantitative method for this compound that is not only accurate and precise but also perfectly aligned with your research objectives.
References
- 1. This compound, (2R)- | C3H6FNO2 | CID 6999945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 9. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Catalysts in 3-Amino-2-fluoropropanoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of 3-amino-2-fluoropropanoic acid, a pivotal building block for fluorine-containing pharmaceuticals, presents a significant challenge in modern synthetic chemistry. The vicinal arrangement of amino and fluoro groups necessitates precise catalytic control to achieve high yields and stereopurity. This guide provides an in-depth comparison of the leading catalytic methodologies for this transformation, offering experimental data and mechanistic insights to inform catalyst selection in research and development settings.
The Synthetic Challenge and Strategic Approaches
The primary difficulty in synthesizing this compound lies in the simultaneous control of regioselectivity and stereoselectivity. Two main retrosynthetic disconnections dominate the field: the formation of the C-F bond on a β-amino acid precursor, or the formation of the C-N bond on an α-fluoro carbonyl derivative. This guide will explore the efficacy of various catalysts within these strategic frameworks.
Organocatalysis: A Powerful and Versatile Tool
Organocatalysis has emerged as a highly effective strategy for the asymmetric synthesis of fluorinated amino acids, offering mild reaction conditions and avoiding toxic heavy metals.
Chiral Brønsted Acid Catalysis
Chiral phosphoric acids (CPAs) have proven to be exceptional catalysts in a variety of asymmetric transformations. In the context of fluorinated amino acid synthesis, CPAs can activate imines towards nucleophilic attack, creating a chiral environment that dictates the stereochemical outcome. For instance, in the synthesis of α-fluoro-β-amino esters via a Mannich-type reaction, a CPA can protonate the imine, enhancing its electrophilicity and directing the approach of a fluorinated nucleophile from a specific face.
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Asymmetric Mannich Reaction
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (5 mol%).
-
Reagent Addition: Dissolve the N-Boc-imine (1.0 equiv.) and the fluorinated silyl enol ether (1.2 equiv.) in toluene (0.2 M) and add to the reaction vessel.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na2SO4, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Isothiourea Catalysis for β-Lactam Intermediates
An alternative organocatalytic approach involves the asymmetric synthesis of 3-fluoro-β-lactams, which are versatile precursors to this compound. Chiral isothiourea catalysts can promote the [2+2] cycloaddition of ketenes with imines. The resulting β-lactam can then be hydrolyzed to yield the desired α-fluoro-β-amino acid.
Catalytic Cycle for Isothiourea-Catalyzed β-Lactam Synthesis
Caption: Proposed catalytic cycle for the synthesis of 3-fluoro-β-lactams.
Metal-Based Catalysis: High Efficiency and Selectivity
Transition metal catalysts offer a complementary approach, often characterized by high turnover numbers and excellent stereocontrol.
Palladium-Catalyzed Asymmetric Fluorination
Chiral palladium complexes have been successfully employed for the enantioselective fluorination of β-keto esters and related compounds. The mechanism typically involves the formation of a chiral palladium enolate, which then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI).
Experimental Protocol: Palladium-Catalyzed Enantioselective Fluorination
-
Catalyst Preparation: In a glovebox, prepare the active palladium catalyst by stirring Pd(OAc)2 and a chiral phosphine ligand (e.g., BINAP) in a suitable solvent.
-
Reaction Setup: To a solution of the β-amino ester substrate (1.0 equiv.) in THF, add the prepared catalyst solution (2.5 mol%).
-
Fluorination: Add NFSI (1.2 equiv.) portion-wise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO4, and concentrate. Purify by silica gel chromatography.
Copper-Catalyzed Direct C-H Fluorination
Recent advances have led to the development of copper-catalyzed methods for the direct fluorination of C(sp³)-H bonds. This strategy is highly atom-economical and can be applied to late-stage fluorination of complex molecules. The reaction typically employs a directing group to achieve regioselectivity.[1]
Workflow for Copper-Catalyzed C-H Fluorination
Caption: General workflow for directed C-H fluorination.
Biocatalysis: The Green Chemistry Approach
While less explored for this specific target, biocatalysis offers a promising avenue for the synthesis of fluorinated amino acids. Enzymes, such as transaminases or fluorinases, can operate under mild, aqueous conditions with high stereoselectivity. A biocatalytic approach has been reported for the synthesis of the related compound 2-fluoro-3-hydroxypropionic acid, suggesting the potential for enzymatic routes to this compound.[2]
Efficacy Comparison of Catalytic Systems
The selection of an optimal catalyst depends on several factors, including the desired stereoisomer, substrate scope, and scalability. The following table summarizes the performance of representative catalysts for the synthesis of α-fluoro-β-amino acid derivatives.
| Catalyst Type | Catalyst Example | Substrate Type | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| Organocatalyst | Chiral Phosphoric Acid | N-Boc-imine | Mannich | 70-95 | 85-98 | N/A |
| Organocatalyst | Isothiourea (HBTM-2) | N-sulfonylimine | [2+2] Cycloaddition | 60-85 | 90-99 | >20:1 |
| Metal Catalyst | Pd(OAc)2 / BINAP | β-Keto Ester | Electrophilic Fluorination | 80-95 | 90-99 | N/A |
| Metal Catalyst | Cu(I) / Chiral Ligand | β-Amino Acid Derivative | C-H Fluorination | 60-80 | High (substrate control) | High |
| Biocatalyst | Transaminase | α-Fluoro-β-keto acid | Reductive Amination | Moderate | >99 | N/A |
Conclusion and Future Outlook
The synthesis of this compound has witnessed significant progress through the development of diverse and efficient catalytic systems. Organocatalysis, with its operational simplicity and mild conditions, offers a highly attractive platform. Metal-based catalysts, particularly those based on palladium and copper, provide powerful alternatives with high catalytic efficiency. While still in its nascent stages for this specific target, biocatalysis holds immense potential for developing environmentally benign and highly selective synthetic routes.
Future research will likely focus on the development of catalysts with broader substrate scope, lower catalyst loadings, and improved turnover numbers. The ultimate goal is to establish a catalytic system that is not only highly efficient and selective but also scalable and cost-effective for industrial applications in drug development and manufacturing.
References
Safety Operating Guide
Navigating the Nuances of 3-Amino-2-Fluoropropanoic Acid: A Guide to Safe Handling and Disposal
For the innovative researcher, 3-amino-2-fluoropropanoic acid and its analogs represent a frontier in drug development, offering unique biochemical properties due to the strategic incorporation of fluorine. However, this structural novelty necessitates a commensurate level of caution in the laboratory. This guide provides essential, field-tested safety and logistical information for handling this potent compound, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity.
The Science of Safety: Understanding the Hazard Profile
This compound is a solid, powdered substance that presents several key hazards demanding rigorous control measures. Its hazard profile, as outlined in safety data sheets, includes:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Damage: Poses a significant risk of severe eye injury.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][4]
The presence of the highly electronegative fluorine atom can significantly alter the compound's reactivity and biological interactions compared to its non-fluorinated counterparts.[5][] This modification, while beneficial for its intended application, underscores the need for meticulous handling to prevent unintended exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a robust barrier against skin contact with the powdered substance. For prolonged contact or spill cleanup, consider double-gloving.[1][3][7][8] |
| Eye Protection | Chemical safety goggles | Offers superior protection against airborne particles and potential splashes compared to safety glasses.[1][3][7][9] |
| Body Protection | Laboratory coat | Protects against incidental contact and contamination of personal clothing.[7][10] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when there is a potential for aerosolization. Use should be in accordance with a documented respiratory protection program.[7] |
Operational Plan: From Weighing to Waste
Meticulous planning and execution are paramount when working with this compound. The following procedural guidance is designed to minimize exposure and ensure the integrity of your research.
Weighing the Compound: A Step-by-Step Protocol
The fine, powdered nature of this compound necessitates a careful weighing process to prevent aerosolization and contamination.[1][11][12]
-
Preparation: Designate a specific area for weighing, preferably within a certified chemical fume hood.[1][3][13] Cover the work surface with disposable bench paper.[13]
-
Tare the Vessel: Place a labeled, sealable container on the analytical balance and tare to zero.[3][11][12]
-
Transfer in a Fume Hood: Move the tared container to the fume hood. Carefully transfer the desired amount of this compound from the stock bottle to the container using a dedicated spatula.[3][11][13]
-
Seal and Re-weigh: Securely close the container and move it back to the balance to obtain the final weight.[3][12]
-
Cleanup: Dispose of the weigh paper and any contaminated consumables in a designated hazardous waste container.[3] Clean the spatula and any non-disposable equipment with an appropriate solvent.
Caption: Workflow for Safely Weighing this compound.
Solution Preparation
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the sealed container containing the weighed compound.
-
Dissolution: Gently swirl or sonicate the container until the solid is fully dissolved.
-
Labeling: Ensure the final solution container is clearly labeled with the chemical name, concentration, date, and appropriate hazard symbols.[9]
Emergency Response: A Plan for the Unexpected
Spill Cleanup Protocol
In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent the spread of contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[14][15]
-
Don Appropriate PPE: Before re-entering the area, don the appropriate PPE, including a respirator if the spill is large or has generated dust.[14]
-
Contain the Spill: For a solid spill, carefully cover the powder with a damp paper towel or absorbent pad to prevent it from becoming airborne.[14][16][17] For liquid spills, use absorbent pads to contain the spread.[16]
-
Clean Up: Gently sweep the contained solid material into a designated hazardous waste container.[16][18] For absorbed liquids, place the pads into the waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent or a detergent solution, followed by a water rinse.[15][19][20]
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.[14][16]
Caption: Emergency Spill Cleanup Procedure.
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4][5][12][16] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4][5][21] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5][21] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5][12][21] |
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal protocols.
-
Waste Segregation: All solid waste, contaminated consumables, and solutions containing this compound must be collected in a designated, labeled hazardous waste container for halogenated organic compounds.[7][21] Do not mix with non-halogenated waste streams.[7]
-
Container Management: Waste containers must be kept closed except when adding waste, and stored in a secondary containment tray in a well-ventilated area.[21]
-
Disposal Vendor: Arrange for pick-up and disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[21] Incineration is a common disposal method for halogenated organic waste.[2][4]
By adhering to these detailed protocols, researchers can confidently and safely unlock the scientific potential of this compound while upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. ehso.emory.edu [ehso.emory.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. crystalgen.com [crystalgen.com]
- 9. gz-supplies.com [gz-supplies.com]
- 10. epa.gov [epa.gov]
- 11. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 12. web.uri.edu [web.uri.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. chemkleancorp.com [chemkleancorp.com]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 18. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. triumvirate.com [triumvirate.com]
- 21. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
